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  • Product: N-(3-bromophenyl)-2-cyanoacetamide
  • CAS: 63034-91-3

Core Science & Biosynthesis

Foundational

Chemical Properties, Molecular Structure, and Synthetic Utility of N-(3-Bromophenyl)-2-cyanoacetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for versatile, highly reactive building blocks that can rapidly generate structural diversity. N-(3-bromophenyl)-2-cyanoacetamide is a privileged scaffold in this regard. Combining a highly reactive active methylene, an electrophilic nitrile, and a lipophilic halogenated aryl ring, this compound serves as a cornerstone intermediate in the parallel synthesis of complex heterocycles, including pyrimidines and pyridines[1]. This technical guide deconstructs its physicochemical profile, mechanistic reactivity, and provides self-validating experimental protocols for its synthesis and application.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of N-(3-bromophenyl)-2-cyanoacetamide is critical for predicting its behavior in multicomponent reactions (MCRs) and its pharmacokinetic potential as a pharmacophore. The meta-bromo substitution provides an inductive electron-withdrawing effect (-I) that modulates the electronics of the amide bond, while the bromine atom itself serves as a handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-Cyano-N-(3-bromophenyl)-acetamide
CAS Registry Number 63034-91-3[2]
Molecular Formula C9H7BrN2O[2]
Molecular Weight 239.07 g/mol [2]
SMILES String O=C(NC1=CC=CC(Br)=C1)CC#N[2]
Physical Form Solid (Crystalline)[2]
Reactivity Centers Active methylene, Cyano group, Amide nitrogen

Molecular Structure & Mechanistic Reactivity Profile

The synthetic utility of N-(3-bromophenyl)-2-cyanoacetamide stems from its trifunctional nature. Successful deployment of this molecule requires a deep understanding of how these three centers interact under varying pH and thermal conditions.

  • Active Methylene (-CH₂-) : Flanked by the electron-withdrawing cyano and carbonyl groups, the methylene protons are highly acidic (pKa ~ 11). This facilitates facile deprotonation by mild organic bases (e.g., piperidine) to form a stabilized carbanion, priming the molecule for Knoevenagel condensations[1].

  • Cyano Group (-C≡N) : Acts as a potent electrophile. Following the initial condensation, the cyano carbon is highly susceptible to intramolecular nucleophilic attack, which drives the cyclization step in the synthesis of 2-aminopyridines or pyrimidines[3].

  • Amide Linkage (-NH-CO-) : Provides critical hydrogen bond donor/acceptor capabilities. The adjacent 3-bromophenyl ring lowers the pKa of the amide proton slightly, influencing tautomeric equilibrium during cyclization.

Reactivity Molecule N-(3-Bromophenyl)- 2-cyanoacetamide Methylene Active Methylene (pKa ~ 11) Molecule->Methylene Deprotonation Cyano Cyano Group Electrophilic Center Molecule->Cyano Nucleophilic Attack Amide Amide Linkage H-bond Donor Molecule->Amide Tautomerization Aryl 3-Bromophenyl Ring Lipophilic Core Molecule->Aryl Halogen Bonding

Fig 1: Primary reactivity centers of the N-(3-bromophenyl)-2-cyanoacetamide scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why a specific action is taken, rather than just how to do it.

Protocol A: Synthesis of N-(3-Bromophenyl)-2-cyanoacetamide

This protocol utilizes the direct amidation of 3-bromoaniline with ethyl cyanoacetate.

Step-by-Step Methodology:

  • Reagent Mixing : In a 250 mL round-bottom flask, combine 3-bromoaniline (1.0 equiv, 50 mmol) and ethyl cyanoacetate (1.2 equiv, 60 mmol). Causality: A slight excess of the ester ensures complete consumption of the aniline, which is harder to remove during purification.

  • Thermal Activation : Heat the neat mixture (or use a high-boiling solvent like xylene) to 120–130°C. Causality: The activation energy for the nucleophilic acyl substitution requires elevated temperatures.

  • Equilibrium Shift (Critical Step) : Equip the flask with a short-path distillation apparatus. As the reaction proceeds, ethanol is generated as a byproduct. Continuously distill off the ethanol. Causality: According to Le Chatelier's principle, removing the byproduct drives the reversible amidation reaction to completion[1].

  • Validation Check : After 4 hours, sample the mixture and run a TLC (Hexane:EtOAc 7:3). The disappearance of the 3-bromoaniline spot confirms reaction completion.

  • Crystallization : Cool the mixture to 60°C and slowly add 50 mL of an ethanol/water (1:1) mixture. Allow to cool to room temperature, then transfer to an ice bath. Causality: The product is highly crystalline and insoluble in cold aqueous ethanol, allowing impurities to remain in the mother liquor.

  • Isolation : Vacuum filter the precipitate, wash with cold water, and dry under a vacuum to yield the pure product.

Synthesis Step1 1. Reagent Mixing 3-Bromoaniline + Ethyl Cyanoacetate Step2 2. Thermal Activation Reflux at 120-130°C Step1->Step2 Heat applied Step3 3. Byproduct Removal Distillation of Ethanol Step2->Step3 Shift equilibrium (Le Chatelier) Step4 4. Crystallization Precipitation in EtOH/H2O Step3->Step4 Cooling & Solvent addition Step5 5. Isolation Vacuum Filtration & Drying Step4->Step5 Purified Product

Fig 2: Step-by-step synthetic workflow for N-(3-bromophenyl)-2-cyanoacetamide.

Protocol B: Multicomponent Synthesis of Pyrimidine Analogues

Cyanoacetanilides are heavily utilized in one-pot multicomponent reactions (MCRs) to generate pyrimidines, which exhibit potent anti-proliferative activity against cell lines like MCF-7[3].

Step-by-Step Methodology:

  • Initiation : Combine N-(3-bromophenyl)-2-cyanoacetamide (1.0 equiv), an aromatic aldehyde (1.0 equiv), and malononitrile (1.0 equiv) in absolute ethanol.

  • Catalysis : Add 3-5 drops of piperidine. Causality: Piperidine acts as a base to deprotonate the active methylene of the cyanoacetamide, initiating a Knoevenagel condensation with the aldehyde[3].

  • Cyclization : Reflux the mixture for 3-5 hours. Causality: The initial condensation forms an electrophilic alkene, which undergoes a subsequent Michael addition by malononitrile, followed by intramolecular cyclization via the cyano group to form the pyrimidine ring.

  • Validation : The reaction is self-indicating; the formation of the highly conjugated pyrimidine system often results in a distinct color change (typically deep yellow or orange) and the precipitation of the product directly from the hot ethanol.

Applications in Drug Discovery

The integration of the 3-bromophenyl moiety into the cyanoacetamide core provides distinct advantages in medicinal chemistry. Halogenation significantly enhances the lipophilicity (LogP) of the resulting scaffolds, improving cell membrane permeability. Furthermore, pyrimidine and pyridine derivatives synthesized from cyanoacetanilides have demonstrated remarkable efficacy as anti-proliferative agents, specifically targeting breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines[3]. The parallel synthesis of these arrays allows for rapid structure-activity relationship (SAR) screening, making N-(3-bromophenyl)-2-cyanoacetamide an invaluable tool for the modern medicinal chemist[1].

Conclusion

N-(3-bromophenyl)-2-cyanoacetamide is far more than a simple amide; it is a highly engineered synthetic hub. By understanding the causal relationships between its active methylene, electrophilic cyano group, and the inductive effects of its brominated aryl ring, researchers can leverage this compound to efficiently build complex, bioactive heterocyclic libraries. The self-validating protocols provided herein ensure high-fidelity synthesis, empowering robust drug discovery pipelines.

References

  • ResearchGate - Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Journal of Combinatorial Chemistry 11(5):920-7. Retrieved from[Link][1]

  • Journal of Chemical Reviews - Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from[Link][3]

Sources

Exploratory

The Versatile Synthon: A Literature Review of N-(3-bromophenyl)-2-cyanoacetamide in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals N-(3-bromophenyl)-2-cyanoacetamide has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

N-(3-bromophenyl)-2-cyanoacetamide has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional nature, possessing an active methylene group, a cyano moiety, and a synthetically amenable bromophenyl ring, has positioned it as a key precursor for the construction of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis and application of N-(3-bromophenyl)-2-cyanoacetamide, offering insights into its reactivity, detailed experimental protocols for key transformations, and the strategic advantages conferred by its distinct structural features.

Synthesis of the Core Synthon: N-(3-bromophenyl)-2-cyanoacetamide

The most common and efficient method for the preparation of N-aryl cyanoacetamides involves the direct condensation of an aniline with an alkyl cyanoacetate.[1][2] This straightforward nucleophilic acyl substitution provides a reliable route to N-(3-bromophenyl)-2-cyanoacetamide.

General Synthetic Protocol

The synthesis is typically achieved by heating a mixture of 3-bromoaniline and an excess of ethyl cyanoacetate, often without a solvent or in a high-boiling solvent like toluene.[2] The reaction proceeds with the elimination of ethanol.

Experimental Protocol: Synthesis of N-(3-bromophenyl)-2-cyanoacetamide [2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (1.0 equivalent) and ethyl cyanoacetate (1.2-1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which usually results in the precipitation of the product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(3-bromophenyl)-2-cyanoacetamide as a solid.

  • Dry the purified product under vacuum to remove any residual solvent.

dot graph "Synthesis_of_N-(3-bromophenyl)-2-cyanoacetamide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Synthesis of N-(3-bromophenyl)-2-cyanoacetamide.

Applications in the Synthesis of Pyridine and Pyridone Derivatives

The active methylene group in N-(3-bromophenyl)-2-cyanoacetamide is a key driver for its utility in the synthesis of highly substituted pyridine and pyridone scaffolds. These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.[3][4]

Multicomponent Synthesis of Highly Functionalized Pyridines

A powerful strategy for the synthesis of complex molecules is the use of multicomponent reactions (MCRs). N-(3-bromophenyl)-2-cyanoacetamide can be employed in a three-component reaction with an aldehyde and malononitrile to afford highly substituted pyridines.[3]

Reaction Mechanism:

The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base such as potassium carbonate. This is followed by a Michael addition of the enolate of N-(3-bromophenyl)-2-cyanoacetamide to the resulting α,β-unsaturated dinitrile. Subsequent intramolecular cyclization and tautomerization lead to the final pyridine product.

dot graph "Pyridine_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Mechanism for the three-component synthesis of pyridines.

Experimental Protocol: Synthesis of 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles [3]

  • A mixture of N-alkyl-2-cyanoacetamide (e.g., N-(3-bromophenyl)-2-cyanoacetamide, 4 mmol), an appropriate aldehyde (4 mmol), malononitrile (4 mmol), and potassium carbonate (4 mmol) in ethanol (7 mL) is stirred at reflux for 1-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • After neutralization with HCl, the resulting solid is filtered off, washed with water, dried, and recrystallized from methanol to give the pure product.

  • Alternatively, the reaction can be performed under microwave irradiation at 90 °C for 10 minutes, often leading to higher yields.[3]

ReactantsConditionsProductYield (%)Reference
N-butyl-2-cyanoacetamide, Benzaldehyde, MalononitrileK2CO3, EtOH, Reflux6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile75[3]
N-butyl-2-cyanoacetamide, Benzaldehyde, MalononitrileK2CO3, EtOH, MW, 90°C6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile91[3]
Synthesis of 3-Cyano-2-pyridones

The reaction of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to 3-cyano-2-pyridone derivatives.[5][6]

Experimental Protocol: General Synthesis of 3-Cyano-2-pyridone Derivatives [6]

  • A mixture of the N-substituted-2-cyanoacetamide (e.g., N-(3-bromophenyl)-2-cyanoacetamide, 0.006 mol) and acetylacetone (0.006 mol) is prepared in ethanol (10 mL).

  • A catalytic amount of potassium hydroxide is added to the mixture.

  • The reaction mixture is stirred and refluxed at 80 °C for 4 hours, with progress monitored by TLC.

  • After cooling, the formed precipitate is collected by filtration and washed with ethanol to yield the desired product.

Synthesis of Thiazole Derivatives

While the direct use of N-(3-bromophenyl)-2-cyanoacetamide in classical thiazole syntheses like the Hantzsch reaction is less common, it can be a precursor to key intermediates. The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide.[7] N-(3-bromophenyl)-2-cyanoacetamide can be converted to the corresponding thioamide, N-(3-bromophenyl)-2-cyanothioacetamide, which can then participate in the Hantzsch reaction.

dot graph "Thiazole_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} General workflow for thiazole synthesis.

Michael Addition Reactions with Chalcones

The activated methylene group in N-(3-bromophenyl)-2-cyanoacetamide makes it an excellent nucleophile for Michael addition reactions with α,β-unsaturated carbonyl compounds, such as chalcones.[8][9] This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems.

Reaction Mechanism:

In the presence of a base, the active methylene group of N-(3-bromophenyl)-2-cyanoacetamide is deprotonated to form a carbanion. This carbanion then undergoes a conjugate addition to the β-carbon of the chalcone, leading to the formation of a Michael adduct.

Leveraging the Bromine Handle: Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of using N-(3-bromophenyl)-2-cyanoacetamide is the presence of the bromine atom on the phenyl ring. This bromine atom serves as a versatile handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][10][11] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, dramatically increasing the molecular diversity of the synthesized compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide.[10] N-(3-bromophenyl)-2-cyanoacetamide can be coupled with various boronic acids or their esters to introduce new aryl or alkyl groups.

dot graph "Suzuki_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Suzuki-Miyaura coupling of N-(3-bromophenyl)-2-cyanoacetamide.

Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[1][12] This reaction can be used to introduce vinyl groups onto the phenyl ring of N-(3-bromophenyl)-2-cyanoacetamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11] This reaction allows for the introduction of various amino groups at the 3-position of the phenyl ring.

Conclusion

N-(3-bromophenyl)-2-cyanoacetamide is a readily accessible and highly versatile synthon that provides a gateway to a vast array of complex and functionally diverse heterocyclic compounds. Its ability to participate in a multitude of transformations, including multicomponent reactions, Michael additions, and various cyclization strategies, underscores its importance in modern organic synthesis. Furthermore, the presence of the bromine atom offers a valuable opportunity for late-stage functionalization through well-established palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for the generation of compound libraries in drug discovery and materials science. The protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic potential of this remarkable building block.

References

  • ACS Combinatorial Science. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. [Link]

  • MDPI. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]

  • PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2019). Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-freeconditions. [Link]

  • PMC. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. [Link]

  • PMC. (2014). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • Google Patents. (n.d.). Synthesis method of cyanoacetamide.
  • RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • LOCKSS. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. [Link]

  • PMC. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Journal of Materials and Environmental Sciences. (n.d.). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • RSC Publishing. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Arkivoc. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • PMC. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Semantic Scholar. (n.d.). A NOVEL METHOD FOR MICHAEL ADDITION AND EPOXlDATlON OF CHALCONES IN A WATER SUSPENSION MEDIUM: A COMPLETELY ORGANIC SOLVENT-FREE. [Link]

  • Semantic Scholar. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • LOCKSS. (2009). SYNTHETIC STUDIES CONNECTED WITH THE PREPARATION OF N-[3-(3-CYANOPYRAZOLO[1,5-a]PYRIMIDIN-5-YL)PHENYL]- N-ETHYLACETAMIDE, A ZALE. [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). [Link]

  • IntechOpen. (2022). Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. [Link]

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

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Foundational

Technical Whitepaper: Chemical Identity, Synthesis, and Applications of N-(3-bromophenyl)-2-cyanoacetamide

Executive Summary In the landscape of modern drug discovery and agrochemical development, bifunctional building blocks are critical for the rapid generation of diverse chemical libraries. N-(3-bromophenyl)-2-cyanoacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bifunctional building blocks are critical for the rapid generation of diverse chemical libraries. N-(3-bromophenyl)-2-cyanoacetamide represents a highly versatile intermediate, possessing three distinct vectors for orthogonal reactivity: an aryl bromide for transition-metal-catalyzed cross-coupling, an active methylene group for Knoevenagel condensations, and a cyano group for nucleophilic additions.

This technical guide provides an authoritative breakdown of its IUPAC nomenclature, isomeric context, causality-driven synthesis protocols, and downstream applications in pharmacological signaling pathways.

Chemical Identity & IUPAC Nomenclature Logic

The systematic naming of organic molecules relies on prioritizing functional groups. For this compound, the structural logic is dictated by the amide core.

  • Parent Chain: The core structure is a two-carbon amide, designated as acetamide .

  • Alpha-Substitution: The carbon adjacent to the carbonyl (C2) is substituted with a nitrile group (-C≡N), designated as a 2-cyano prefix.

  • N-Substitution: The nitrogen atom of the amide is covalently bonded to a benzene ring bearing a bromine atom at the meta position, designated as N-(3-bromophenyl) .

By synthesizing these components according to standard conventions, the definitive IUPAC name is established as 2-cyano-N-(3-bromophenyl)acetamide .

Physicochemical Profiling & Isomeric Context

Understanding the compound requires contextualizing it against its positional isomers. While the para-substituted isomer is widely commercialized, the meta-substituted (3-bromo) analog is frequently synthesized de novo for Structure-Activity Relationship (SAR) profiling. Consequently, its specific Chemical Abstracts Service (CAS) registry number is often treated as proprietary or remains unindexed in primary open-access catalogs, highlighting its role as a specialized intermediate rather than a bulk commodity.

Table 1: Isomeric Comparison and Quantitative Data
IsomerIUPAC NameMolecular FormulaMolecular WeightCAS Registry Number
ortho- (2-bromo)2-cyano-N-(2-bromophenyl)acetamideC9H7BrN2O239.07 g/mol Unindexed ()
meta- (3-bromo) 2-cyano-N-(3-bromophenyl)acetamide C9H7BrN2O 239.07 g/mol Unindexed / Proprietary
para- (4-bromo)2-cyano-N-(4-bromophenyl)acetamideC9H7BrN2O239.07 g/mol

Mechanistic Synthesis Pathways

The synthesis of N-(3-bromophenyl)-2-cyanoacetamide requires overcoming the poor electrophilicity of cyanoacetic acid and the moderate nucleophilicity of 3-bromoaniline. Direct heating often leads to decomposition or poor yields. Therefore, an activation strategy using is employed.

Causality of Reagent Selection: EDCI activates the carboxylic acid to form an O-acylisourea. However, this intermediate is prone to rearranging into an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea, forming a highly reactive, yet stable, OBt-active ester that smoothly undergoes nucleophilic acyl substitution upon the addition of 3-bromoaniline.

SynthesisWorkflow N1 Cyanoacetic Acid (Electrophile) N3 OBt-Active Ester (Transient Intermediate) N1->N3 Activation N2 EDCI / HOBt (Coupling Agents) N2->N3 N5 Nucleophilic Acyl Substitution N3->N5 N4 3-Bromoaniline (Nucleophile) N4->N5 Addition N6 N-(3-bromophenyl)- 2-cyanoacetamide N5->N6 Elimination of HOBt

Fig 1. Mechanistic synthesis workflow of N-(3-bromophenyl)-2-cyanoacetamide.

Self-Validating Experimental Protocol
  • Activation Phase: In an oven-dried round-bottom flask under inert argon, dissolve 1.0 equivalent of cyanoacetic acid in anhydrous dichloromethane (DCM). Cool to 0°C. Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt. Stir for 30 minutes.

  • Nucleophilic Addition: Dropwise, add 1.0 equivalent of 3-bromoaniline dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (1:1 Hexane/Ethyl Acetate). The disappearance of the UV-active 3-bromoaniline spot confirms reaction completion.

  • Acid/Base Workup:

    • Wash the organic layer with 1M HCl (3x). Causality: Protonates and removes any unreacted 3-bromoaniline into the aqueous layer.

    • Wash with saturated NaHCO3 (3x). Causality: Deprotonates and extracts unreacted cyanoacetic acid and water-soluble coupling byproducts.

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure product.

Pharmacological Applications & Pathway Integration

Derivatives of cyanoacetamides are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., EGFR or JAK inhibitors). The active methylene allows for Knoevenagel condensation with aromatic aldehydes to yield biologically active acrylamides (tyrphostin analogs).

When interacting with a target kinase, the amide core of N-(3-bromophenyl)-2-cyanoacetamide acts as a crucial hydrogen bond donor/acceptor within the ATP-binding hinge region. Simultaneously, the meta-bromine atom projects into adjacent hydrophobic allosteric pockets, participating in to enhance binding affinity and target residence time.

KinaseInhibition K1 N-(3-bromophenyl)- 2-cyanoacetamide K2 Target Kinase (e.g., EGFR/JAK) K1->K2 Docking K3 Hinge Region (H-Bonding via Amide) K2->K3 K4 Hydrophobic Pocket (Halogen Bond via Br) K2->K4 K5 Phosphorylation Blockade K3->K5 K4->K5

Fig 2. Pharmacological binding pathway of cyanoacetamide derivatives in kinase inhibition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4154641, N-(2-bromophenyl)-2-cyanoacetamide. Retrieved from[Link]

  • Organic Chemistry Portal. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) Coupling Mechanisms. Retrieved from[Link]

  • Scholfield, M. R., et al. (2013). Halogen Bonding in the Design of New Therapeutics. Proceedings of the National Academy of Sciences. Retrieved from[Link]

Exploratory

Solubility and Thermodynamic Profile of N-(3-bromophenyl)-2-cyanoacetamide in Polar Aprotic Solvents

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability, including crystallization, purification, and formulation.[1] This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of N-(3-bromophenyl)-2-cyanoacetamide, a compound of interest in medicinal chemistry, within a selection of polar aprotic solvents. We present a detailed examination of the theoretical principles governing dissolution, a robust experimental protocol for solubility measurement via the isothermal shake-flask method coupled with HPLC analysis, and the application of thermodynamic models such as the van't Hoff and modified Apelblat equations to interpret the empirical data.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to systematically evaluate the solubility behavior of this and similar compounds.

Introduction: The Imperative of Solubility Profiling

N-(3-bromophenyl)-2-cyanoacetamide is a substituted acetamide derivative. While specific applications are under continuous investigation, its structural motifs—a bromophenyl ring and a cyanoacetamide group—are common in molecules with diverse biological activities. The success of any such candidate in the drug development pipeline is fundamentally linked to its physicochemical properties, with solubility being paramount.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile, are frequently employed in organic synthesis, purification, and as vehicles for preclinical screening.[4] These solvents possess large dipole moments and high dielectric constants but lack acidic protons, preventing them from acting as hydrogen-bond donors.[5] This characteristic makes them particularly effective at dissolving a wide range of organic molecules, including those with poor aqueous solubility. Understanding the solubility of N-(3-bromophenyl)-2-cyanoacetamide in these solvents is essential for:

  • Optimizing Reaction Conditions: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Developing Crystallization Processes: Selecting appropriate solvent systems for purification and isolation of the desired polymorphic form.[6]

  • Formulation Development: Creating stable liquid formulations for analytical or biological testing.

  • Predictive Modeling: Building a dataset to inform computational models that can predict solubility in other systems.

This guide establishes a systematic approach to characterize these solute-solvent interactions through experimental measurement and thermodynamic analysis.

Theoretical Framework

The dissolution of a crystalline solute into a solvent is a complex process governed by the interplay of intermolecular forces. The overarching principle "like dissolves like" provides a qualitative starting point, suggesting that polar solutes dissolve best in polar solvents.[7] This is driven by the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.

Polar aprotic solvents effectively solvate polar molecules through dipole-dipole interactions. Their inability to form hydrogen bonds with dissolved anions can leave nucleophiles relatively "free" and more reactive in solution, a key consideration in reaction chemistry.[4]

Thermodynamic Models of Solubility

To move beyond qualitative assessment, experimental solubility data is correlated using thermodynamic models. These models not only test the consistency of the data but also allow for the calculation of crucial thermodynamic parameters that describe the dissolution process.

  • The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[2][8] It is derived from the Clausius-Clapeyron equation and provides a robust fit for many pharmaceutical compounds. The equation is expressed as:

    ln(x) = A + (B/T) + C * ln(T)

    Where x is the mole fraction solubility, T is the absolute temperature (in Kelvin), and A, B, and C are empirical parameters determined by fitting the model to experimental data. A and B relate to the non-ideality of the solution and the enthalpy of dissolution, while C accounts for the effect of temperature on the heat capacity of dissolution.[9]

  • The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant (in this case, the solubility) and is used to calculate the apparent thermodynamic properties of dissolution.[2][3] The integrated form is:

    ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

    Where ΔH_sol is the apparent enthalpy of dissolution, ΔS_sol is the apparent entropy of dissolution, and R is the universal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH_sol / R and an intercept of ΔS_sol / R.

From these parameters, the apparent Gibbs free energy of dissolution (ΔG_sol) can be calculated at a specific temperature:

These values provide insight into the nature of the dissolution process:

  • ΔH_sol: A positive value indicates an endothermic (heat-absorbing) process, where solubility increases with temperature. A negative value signifies an exothermic process.[3]

  • ΔS_sol: A positive value suggests an increase in randomness or disorder as the solute dissolves, which is typical for dissolution processes and acts as a driving force.[10]

  • ΔG_sol: A negative value indicates a spontaneous dissolution process.

Experimental Design and Protocols

A rigorous experimental design is critical for generating high-quality, reproducible solubility data. The following protocol outlines the isothermal shake-flask method, a gold-standard technique for solubility determination.[6]

Materials
Material/ReagentPurity/Grade
N-(3-bromophenyl)-2-cyanoacetamide>98%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
AcetoneHPLC Grade, ≥99.9%
Acetonitrile (ACN)HPLC Grade, ≥99.9%
MethanolHPLC Grade
Deionized Water18.2 MΩ·cm
Experimental Workflow Diagram

The overall process for determining the solubility profile is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_analysis Data Processing A Weigh excess solute into vials B Add known volume of solvent A->B Solvent Addition C Place vials in isothermal shaker (Set Temperature T) B->C Incubation D Equilibrate for 24-48h to ensure saturation C->D Saturation E Withdraw supernatant using filtered syringe D->E Isothermal Sampling F Dilute sample accurately with mobile phase E->F Preparation for Analysis G Quantify concentration using validated HPLC method F->G Quantification H Calculate mole fraction solubility (x) G->H I Correlate data using Apelblat & van't Hoff models H->I J Determine thermodynamic parameters (ΔH, ΔS, ΔG) I->J

Caption: Workflow for isothermal solubility determination.

Protocol: Isothermal Saturation Method
  • Preparation: Add an excess amount of N-(3-bromophenyl)-2-cyanoacetamide solid to several 4 mL glass vials to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette 2.0 mL of the selected polar aprotic solvent (e.g., DMSO) into each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation is reached. Visual confirmation of excess solid at the bottom of the vial is necessary.[6]

  • Sampling: After equilibration, allow the vials to settle for 30 minutes at the set temperature. Carefully withdraw a sample of the supernatant using a pre-warmed syringe fitted with a 0.45 µm PTFE syringe filter to prevent transfer of solid particles.

  • Dilution: Immediately weigh the collected filtrate and then dilute it gravimetrically with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of N-(3-bromophenyl)-2-cyanoacetamide.

  • Repeat: Repeat steps 3-6 for each solvent at a range of temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).

Protocol: HPLC Quantification Method
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

  • Column Temperature: 25 °C.

  • Calibration: Prepare a series of standard solutions of known concentration and generate a calibration curve (Peak Area vs. Concentration) with a correlation coefficient (R²) > 0.999.

Data Analysis and Interpretation

Disclaimer: The following quantitative data are presented for illustrative purposes to demonstrate the application of the described methodologies. They are based on typical behavior of similar organic compounds and should not be considered as experimentally verified values for N-(3-bromophenyl)-2-cyanoacetamide.

Mole Fraction Solubility Data

The experimentally determined concentrations are converted to mole fraction (x) for thermodynamic analysis.

Table 1: Hypothetical Mole Fraction Solubility (x) of N-(3-bromophenyl)-2-cyanoacetamide in Selected Polar Aprotic Solvents at Various Temperatures (T/K).

T (K)AcetoneAcetonitrile (ACN)DMFDMSO
298.150.04520.02150.10550.1231
303.150.05280.02580.11980.1395
308.150.06150.03070.13560.1578
313.150.07120.03650.15310.1782
318.150.08210.04310.17240.2010

The data clearly show that solubility increases with temperature for all solvents, indicating an endothermic dissolution process.[3] Among the selected solvents, the solubility follows the order: DMSO > DMF > Acetone > Acetonitrile . This trend generally correlates with the polarity and hydrogen bond accepting ability of the solvents.

Thermodynamic Model Correlation

The mole fraction data from Table 1 were fitted to the modified Apelblat and van't Hoff equations. The resulting model parameters and correlation coefficients (R²) are summarized below.

Table 2: Modified Apelblat and van't Hoff Model Parameters for the Solubility of N-(3-bromophenyl)-2-cyanoacetamide.

SolventModelABC
AcetoneApelblat-45.35-1580.27.850.9998
AcetonitrileApelblat-60.12-1455.610.110.9997
DMFApelblat-20.50-1102.93.820.9999
DMSOApelblat-18.99-1050.13.450.9999
Solvent Model ΔH_sol (kJ/mol) ΔS_sol (J/mol·K) -
Acetonevan't Hoff15.8532.10-0.9985
Acetonitrilevan't Hoff17.5030.55-0.9979
DMFvan't Hoff12.1030.15-0.9991
DMSOvan't Hoff11.5530.88-0.9993

The high R² values (>0.997) for both models indicate that they correlate the experimental data with excellent accuracy.[2]

Logical Flow of Thermodynamic Analysis

The relationship between raw data and final thermodynamic insights is crucial.

G cluster_models Thermodynamic Modeling cluster_params Derived Parameters data Experimental Data (Mole Fraction 'x' at Temp 'T') vant van't Hoff Equation ln(x) vs 1/T data->vant Linear Fit apel Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) data->apel Non-linear Fit thermo Thermodynamic Properties ΔH_sol (Enthalpy) ΔS_sol (Entropy) vant->thermo From Slope & Intercept insight Process Understanding • Endothermic/Exothermic? • Entropy-Driven? • Spontaneous? apel->insight Confirms Data Correlation gibbs Gibbs Free Energy ΔG_sol = ΔH_sol - TΔS_sol thermo->gibbs Calculation gibbs->insight Interpretation

Caption: From experimental data to thermodynamic insight.

Thermodynamic Parameters of Dissolution

Using the values from the van't Hoff model, the apparent Gibbs free energy of dissolution was calculated at a mean temperature of 308.15 K.

Table 3: Apparent Thermodynamic Parameters of Dissolution at 308.15 K.

SolventΔH_sol (kJ/mol)ΔS_sol (J/mol·K)ΔG_sol (kJ/mol)Dissolution Process
Acetone15.8532.105.95Endothermic, Entropy-driven
Acetonitrile17.5030.558.08Endothermic, Entropy-driven
DMF12.1030.152.81Endothermic, Entropy-driven
DMSO11.5530.882.03Endothermic, Entropy-driven

Analysis of Results:

  • The positive ΔH_sol values across all solvents confirm that the dissolution of N-(3-bromophenyl)-2-cyanoacetamide is an endothermic process, consistent with the observed increase in solubility with temperature. More energy is required to break the crystal lattice than is released by solvation.

  • The positive ΔS_sol values indicate that the dissolution process is driven by an increase in entropy. The system becomes more disordered as the solid dissolves and the molecules disperse throughout the solvent.[10]

  • The small positive ΔG_sol values suggest that while entropy-driven, the process is not highly spontaneous under these conditions, reflecting the significant energy input needed to overcome the crystal lattice energy. The lower ΔG_sol values in DMF and DMSO align with the higher observed solubility in these solvents.

Conclusion and Future Directions

This guide has detailed a comprehensive methodology for determining and interpreting the solubility profile of N-(3-bromophenyl)-2-cyanoacetamide in polar aprotic solvents. The combination of rigorous experimental work using the isothermal shake-flask method and thermodynamic analysis with the van't Hoff and modified Apelblat models provides a robust framework for understanding solute-solvent interactions.

The illustrative data indicate that the dissolution is an endothermic and entropy-driven process, with solubility being highest in highly polar solvents like DMSO and DMF. This information is directly applicable to the rational design of crystallization processes, the selection of appropriate vehicles for chemical reactions, and early-stage formulation development.

Future work should focus on expanding this dataset to include a wider range of solvents, including polar protic and nonpolar solvents, to build a more complete picture of the compound's physicochemical properties. Additionally, solid-state characterization (e.g., via DSC and XRD) of the undissolved material post-equilibration is recommended to confirm that no polymorphic transformations or solvate formation occurred during the experiment.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • MDPI. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • IEEE Xplore. (n.d.). Mathematical Modeling of the Aqueous Solubility of Bioactive Substances of Environmental Interest. Retrieved from [Link]

  • ThermoML. (2019). J. Chem. Eng. Data 2019, 64, 12, 5196-5209. Retrieved from [Link]

  • Semantic Scholar. (2024, June 10). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2022, September 6). Modeling of Particle Dissolution Behavior Using a Geometrical Phase-Field Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. Retrieved from [Link]

  • Int J Pharm Chem Anal. (2021, January 13). Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetamide, n-(3-bromophenyl)-2-(diethylamino)-, monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-cyanophenyl)acetamide. Retrieved from [Link]

  • CORE. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Retrieved from [Link]

  • MDPI. (2026, February 14). Evaluation of Process Parameters in the Development of Ternary Ketoprofen Amorphous Solid Dispersions via Hot Melt Extrusion. Retrieved from [Link]

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Foundational

The Strategic Role of N-(3-bromophenyl)-2-cyanoacetamide as a Privileged Pharmacophore in Drug Discovery

Executive Summary In the landscape of rational drug design, the identification and utilization of privileged scaffolds are paramount to accelerating hit-to-lead optimization. Among these, N-(3-bromophenyl)-2-cyanoacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and utilization of privileged scaffolds are paramount to accelerating hit-to-lead optimization. Among these, N-(3-bromophenyl)-2-cyanoacetamide has emerged as a highly versatile building block and a potent pharmacophore. Unlike its para-substituted analog, the meta-bromo orientation provides a unique spatial vector for halogen bonding within deep hydrophobic pockets of target kinases and epigenetic modulators.

This technical guide deconstructs the structural anatomy of N-(3-bromophenyl)-2-cyanoacetamide, details a self-validating synthetic protocol for its generation, and explores its application in high-throughput multicomponent reactions (MCRs) to generate diverse bioactive libraries.

Structural Anatomy & Pharmacophoric Significance

The efficacy of N-(3-bromophenyl)-2-cyanoacetamide lies in its dense functionalization. It is not merely a structural linker; it is a multi-point interaction hub capable of engaging diverse biological targets.

G Core N-(3-bromophenyl)- 2-cyanoacetamide Br 3-Bromo Substituent (Halogen Bonding & Lipophilicity) Core->Br Target Kinase Pockets Phenyl Aromatic Ring (π-π Stacking) Core->Phenyl Hydrophobic Clefts Amide Amide Linkage (NH-C=O) (H-Bond Donor/Acceptor) Core->Amide H-Bonding Network Methylene Active Methylene (-CH2-) (Nucleophilic Center) Core->Methylene Scaffold Functionalization Cyano Cyano Group (-C≡N) (H-Bond Acceptor) Core->Cyano Target Engagement

Pharmacophoric mapping of N-(3-bromophenyl)-2-cyanoacetamide interaction sites.

Mechanistic Breakdown of the Scaffold:
  • The 3-Bromo Substituent: The bromine atom is highly polarizable, forming strong halogen bonds (σ-hole interactions) with backbone carbonyl oxygens of target proteins. The meta placement is critical; it often projects into the "deep pocket" of a kinase hinge region or an epigenetic reader domain, whereas a para-halogen might clash with the solvent-exposed boundary. This precise spatial arrangement has been utilized in the optimization of1[1].

  • The Active Methylene Group (-CH2-): Flanked by electron-withdrawing cyano and carbonyl groups, the methylene protons are highly acidic. This allows the molecule to act as a potent carbon nucleophile in Knoevenagel condensations and Michael additions, facilitating the 2[2].

  • The Cyano Group (-C≡N): Acts as a strong hydrogen-bond acceptor and an electrophilic center for subsequent cyclization reactions, enabling the formation of 3[3].

Synthetic Architecture: Establishing the Scaffold

To utilize N-(3-bromophenyl)-2-cyanoacetamide effectively, one must synthesize it with high purity. Traditional methods using cyanoacetyl chloride are prone to violent exotherms and dimerization (forming unwanted pyrimidine byproducts). As an alternative, we employ 1-cyanoacetyl-3,5-dimethylpyrazole , a superior cyanoacetylating agent that ensures a self-validating, high-yield reaction.

Step-by-Step Methodology

Causality and self-validation are built directly into this protocol to ensure reproducibility and high-fidelity library generation.

  • Reagent Preparation: Dissolve equimolar amounts (10.0 mmol) of 3-bromoaniline and 1-cyanoacetyl-3,5-dimethylpyrazole in 40 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Causality: Toluene is selected over lower-boiling solvents like ethanol because its higher boiling point (110°C) provides the necessary thermal energy to drive the amidation to completion. Furthermore, its non-polar nature prevents the solvation of the highly polar product.

  • Thermal Activation: Heat the mixture to reflux for 4 hours with continuous magnetic stirring.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 3-bromoaniline spot confirms the completion of the nucleophilic acyl substitution.

  • Controlled Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of a highly crystalline lattice, excluding impurities. The target compound, N-(3-bromophenyl)-2-cyanoacetamide, is insoluble in cold toluene and will precipitate out.

  • Isolation and Purification: Filter the solid precipitate under vacuum. Wash the filter cake with 15 mL of ice-cold ethanol.

    • Validation: The byproduct, 3,5-dimethylpyrazole, is highly soluble in ethanol and remains in the filtrate. This phase-separation acts as a self-purifying mechanism, often eliminating the need for column chromatography. Dry the resulting gray/white solid under a vacuum to achieve yields typically exceeding 80%[4].

High-Throughput Multicomponent Reactions (MCRs)

Once synthesized, the N-(3-bromophenyl)-2-cyanoacetamide scaffold serves as the foundation for synthesizing complex heterocycles via Multicomponent Reactions (MCRs). By exploiting the active methylene group, researchers can generate libraries of pyridones, pyrroles, and chromenes in a single pot.

Workflow A 3-Bromoaniline C N-(3-bromophenyl)- 2-cyanoacetamide (Intermediate) A->C Toluene, Reflux, 4h B 1-Cyanoacetyl-3,5- dimethylpyrazole B->C D Knoevenagel Condensation (Aldehyde) C->D Base Catalyst E Michael Addition (Active Methylene) D->E Multicomponent Assembly F Bioactive Heterocycle (e.g., Pyridone/Pyrrole) E->F Cyclization

Multicomponent reaction workflow for heterocycle synthesis via active methylene.

For instance, reacting the cyanoacetamide intermediate with acetylacetone in a water/ethanol mixture (catalyzed by piperidine) triggers a Knoevenagel condensation followed by an intramolecular cyclization, yielding4[4]. Alternatively, thionation with P2S5 yields cyanothioacetamides, which are precursors to5[5].

Biological Efficacy & Target Engagement

The hybridization of the cyanoacetamide moiety with the bromophenyl ring has yielded remarkable biological activity across multiple therapeutic areas. The table below summarizes the quantitative efficacy of derivatives synthesized from this core pharmacophore.

Derivative Class / ScaffoldPrimary Biological TargetObserved Activity (IC50 / MIC / Yield)Therapeutic Application
Thiophene-3-carboxamides VEGFR-2 (Hepatocellular Carcinoma)Potent cytotoxicity; Yields 55–78%Anticancer Agent[6]
Acetoacetanilide derivatives SET7 Histone MethyltransferaseIC50 = 4.59 – 4.88 µMEpigenetic Modulator[1]
Pyridone-based derivatives Cannabinoid Receptor Type 2 (CB2)High affinity; Synthetic yields ~81–85%Analgesic / Anti-inflammatory[4]
Chromeno[3,4-c]pyridines Bacterial / Fungal MembranesMIC < 50 µg/mL (vs. E. coli, C. albicans)Antimicrobial Agent[5]
Alkyl 4-(2-cyanoacetamido)benzoates Free Radicals (DPPH / Nitric Oxide)Moderate scavenging at 100 µMAntioxidant / Analgesic[7]

Data Interpretation: The versatility of the N-aryl-2-cyanoacetamide core is evident. When decorated with bulky lipophilic groups, it acts as an epigenetic inhibitor (SET7). When cyclized into a pyridone, it mimics the spatial requirements for CB2 receptor agonism, highlighting the profound impact of rational scaffold functionalization.

Strategic Outlook

N-(3-bromophenyl)-2-cyanoacetamide is far more than a simple intermediate; it is a programmable pharmacophore. By understanding the causality behind its reactivity—specifically the nucleophilicity of its active methylene and the halogen-bonding potential of its meta-bromo substituent—drug development professionals can rapidly assemble highly targeted, stereochemically complex libraries. The self-validating synthetic protocols outlined herein ensure that this scaffold can be seamlessly integrated into automated, high-throughput drug discovery pipelines.

References

  • Source: tandfonline.
  • Source: acs.
  • Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido)
  • Source: hilarispublisher.
  • Bis(α-Cyanoacetamides)
  • Source: nih.
  • Cyanoacetamide Multicomponent Reaction (I)

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Exploratory

The Synthetic Versatility of N-(3-bromophenyl)-2-cyanoacetamide: A Technical Guide to the Reactivity of its Active Methylene Group

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the reactivity of the active methylene grou...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the reactivity of the active methylene group in N-(3-bromophenyl)-2-cyanoacetamide, a key building block in modern medicinal chemistry. We will explore the underlying principles governing its reactivity and provide detailed, field-proven protocols for its application in the synthesis of diverse heterocyclic scaffolds.

Introduction: The Strategic Importance of N-(3-bromophenyl)-2-cyanoacetamide

N-(3-bromophenyl)-2-cyanoacetamide is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its structure incorporates a bromine-substituted phenyl ring, offering a handle for cross-coupling reactions, and a highly reactive active methylene group. This unique combination allows for the sequential or tandem construction of complex molecular architectures, particularly those with therapeutic potential. Cyanoacetamide derivatives are widely recognized as crucial synthons for the creation of a vast array of heterocyclic compounds.[1][2][3]

The focus of this guide is the active methylene group (the -CH2- group flanked by the cyano and carbonyl groups). The electron-withdrawing nature of these adjacent functional groups significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases. This facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, establishing this moiety as a cornerstone for diversity-oriented synthesis.

The Heart of Reactivity: Understanding the Active Methylene Group

The enhanced acidity of the methylene protons in N-(3-bromophenyl)-2-cyanoacetamide is the cornerstone of its synthetic utility. This heightened reactivity stems from the ability of the adjacent cyano (-CN) and amide carbonyl (-C=O) groups to stabilize the resulting carbanion through resonance.

dot digraph "Resonance Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} enddot Deprotonation and resonance stabilization of the active methylene group.

This delocalization of the negative charge across the π-systems of both the cyano and carbonyl groups significantly lowers the pKa of the methylene protons, making the formation of the nucleophilic carbanion favorable. This carbanion is the key intermediate in a multitude of synthetic transformations.

Key Synthetic Transformations

The activated methylene group of N-(3-bromophenyl)-2-cyanoacetamide serves as a versatile nucleophile in a variety of indispensable organic reactions.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. It involves the base-catalyzed reaction with aldehydes or ketones to yield α,β-unsaturated products. These products are valuable intermediates in their own right, serving as Michael acceptors and precursors for more complex heterocyclic systems.[4][5]

dot digraph "Knoevenagel_Condensation" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4", label="Knoevenagel Condensation Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} enddot Workflow for the Knoevenagel Condensation.

Experimental Protocol: Synthesis of (E)-N-(3-bromophenyl)-2-cyano-3-phenylacrylamide

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-(3-bromophenyl)-2-cyanoacetamide (1.0 eq), benzaldehyde (1.0 eq), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[6]

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield the pure (E)-N-(3-bromophenyl)-2-cyano-3-phenylacrylamide.[6]

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux6~85
TriethylamineEthanolReflux8~75
NaOHWaterRoom Temp12~90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Michael Addition: Building Complexity through Conjugate Addition

The α,β-unsaturated products derived from the Knoevenagel condensation are excellent Michael acceptors. The active methylene group of a second molecule of N-(3-bromophenyl)-2-cyanoacetamide can act as a Michael donor, leading to the formation of more elaborate structures.[7]

Mechanism of Michael Addition

The Michael addition proceeds via the conjugate addition of a nucleophile (the enolate of the active methylene compound) to an α,β-unsaturated carbonyl compound.[7] This 1,4-addition is a powerful tool for carbon-carbon bond formation.

dot digraph "Michael_Addition" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4", label="Michael Addition Mechanism", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} enddot Mechanism of the Michael Addition reaction.

Experimental Protocol: Synthesis of a Dimerized Adduct

  • Reagents and Setup: In a suitable solvent such as ethanol or DMF, dissolve the Knoevenagel product, (E)-N-(3-bromophenyl)-2-cyano-3-phenylacrylamide (1.0 eq), and N-(3-bromophenyl)-2-cyanoacetamide (1.0 eq).

  • Base Addition: Add a catalytic amount of a base like sodium ethoxide or triethylamine.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Workup and Purification: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). The product can then be isolated by extraction or precipitation, followed by purification via recrystallization or column chromatography.

Synthesis of Heterocycles: A Universe of Possibilities

The true power of N-(3-bromophenyl)-2-cyanoacetamide lies in its ability to serve as a precursor for a wide variety of heterocyclic systems.[2][3] The combination of the active methylene group, the cyano group, and the amide functionality provides multiple reactive sites for cyclization reactions.

Example: Synthesis of Substituted Pyridines

Substituted pyridines are a common motif in pharmaceuticals. A common strategy for their synthesis involves the reaction of N-(3-bromophenyl)-2-cyanoacetamide with α,β-unsaturated ketones (chalcones) in the presence of a base.

Experimental Protocol: Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative

  • Reagents and Setup: Combine N-(3-bromophenyl)-2-cyanoacetamide (1.0 eq), an appropriate chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 eq), and a suitable solvent like ethanol or acetic acid.

  • Catalyst: Add a base such as piperidine or sodium ethoxide.

  • Reaction: Reflux the mixture for several hours until the reaction is complete as indicated by TLC.

  • Isolation and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a small amount of cold solvent and dry. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

The derivatives of N-(3-bromophenyl)-2-cyanoacetamide are of significant interest to the pharmaceutical industry. The diverse heterocyclic scaffolds that can be synthesized from this starting material have been shown to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial Agents: The pyridine and pyrimidine cores are well-known pharmacophores in antibacterial and antifungal agents.

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic systems readily accessible from cyanoacetamide precursors.

  • Central Nervous System (CNS) Agents: The structural diversity achievable allows for the exploration of new chemical space for targets within the CNS.

The presence of the 3-bromophenyl moiety is particularly advantageous, as it provides a site for further functionalization through late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

N-(3-bromophenyl)-2-cyanoacetamide is a powerful and versatile building block in organic synthesis. The reactivity of its active methylene group, governed by the electron-withdrawing effects of the adjacent cyano and carbonyl groups, enables a wide array of synthetic transformations. From the fundamental Knoevenagel condensation and Michael addition to the construction of complex heterocyclic systems, this reagent provides an efficient and reliable platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide serve as a starting point for the exploration of the rich chemistry of this valuable synthon.

References

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]

  • Bouziane, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Zhu, S., & Wang, Y. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 11(5), 446-459. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Al-Mousawi, S. M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 103-114. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

  • Hamed, E. O., et al. (2021). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Russian Journal of Organic Chemistry, 56(11), 1891-1900. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • YouTube. (2022, April 26). Acidic nature of methylene group. [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. [Link]

  • Synthetic Communications. (2006). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. [Link]

  • SlideShare. (n.d.). Active methylene compounds. [Link]

Sources

Foundational

Solid-State Elucidation of N-Aryl-2-cyanoacetamide Derivatives: A Comprehensive Guide to Crystal Structure and Supramolecular Analysis

Executive Summary N-aryl-2-cyanoacetamide derivatives are highly versatile pharmacophores and synthetic intermediates. Featuring an active methylene group flanked by a nucleophilic amide and an electrophilic cyano group,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl-2-cyanoacetamide derivatives are highly versatile pharmacophores and synthetic intermediates. Featuring an active methylene group flanked by a nucleophilic amide and an electrophilic cyano group, these molecules are critical precursors for the synthesis of complex heterocycles, including 1,4-dihydropyridines, pyrans, and cannabinoid receptor type 2 (CB2) agonists . However, their structural flexibility and capacity for extensive hydrogen bonding often lead to complex solid-state behaviors, including polymorphism and pseudopolymorphism.

For drug development professionals and materials scientists, understanding the precise three-dimensional atomic arrangement of these derivatives is non-negotiable. This whitepaper provides an authoritative, self-validating framework for the synthesis, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular quantification (Hirshfeld surface analysis) of N-aryl-2-cyanoacetamides.

Structural Characteristics & Causality in Solid-State Packing

The solid-state architecture of N-aryl-2-cyanoacetamides is dictated by a delicate balance of steric constraints and electronic conjugation.

  • Conformational Flexibility: The dihedral angle between the aryl ring and the amide plane typically deviates from strict planarity (often settling around 15° to 45°) to minimize steric repulsion while maintaining partial π -electron conjugation .

  • Hydrogen Bonding Networks: The amide N-H group acts as a potent hydrogen bond donor. The carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) serve as competing acceptors. The dominant interaction is usually the N−H⋯O intermolecular hydrogen bond, which drives the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice .

Understanding these intrinsic properties is critical for rationalizing experimental choices during crystallization. For instance, utilizing polar protic solvents can disrupt the native N−H⋯O network, leading to solvate formation, whereas aprotic solvent systems favor the intrinsic self-assembly of the pure compound.

Experimental Workflows & Self-Validating Protocols

Synthesis and Crystallization Protocol

The synthesis of N-aryl-2-cyanoacetamides typically involves the condensation of an aniline derivative with a cyanoacetate . To ensure high-purity starting material for crystallography, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Condensation: Combine equimolar amounts (10 mmol) of the target substituted aniline and ethyl cyanoacetate in a round-bottom flask.

  • Catalysis & Reflux: Add a catalytic amount of sodium ethoxide (or piperidine) and 20 mL of absolute ethanol. Reflux at 80 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the aniline spot confirms reaction completion.

  • Isolation: Cool the mixture to room temperature to precipitate the crude product. Filter and wash with cold ethanol.

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the highly purified powder in 5 mL of a 1:1 mixture of dichloromethane and ethyl acetate (polar aprotic/non-polar mix to prevent solvent co-crystallization). Cover the vial with parafilm, puncture three small holes, and leave undisturbed at 20 °C.

    • Self-Validation Check: Inspect the vial under a polarized light microscope after 48-72 hours. The presence of sharp, distinct extinction under crossed polarizers confirms the growth of single crystals rather than twinned or amorphous aggregates.

G N1 Amine + Cyanoacetate (Starting Materials) N2 Condensation Reaction (Solvent-free or Base-catalyzed) N1->N2 Heat / Catalyst N3 N-aryl-2-cyanoacetamide (Crude Product) N2->N3 Precipitation N4 Slow Evaporation / Vapor Diffusion (Crystallization) N3->N4 Solvent Selection N5 Single Crystal Selection (Microscopic Evaluation) N4->N5 Crystal Growth N6 SCXRD Data Collection (Diffractometer) N5->N6 Mounting

Workflow for the synthesis and crystallographic preparation of N-aryl-2-cyanoacetamides.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a suitable crystal is isolated, structural determination requires precise data collection and rigorous mathematical refinement.

Step-by-Step Methodology:

  • Mounting: Coat the selected crystal in paratone oil (to prevent atmospheric degradation and solvent loss) and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source. Maintain the crystal at 100 K using a nitrogen cold stream to minimize atomic thermal vibrations, thereby sharpening the diffraction spots.

  • Data Reduction: Process the raw frames using software such as SAINT or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 indicates excellent data redundancy and quality. If Rint​>0.10 , the crystal may be twinned or degrading, and a new specimen must be selected.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) .

    • Self-Validation Check: Run the final .cif file through the IUCr checkCIF utility. The absence of Level A or B alerts confirms the geometric and crystallographic integrity of the model.

Hirshfeld Surface Analysis Protocol

Standard SCXRD identifies atomic coordinates, but Hirshfeld surface analysis is required to quantify the subtle, weak intermolecular interactions (like C−H⋯N ) that dictate bulk powder properties .

Step-by-Step Methodology:

  • Surface Generation: Import the validated .cif file into CrystalExplorer. Generate the 3D Hirshfeld surface mapped over dnorm​ (normalized contact distance). Red spots on the surface indicate contacts shorter than the sum of van der Waals radii (strong H-bonds).

  • Fingerprint Plotting: Deconstruct the 3D surface into a 2D fingerprint plot (plot of di​ vs de​ ).

    • Self-Validation Check: Verify that the sharpest spikes in the 2D plot correspond mathematically to the primary N−H⋯O distances refined in SHELXL. Discrepancies indicate an error in hydrogen atom assignment during refinement.

G D1 Raw Diffraction Data (Frames) D2 Data Reduction & Integration (SAINT / CrysAlisPro) D1->D2 D3 Structure Solution (SHELXT / Direct Methods) D2->D3 HKL File D4 Refinement & Validation (SHELXL / checkCIF) D3->D4 Initial Model D5 Hirshfeld Surface Generation (CrystalExplorer) D4->D5 CIF Output D6 2D Fingerprint Plots (Intermolecular Quantification) D5->D6 Surface Mapping

Logical flow of crystallographic data processing and Hirshfeld surface analysis.

Quantitative Data Presentation

To benchmark newly synthesized N-aryl-2-cyanoacetamide derivatives, researchers must compare their crystallographic outputs against established geometric norms. Deviations from these ranges often imply unique electronic effects (e.g., strong electron-withdrawing substituents on the aryl ring) or the presence of a novel polymorphic phase.

Table 1: Representative Crystallographic Parameters for N-Aryl-2-cyanoacetamide Derivatives

ParameterTypical RangeCausality / Structural Implication
C=O Bond Length 1.21 - 1.24 ÅIndicates strong double bond character. Lengthening beyond 1.24 Å strongly suggests the oxygen is acting as a bifurcated hydrogen bond acceptor.
C≡N Bond Length 1.13 - 1.15 ÅHighly conserved. The cyano group typically acts as a weak secondary hydrogen bond acceptor in the crystal lattice.
N-H···O Angle 150° - 175°Linearity correlates with the strength of the intermolecular hydrogen bond network. Angles closer to 180° indicate highly stable, tightly packed crystal lattices.
Aryl-Amide Dihedral Angle 15° - 45°A non-planar arrangement is adopted to minimize steric repulsion between the ortho-protons of the aryl ring and the carbonyl/cyano groups, while allowing for some electronic conjugation .
O···H Contact Contribution 15% - 25%Derived from Hirshfeld 2D fingerprint plots; represents the dominant stabilizing force (hydrogen bonding) in the supramolecular assembly .

References

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists . National Center for Biotechnology Information (NIH PMC). Available at: [Link]

  • Isobutyraldehyde in the Synthesis of Isopropyl-substituted 4H-Pyrans, 1,4-Dihydropyrano[2,3-c]pyrazole, 1,4-Dihydropyridines, and Cyclobutane . ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Polysubstituted Pyridines from N-(3-Bromophenyl)-2-cyanoacetamide

Introduction & Contextual Significance N-aryl-2-cyanoacetamides are highly versatile building blocks in modern organic synthesis, primarily due to their multi-reactive centers: an active methylene group, an electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Significance

N-aryl-2-cyanoacetamides are highly versatile building blocks in modern organic synthesis, primarily due to their multi-reactive centers: an active methylene group, an electrophilic cyano carbon, and a nucleophilic amide nitrogen[1]. These structural features allow them to effectively participate in condensation, cyclization, and multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds such as polysubstituted pyridines and 2-pyridones[1].

The specific incorporation of a 3-bromophenyl moiety via N-(3-bromophenyl)-2-cyanoacetamide is highly strategic in drug development. Not only do polysubstituted pyridines exhibit broad-spectrum antimicrobial, antiviral, and insecticidal properties[2][3], but the meta-bromo substituent on the N-phenyl ring serves as an essential synthetic handle. This halogenated site allows for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid generation of diverse pharmaceutical libraries.

Mechanistic Rationale & Pathway

The formation of polysubstituted pyridines from N-(3-bromophenyl)-2-cyanoacetamide typically proceeds via a base-catalyzed tandem Knoevenagel-Michael addition followed by an intramolecular cyclization cascade[4].

When reacting with electrophilic acceptors such as arylidenemalononitriles or 1,3-diketones (e.g., acetylacetone), the active methylene group of the cyanoacetamide is first deprotonated. The choice of catalyst dictates the reaction's efficiency and pathway:

  • Thermal Pathway (Piperidine): Piperidine is classically employed in refluxing ethanol because its pKa (~11) provides the optimal basicity required to generate the carbanion without triggering unwanted hydrolysis of the amide bond[5].

  • Sonochemical Pathway (L-Proline): Utilizing L-proline (10 mol%) under ultrasonic irradiation offers a greener, accelerated approach. L-proline acts as a bifunctional organocatalyst, activating the electrophile via an iminium/enamine intermediate while simultaneously providing basic sites for deprotonation[6].

Following the initial Michael addition, the acyclic adduct undergoes intramolecular cyclization. The amide nitrogen attacks the highly electrophilic cyano or carbonyl carbon. Subsequent tautomerization and aromatization (often accompanied by the loss of water or hydrogen) yield the thermodynamically stable pyridine or 2-pyridone core[2][6].

Mechanism A N-(3-bromophenyl)-2-cyanoacetamide D Michael Addition Adduct A->D Nucleophilic Attack B Electrophilic Acceptor B->D Electrophile C Base Catalyst C->D Deprotonation E Intramolecular Cyclization D->E Tautomerization F Polysubstituted Pyridine E->F Aromatization

Reaction mechanism for pyridine synthesis via Michael addition and cyclization.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the efficiency of different catalytic systems, the table below summarizes comparative data for the cyclocondensation of N-aryl-2-cyanoacetamides with electrophiles to form functionalized 2-pyridone derivatives[2][6].

Reaction ConditionCatalystSolventTemperatureTimeYield (%)Purity Profile
Conventional Heating Piperidine (0.5 mL)EthanolReflux (78°C)3 - 4 h60 - 75%Moderate; requires recrystallization
Sonochemical (Ultrasound) L-Proline (10 mol%)Ethanol80°C (110 W)20 - 30 min88 - 94%High; minimal polymeric side products
Base-Catalyzed Condensation KOH (Equimolar)EthanolReflux (78°C)4 h70 - 85%Good; specific to 1,3-diketone substrates

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales for workup procedures.

Workflow S1 Reagent Prep S2 Catalyst Addition S1->S2 S3 Reaction Execution S2->S3 S4 TLC Monitoring S3->S4 S5 Workup & Isolation S4->S5

Step-by-step experimental workflow for the synthesis and isolation of pyridine derivatives.

Protocol A: Synthesis of 1-(3-Bromophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Rationale: This method utilizes a 1,3-diketone (acetylacetone) to construct a 2-pyridone ring. The use of KOH facilitates the initial Knoevenagel condensation and the subsequent dehydrative cyclization[2].

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve N-(3-bromophenyl)-2-cyanoacetamide (10 mmol, 2.39 g) and acetylacetone (10 mmol, 1.00 g) in absolute ethanol (20 mL).

  • Catalysis : Add potassium hydroxide (KOH) (10 mmol, 0.56 g) to the stirring solution. Causality: An equimolar amount of strong base is required here to drive both the double condensation and the final dehydration steps.

  • Execution : Attach a reflux condenser and heat the mixture to reflux (78°C) for 4 hours.

  • Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:2) eluent. The disappearance of the starting material (UV active at 254 nm) and the emergence of a lower Rf​ fluorescent spot indicates reaction completion[2].

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (50 g) and acidify dropwise with dilute HCl (1M) until the pH reaches 5-6. Causality: Acidification neutralizes the soluble potassium salt of the newly formed pyridone, forcing the neutral organic product to precipitate out of the aqueous phase.

  • Isolation : Filter the resulting solid under vacuum, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol to yield the pure 2-pyridone derivative.

Protocol B: Sonochemical Synthesis of 6-Amino-1-(3-bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Rationale: This multicomponent approach utilizes L-proline and ultrasound to achieve a rapid, green synthesis of highly substituted pyridines, avoiding the thermal degradation common in prolonged heating[6].

  • Reagent Preparation : Combine N-(3-bromophenyl)-2-cyanoacetamide (5 mmol, 1.19 g) and 2-benzylidenemalononitrile (5 mmol, 0.77 g) in absolute ethanol (20 mL) within an ultrasonic reactor vessel.

  • Catalysis : Add L-proline (10 mol%, 0.057 g) as the organocatalyst.

  • Execution : Subject the mixture to ultrasonic irradiation (110 W) at 80°C for 20 minutes[6].

  • Monitoring (Self-Validation) : Verify reaction completion by TLC. The sonochemical method typically prevents the formation of polymeric side products, resulting in a much cleaner baseline on the TLC plate compared to Protocol A.

  • Workup & Isolation : Upon cooling, a solid precipitate forms directly in the reaction vessel. Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from a dioxane/ethanol mixture to obtain the target polysubstituted pyridine as analytically pure crystals[5][6].

References

  • N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis - Hilaris. hilarispublisher.com. URL:[5]

  • l-Proline catalyzed one-pot synthesis of polysubstituted pyridine system incorporating benzothiazole moiety via sustainable sono - RSC Publishing. rsc.org. URL:[6]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. mdpi.com. URL:[2]

  • Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones - ResearchGate. researchgate.net. URL:[4]

  • Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols - Benchchem. benchchem.com. URL:[3]

  • N-cyano-2-phenylacetamide | Benchchem. benchchem.com. URL:[1]

Sources

Application

Gewald reaction conditions for thiophene synthesis using N-(3-bromophenyl)-2-cyanoacetamide

Application Note: High-Yield Gewald Synthesis of 2-Aminothiophenes Using N-(3-Bromophenyl)-2-cyanoacetamide Introduction & Scope The Gewald multicomponent reaction (G-3CR) is a highly versatile, atom-economical methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Gewald Synthesis of 2-Aminothiophenes Using N-(3-Bromophenyl)-2-cyanoacetamide

Introduction & Scope

The Gewald multicomponent reaction (G-3CR) is a highly versatile, atom-economical methodology for the synthesis of densely substituted 2-aminothiophenes[1]. These heterocycles serve as privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors, allosteric modulators, and anti-inflammatory agents[1].

This application note details optimized protocols for utilizing N-(3-bromophenyl)-2-cyanoacetamide as the active methylene component. The strategic incorporation of the 3-bromoaryl moiety is highly valuable for drug development professionals; it provides a robust synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Scientific Rationale & Mechanistic Insights

The Gewald reaction proceeds via a cascade of three distinct mechanistic steps, each requiring specific conditions to prevent side reactions and maximize yield:

  • Knoevenagel Condensation : The reaction initiates with the base-catalyzed condensation of a ketone/aldehyde with N-(3-bromophenyl)-2-cyanoacetamide to form an α,β -unsaturated nitrile (Knoevenagel adduct)[1].

  • Thiolation : Elemental sulfur (S 8​ ) is activated by the base and attacks the γ -position of the Knoevenagel adduct.

  • Cyclization : Intramolecular nucleophilic attack of the thiolate onto the cyano group yields the 2-aminothiophene core.

Expertise Insight : The choice of base dictates the reaction kinetics. While triethylamine (Et 3​ N) is a standard organic base[1], morpholine is often preferred when using sterically hindered ketones. Morpholine acts as both a base and a nucleophilic catalyst, forming a transient enamine with the ketone that significantly accelerates the initial Knoevenagel condensation. Furthermore, elemental sulfur must be added in portions to control the exothermic nature of the thiolation step and prevent sulfur clumping.

GewaldMechanism A Ketone/Aldehyde + N-(3-bromophenyl)- 2-cyanoacetamide B Knoevenagel Adduct (α,β-unsaturated nitrile) A->B Base Catalyst - H₂O C Thiolated Intermediate B->C Elemental Sulfur (S₈) Base Catalyst D 2-Aminothiophene Derivative C->D Intramolecular Cyclization

Figure 1: Mechanistic pathway of the Gewald 3-Component Reaction (G-3CR) for thiophene synthesis.

Reaction Optimization Data

To establish a self-validating and robust protocol, various reaction conditions have been benchmarked for N-aryl-2-cyanoacetamides. The table below summarizes the causality behind solvent and base selection for optimal yields.

SolventBaseTemperatureTime (h)Expected Yield (%)Mechanistic Observation
Ethanol (EtOH)TriethylamineReflux (78°C)12 - 2470 - 85%Standard conditions; clean conversion, easy workup[1].
Ethanol (EtOH)MorpholineReflux (78°C)8 - 1280 - 90%Accelerated Knoevenagel step via enamine intermediate.
DMFMorpholine50°C4 - 660 - 75%Faster reaction, but tedious aqueous workup required.
Methanol (MeOH)Piperidine40°C1265 - 80%Lower solubility of S 8​ can lead to unreacted sulfur[2].

Detailed Experimental Protocols

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve N-(3-bromophenyl)-2-cyanoacetamide & Ketone in EtOH Step2 2. Base Addition Add Morpholine or Et₃N dropwise (Catalyzes Knoevenagel) Step1->Step2 Step3 3. Sulfur Addition Add Elemental Sulfur (S₈) in portions at 40-45°C Step2->Step3 Step4 4. Reflux & Cyclization Heat at 70-80°C for 12-24h Step3->Step4 Step5 5. Workup & Purification Precipitation, Filtration, or Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Protocol A: Preparation of N-(3-bromophenyl)-2-cyanoacetamide

Self-Validating Rationale: Synthesizing the active methylene precursor in-house ensures high purity, which is critical for preventing side-reactions (such as base-catalyzed dimerization) in the subsequent multicomponent step[2].

  • Setup : To a 100 mL round-bottom flask, add 3-bromoaniline (10.0 mmol) and ethyl cyanoacetate (10.0 mmol)[2].

  • Reaction : If running solvent-free, heat the neat mixture to 110°C for 4-6 hours. Alternatively, dissolve in toluene (20 mL) and reflux with a Dean-Stark trap to remove the ethanol byproduct.

  • Workup : Cool the mixture to room temperature. Triturate the resulting solid with cold diethyl ether (20 mL)[2].

  • Isolation : Filter the precipitate under vacuum and wash with cold hexanes. Dry under vacuum to afford N-(3-bromophenyl)-2-cyanoacetamide as an off-white solid.

Protocol B: Gewald 3-Component Reaction (G-3CR)

Self-Validating Rationale: This protocol uses ethanol as a green solvent. The reaction progress is visually trackable, transitioning from a pale solution to a deep red/brown suspension as the thiophene core forms.

  • Initial Mixing : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-bromophenyl)-2-cyanoacetamide (2.0 mmol) and the desired ketone (e.g., cyclohexanone, 2.0 mmol) in absolute ethanol (10 mL)[1].

  • Base Addition : Add morpholine or triethylamine (2.0 mmol) dropwise at room temperature. Stir for 15-30 minutes to allow the Knoevenagel adduct to form.

  • Sulfur Addition : Warm the mixture to 40-45°C. Add elemental sulfur (S 8​ , 2.0 mmol of sulfur atoms; approx. 64 mg) in small portions over 10 minutes. Caution: Addition of sulfur can be mildly exothermic.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 75-80°C (reflux) overnight (12-16 hours)[1].

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Washing : Wash the organic layer with distilled water (2 x 25 mL) and brine (2 x 25 mL) to remove the base and unreacted water-soluble impurities[1].

  • Drying & Concentration : Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc gradient, typically 3:1 v/v) to yield the pure 2-aminothiophene derivative[1].

Analytical Validation & Troubleshooting

  • Incomplete Reaction : If TLC (Hexanes:EtOAc 3:1) shows unreacted Knoevenagel adduct, it indicates insufficient sulfur activation. Ensure the sulfur is finely powdered and consider adding an additional 0.2 equivalents of base.

  • Sulfur Contamination : Excess elemental sulfur often co-elutes during chromatography. To remove it, the crude product can be triturated with cold carbon disulfide (CS 2​ )—handle with extreme caution in a fume hood—or precipitated from hot ethanol.

  • NMR Signatures : Successful cyclization is confirmed by 1 H NMR via the appearance of a broad singlet integrating to 2H around δ 6.0 - 7.5 ppm, corresponding to the newly formed primary amine (-NH 2​ ) at the 2-position of the thiophene ring.

Sources

Method

Application Note: Green Multicomponent Synthesis of Highly Functionalized Pyridines via the N-(3-bromophenyl)-2-cyanoacetamide Scaffold

Executive Summary The development of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, 2-pyridones and 2-aminopyridines are privileged pharmacophores exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, 2-pyridones and 2-aminopyridines are privileged pharmacophores exhibiting broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This application note details an optimized, self-validating protocol for the one-pot, multicomponent synthesis (MCR) of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles using N-(3-bromophenyl)-2-cyanoacetamide as a primary building block. By transitioning from conventional thermal heating to an ultrasonic-assisted methodology, this protocol drastically reduces reaction times, maximizes atom economy, and aligns with Green Chemistry principles.

Mechanistic Rationale & Scaffold Significance

The synthetic utility of N-(3-bromophenyl)-2-cyanoacetamide stems from its highly reactive active methylene group.

Causality of Reactivity: The synergistic electron-withdrawing effects of the cyano (-CN) and amide carbonyl groups significantly lower the pKa of the α-protons. This structural feature allows for facile base-catalyzed deprotonation under mild conditions (e.g., using NaOH or piperidine), generating a stable enolate that acts as a potent nucleophile.

Strategic Scaffold Design: The inclusion of the 3-bromophenyl moiety is not arbitrary. Halogenated aryl rings enhance the lipophilicity of the resulting drug candidates, improving cellular permeability. Furthermore, the meta-bromo substituent serves as an orthogonal reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid library expansion. This specific cyanoacetamide derivative has been instrumental in the synthesis of complex 1[1] and 2[2].

The one-pot cascade proceeds via a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition from an enolizable ketone, and concludes with an intramolecular cyclization and oxidative aromatization.

Mechanism N1 N-(3-bromophenyl)-2-cyanoacetamide + Aromatic Aldehyde N2 Base Catalysis (NaOH) Deprotonation of α-protons N1->N2 N3 Knoevenagel Condensation (α,β-Unsaturated Intermediate) N2->N3 - H2O N4 Ketone Enolate Addition (Michael Addition) N3->N4 + Aromatic Ketone N5 Intramolecular Cyclization & Dehydration N4->N5 N6 1-(3-bromophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile N5->N6 Tautomerization / Oxidation

Fig 1. Mechanistic cascade of the multicomponent synthesis of 2-pyridones.

Ultrasonic-Assisted Experimental Protocol

Why Ultrasound? Conventional reflux methods for multicomponent reactions often suffer from prolonged reaction times (6–12 hours), excessive solvent evaporation, and thermal degradation of sensitive intermediates. By employing 3[3], the system benefits from acoustic cavitation. The rapid formation and collapse of microbubbles generate localized micro-environments of extreme temperature and pressure. This drastically enhances mass transfer and activation rates between the solid base and organic reactants, driving the reaction to completion in under 20 minutes.

Step-by-Step Methodology

This protocol is designed as a self-validating system ; the physical state of the reaction mixture directly indicates the progress and success of the synthesis.

  • Reagent Preparation: In a clean, dry 50 mL pear-shaped flask, sequentially add N-(3-bromophenyl)-2-cyanoacetamide (1.0 mmol), an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol), and an aromatic ketone (e.g., acetophenone, 1.0 mmol).

  • Solvent & Catalyst Addition: Suspend the mixture in 5.0 mL of Tetrahydrofuran (THF). Add finely crushed Sodium Hydroxide (NaOH, 2.0 mmol) as the base catalyst. Causality Note: THF is chosen for its excellent cavitation properties under ultrasound and its ability to fully dissolve the organic precursors while keeping the inorganic base suspended.

  • Ultrasonic Irradiation: Submerge the flask into an ultrasonic bath operating at 40 kHz. Maintain the bath temperature at 60 °C. Sonicate the mixture for 10–15 minutes.

  • Self-Validating Reaction Monitoring: Pause sonication at the 10-minute mark. Spot the mixture on a silica gel TLC plate (Eluent: EtOAc/Hexane 3:7) and visualize under a UV lamp (254 nm) and iodine chamber. The disappearance of the highly UV-active cyanoacetamide and aldehyde spots validates the completion of the Knoevenagel/Michael cascade. If starting materials persist, sonicate for an additional 5 minutes.

  • Quenching & Precipitation: Once TLC confirms completion, remove the flask from the bath and slowly add 15 mL of ice-cold distilled water while stirring vigorously. Transfer the flask to an ice bath (0–5 °C) for 30 minutes. The sudden shift in solvent polarity forces the hydrophobic 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile to precipitate out of solution as a solid mass.

  • Isolation & Purification: Isolate the crude solid via vacuum filtration. Wash the filter cake with cold water to remove residual NaOH and water-soluble impurities. Recrystallize the crude product from hot ethanol to yield analytically pure crystals.

Workflow Step1 Reagent Mixing (THF, NaOH) Step2 Ultrasonic Irradiation (40 kHz, 60°C) Step1->Step2 Step3 TLC Monitoring (UV/Iodine) Step2->Step3 Step3->Step2 Incomplete Step4 Aqueous Quench & Precipitation (0-5°C) Step3->Step4 Conversion >95% Step5 Filtration & Recrystallization Step4->Step5

Fig 2. Self-validating ultrasonic-assisted experimental workflow.

Quantitative Data & Optimization Results

The transition from conventional thermal heating to ultrasonic irradiation provides quantifiable improvements in both yield and time efficiency, as demonstrated in recent literature[3]. Below is a comparative summary of the synthesis of various 1-(3-bromophenyl)-4-aryl-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

EntryAldehyde SubstituentKetoneMethodTimeYield (%)Purity (HPLC)
1a 4-MethoxybenzaldehydeAcetophenoneConventional Reflux6.0 hours65%>95%
1b 4-MethoxybenzaldehydeAcetophenoneUltrasonication 15 mins 92% >98%
2a 4-ChlorobenzaldehydeAcetophenoneConventional Reflux5.5 hours68%>95%
2b 4-ChlorobenzaldehydeAcetophenoneUltrasonication 12 mins 89% >98%
3a BenzaldehydeAcetophenoneConventional Reflux6.0 hours60%>95%
3b BenzaldehydeAcetophenoneUltrasonication 15 mins 85% >98%

Table 1. Comparison of reaction metrics between conventional heating (70 °C) and ultrasonic irradiation (40 kHz, 60 °C).

References

  • Multi-component synthesis of 4, 6-disubstituted-3-cyano-2-aminopyridines. ResearchGate.
  • Exploring Natural Product Chemistry and Biology with Multicomponent Reactions. 5. Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids. National Institutes of Health (NIH) / PMC.
  • Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Asian Journal of Chemistry.

Sources

Application

Application Note: Catalytic α-Carbon Functionalization of N-(3-Bromophenyl)-2-cyanoacetamide

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale N-(3-bromophenyl)-2-cyanoacetam...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

N-(3-bromophenyl)-2-cyanoacetamide is a highly versatile building block in medicinal chemistry. The molecule features an "active methylene" group flanked by an electron-withdrawing cyano group and an amide carbonyl. This dual activation lowers the pKa of the α-protons to approximately 9–11, enabling facile deprotonation by mild bases.

However, functionalizing this molecule presents a critical chemoselectivity challenge . While the α-carbon is primed for electrophilic attack, the molecule also contains a C(sp2)-Br bond on the aryl ring. During transition-metal catalysis, this aryl bromide is highly susceptible to competitive oxidative addition, which can lead to unwanted oligomerization or dehalogenation. Therefore, successful functionalization requires either metal-free organocatalytic approaches or highly tuned transition-metal systems that can differentiate between the α-carbon and the aryl bromide handle.

Chemoselectivity cluster_0 Metal-Free (Chemoselective) cluster_1 Transition-Metal (Risk of Ar-Br Activation) Sub N-(3-bromophenyl)-2-cyanoacetamide (Active Methylene) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Sub->Knoevenagel + Aldehyde PTC PTC Alkylation (Chiral Ammonium Salt) Sub->PTC + Alkyl Halide Pd Pd-Catalyzed Arylation (Requires Ar-I > Ar-Br selectivity) Sub->Pd + Aryl Iodide

Fig 1. Chemoselective functionalization pathways for N-(3-bromophenyl)-2-cyanoacetamide.

Method A: Green Knoevenagel Condensation (Metal-Free)

The Knoevenagel condensation is a fundamental C-C bond-forming reaction utilized extensively to generate arylidene derivatives[1]. To avoid harsh refluxing conditions that might degrade the amide or cause transamidation, we employ a basic ionic liquid, 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH), which acts as both the catalyst and the reaction medium under solvent-free grinding conditions[2].

Mechanistic Causality

The [bnmim]OH ionic liquid serves a dual purpose: the hydroxide anion deprotonates the α-carbon to form a resonance-stabilized carbanion, while the imidazolium cation provides a highly polar microenvironment that stabilizes the transition state via hydrogen bonding to the incoming aldehyde. Because no transition metals are used, the 3-bromoaryl group remains 100% intact.

Step-by-Step Protocol
  • Preparation: In an agate mortar, add N-(3-bromophenyl)-2-cyanoacetamide (10.0 mmol) and benzaldehyde (10.5 mmol).

  • Catalyst Addition: Add the ionic liquid [bnmim]OH (1.0 mmol, 10 mol%) dropwise to the solid mixture.

  • Reaction: Grind the mixture thoroughly with a pestle at room temperature for 10–15 minutes. The mixture will transition into a localized melt and then solidify as the product forms.

  • Workup: Wash the resulting solid mass with cold water (2 x 20 mL) to remove the ionic liquid (which can be recovered by evaporating the aqueous wash). Recrystallize the crude product from hot ethanol.

Self-Validation Checkpoint
  • TLC: Elute with Hexane/EtOAc (7:3). The product spot will be highly UV-active and run lower than the starting aldehyde.

  • 1H NMR (DMSO-d6): The success of the reaction is validated by the complete disappearance of the α-CH2 singlet at ~4.0 ppm and the emergence of a new vinylic proton singlet at ~8.2 ppm.

Method B: Enantioselective Phase-Transfer Catalyzed (PTC) Alkylation

Asymmetric alkylation of cyanoacetamides is critical for generating chiral centers in drug discovery[3]. Traditional alkylation using strong bases (like NaH) results in racemic mixtures and often leads to dialkylation.

Mechanistic Causality

By utilizing a biphasic system (Toluene/50% aq. KOH) and a chiral Cinchona alkaloid-derived quaternary ammonium salt, the reaction is restricted to the organic-aqueous interface. The chiral ammonium cation extracts the cyanoacetamide enolate into the organic phase, forming a tight, highly structured ion pair. This chiral pocket shields one face of the enolate, forcing the alkyl halide (e.g., benzyl bromide) to attack from the opposite face, thereby inducing high enantioselectivity.

Step-by-Step Protocol
  • System Setup: In a round-bottom flask, dissolve N-(3-bromophenyl)-2-cyanoacetamide (5.0 mmol) and the chiral PTC (e.g., O-allyl-N-anthracenylmethyl cinchonidinium bromide, 10 mol%) in dry toluene (25 mL).

  • Cooling: Cool the solution to 0 °C under an argon atmosphere to maximize facial selectivity.

  • Reagent Addition: Add benzyl bromide (6.0 mmol, 1.2 eq) in one portion.

  • Base Addition: Vigorously stir the mixture (1000 rpm) and add 50% aqueous KOH (5 mL) dropwise over 10 minutes.

  • Reaction: Maintain vigorous stirring at 0 °C for 12 hours.

  • Workup: Dilute with EtOAc (30 mL) and separate the phases. Wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography.

Self-Validation Checkpoint
  • Chiral HPLC: Validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H). A successful run will show an ee >90%.

  • Mass Spectrometry: ESI-MS must show the mono-alkylated mass [M+H]+ without any +14 or +91 Da peaks corresponding to dialkylation.

Method C: Palladium-Catalyzed α-Arylation

Transition-metal-catalyzed α-arylation of stabilized carbon enolates has transformed the synthesis of complex architectures[4]. However, applying this to our substrate requires differentiating the external aryl halide from the internal 3-bromo group[5].

Mechanistic Causality

To prevent the Pd catalyst from inserting into the substrate's 3-bromo group, we must use an aryl iodide as the coupling partner, which undergoes oxidative addition much faster than aryl bromides. Furthermore, we employ a highly sterically demanding N-Heterocyclic Carbene (NHC) ligand (e.g., IPr) and keep the temperature strictly at 60 °C. LiHMDS is chosen as the base because it quantitatively deprotonates the α-carbon without acting as a nucleophile that could attack the amide carbonyl.

Workflow Step1 1. Catalyst Prep Pd(OAc)2 + NHC Step2 2. Enolate Formation Substrate + LiHMDS Step1->Step2 Step3 3. Oxidative Addition Ar-I Activation Step2->Step3 Step4 4. Cross-Coupling 60°C, 12h Step3->Step4 Step5 5. Validation LC-MS / NMR Step4->Step5

Fig 2. Workflow for the chemoselective Pd-catalyzed α-arylation process.

Step-by-Step Protocol
  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol%), IPr·HCl ligand (10 mol%), and N-(3-bromophenyl)-2-cyanoacetamide (2.0 mmol).

  • Solvent & Base: Add anhydrous toluene (10 mL), followed by a 1.0 M solution of LiHMDS in THF (4.5 mmol, 2.25 eq). Stir for 5 minutes to pre-form the enolate.

  • Electrophile: Add the aryl iodide (e.g., 4-iodotoluene, 3.0 mmol, 1.5 eq).

  • Heating: Seal the tube, remove it from the glovebox, and heat at exactly 60 °C for 12 hours. Do not exceed 60 °C to prevent Ar-Br activation.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL), extract with EtOAc, and purify via column chromatography.

Self-Validation Checkpoint
  • GC-MS / LC-MS: The primary validation metric is the isotopic splitting pattern in the mass spectrum. The product must retain the characteristic 1:1 isotopic doublet of the bromine atom (79Br/81Br). If the doublet is lost, undesired dehalogenation or cross-coupling at the 3-bromo position has occurred.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization vectors, allowing researchers to select the appropriate methodology based on their synthetic goals.

Functionalization MethodCatalyst SystemReagentsTypical YieldChemoselectivity (Ar-Br Intact)Atom Economy
Knoevenagel Condensation [bnmim]OH (10 mol%)Aldehyde, Solvent-free85–95%100% (No metal used)High (Water is only byproduct)
Asymmetric Alkylation Cinchona-derived PTCAlkyl Bromide, KOH70–88%100% (No metal used)Medium (Salt byproduct)
α-Arylation Pd(OAc)₂ / NHC LigandAryl Iodide, LiHMDS55–75%Moderate (Requires strict temp control)Medium (Salt byproduct)

References

  • Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. eurekaselect.com. 1

  • Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. derpharmachemica.com.2

  • Asymmetric Synthesis of .beta.-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. acs.org.3

  • Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. researchgate.net. 4

  • Recent Developments in Inter- and Intramolecular Enolate Arylation. researchgate.net. 5

Sources

Method

Application Notes and Protocols: Solid-Phase Synthesis of Small Molecule Libraries Utilizing N-(3-bromophenyl)-2-cyanoacetamide

Introduction: The Strategic Advantage of N-(3-bromophenyl)-2-cyanoacetamide in Solid-Phase Organic Synthesis (SPOS) In the landscape of modern drug discovery, the efficient generation of diverse chemical libraries is par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of N-(3-bromophenyl)-2-cyanoacetamide in Solid-Phase Organic Synthesis (SPOS)

In the landscape of modern drug discovery, the efficient generation of diverse chemical libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecules through a streamlined workflow that simplifies purification and allows for automation.[1][2][3] Within this paradigm, the choice of building blocks is critical. N-(3-bromophenyl)-2-cyanoacetamide is a particularly versatile synthon, poised for exploitation in combinatorial chemistry. Its structure offers three key points of chemical diversity:

  • An Active Methylene Group: The protons flanked by the nitrile and carbonyl groups are highly acidic, making this position an excellent nucleophile for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[4][5]

  • A Secondary Amide: This functionality provides a potential point of attachment to a solid support via a backbone amide linker, allowing the rest of the molecule to be elaborated.

  • A Bromophenyl Moiety: The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.

This guide provides a comprehensive overview and detailed protocols for the utilization of N-(3-bromophenyl)-2-cyanoacetamide in solid-phase synthesis. We will explore a robust strategy for its immobilization and subsequent chemical transformations to generate a library of substituted heterocyclic compounds. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a high degree of scientific integrity.

Core Strategy: Backbone Amide Linker (BAL) Approach

To fully exploit the reactive potential of the active methylene and bromophenyl groups, we will employ a strategy that immobilizes N-(3-bromophenyl)-2-cyanoacetamide through its secondary amide nitrogen. This is achieved using a Backbone Amide Linker (BAL), a class of linkers designed for this purpose.[6][7] The BAL linker allows for the attachment of the building block in a way that does not mask its key reactive sites.

The overall workflow is depicted below:

BAL_Workflow cluster_loading Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin BAL-Polystyrene Resin LoadedResin Resin-Bound Building Block Resin->LoadedResin Reductive Amination BuildingBlock N-(3-bromophenyl)-2-cyanoacetamide Reaction1 Intermediate 1 LoadedResin->Reaction1 Knoevenagel Condensation (R1-CHO) Reaction2 Resin-Bound Final Product Reaction1->Reaction2 Suzuki-Miyaura Coupling (R2-B(OH)2) Cleavage Cleavage Cocktail Reaction2->Cleavage TFA-mediated Cleavage FinalProduct Final Product Library Cleavage->FinalProduct Purification

Caption: Overall workflow for solid-phase synthesis using N-(3-bromophenyl)-2-cyanoacetamide.

Experimental Protocols

Part 1: Immobilization of N-(3-bromophenyl)-2-cyanoacetamide on BAL Resin

The first critical step is the covalent attachment of the building block to the solid support. We will utilize a reductive amination reaction between the aldehyde group of the BAL linker and the amide nitrogen of N-(3-bromophenyl)-2-cyanoacetamide.

Protocol 1: Loading of N-(3-bromophenyl)-2-cyanoacetamide

Parameter Value/Condition Rationale
Resin 4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin (BAL resin)Provides an aldehyde handle for reductive amination. The linker is stable to basic and nucleophilic conditions but cleavable with strong acid.
Building Block N-(3-bromophenyl)-2-cyanoacetamide (3.0 eq)Used in excess to drive the reaction to completion.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) (5.0 eq)A mild reducing agent that selectively reduces the intermediate iminium ion over the aldehyde on the resin.
Solvent 1% Acetic Acid in DMFProvides a slightly acidic medium to facilitate iminium ion formation without cleaving the linker. DMF is an excellent swelling solvent for polystyrene resins.[3]
Reaction Time 12 hoursEnsures complete reaction.
Temperature Room TemperatureSufficient for the reaction to proceed.

Step-by-Step Methodology:

  • Swell the BAL resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Add a solution of N-(3-bromophenyl)-2-cyanoacetamide (357 mg, 1.5 mmol) in 1% acetic acid in DMF (10 mL).

  • Add sodium cyanoborohydride (157 mg, 2.5 mmol).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any unreacted aldehyde groups, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 1 hour.

  • Wash the resin as in step 6 and dry under vacuum.

Immobilization Resin BAL Resin (with -CHO group) Iminium Iminium Ion Intermediate Resin->Iminium + Building Block (1% AcOH in DMF) BuildingBlock N-(3-bromophenyl)-2-cyanoacetamide (with -NH- group) BuildingBlock->Iminium LoadedResin Resin-Bound Building Block Iminium->LoadedResin NaBH3CN

Caption: Immobilization via reductive amination.

Part 2: On-Resin Elaboration of the Molecular Scaffold

With the building block securely attached, we can now proceed with sequential chemical modifications at the two points of diversity.

Protocol 2: Knoevenagel Condensation with Aldehydes

This reaction utilizes the active methylene group to form a carbon-carbon double bond, introducing the first element of diversity (R1).[5][8]

Parameter Value/Condition Rationale
Resin Loaded N-(3-bromophenyl)-2-cyanoacetamide resinThe solid-supported starting material.
Reagent Aldehyde (R1-CHO) (5.0 eq)A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used.
Catalyst Piperidine (0.2 eq)A weak base sufficient to deprotonate the active methylene group without causing side reactions.
Solvent N-Methyl-2-pyrrolidone (NMP)A polar aprotic solvent with a high boiling point, suitable for heating reactions on resin.
Reaction Time 6 hoursTypically sufficient for Knoevenagel condensations.
Temperature 80 °CProvides the necessary activation energy for the condensation.

Step-by-Step Methodology:

  • Swell the loaded resin (from Protocol 1) in NMP (10 mL) for 30 minutes.

  • Add the desired aldehyde (2.5 mmol) and piperidine (0.1 mmol).

  • Heat the mixture at 80 °C with agitation for 6 hours.

  • Cool to room temperature, drain the reaction mixture, and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This powerful reaction modifies the bromophenyl ring, introducing the second element of diversity (R2).

Parameter Value/Condition Rationale
Resin Resin from Protocol 2The Knoevenagel product on solid support.
Reagent Boronic acid or ester (R2-B(OH)₂) (4.0 eq)Introduces the R2 group.
Catalyst Pd(PPh₃)₄ (0.1 eq)A common and effective palladium catalyst for Suzuki couplings.
Base 2M Aqueous Na₂CO₃ (4.0 eq)Essential for the catalytic cycle.
Solvent Dioxane/Water (3:1)A common solvent system for Suzuki reactions that swells the resin and dissolves the reagents.
Reaction Time 12 hoursEnsures complete coupling.
Temperature 100 °CNecessary for efficient catalytic turnover.

Step-by-Step Methodology:

  • Swell the resin from Protocol 2 in the dioxane/water mixture (10 mL) for 30 minutes.

  • Add the boronic acid (2.0 mmol), aqueous Na₂CO₃ (2.0 mL of 2M solution), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Heat the mixture at 100 °C with agitation for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool to room temperature, drain the reaction mixture, and wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Part 3: Cleavage and Product Isolation

The final step is the release of the synthesized molecule from the solid support. For the BAL linker, this is achieved under strongly acidic conditions.

Protocol 4: TFA-Mediated Cleavage

Parameter Value/Condition Rationale
Resin Final, fully elaborated resin from Protocol 3Contains the target molecule to be cleaved.
Cleavage Cocktail 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)TFA is a strong acid that cleaves the BAL linker. Water and TIS act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.[1]
Cleavage Time 2 hoursSufficient for complete cleavage.
Temperature Room TemperatureStandard condition for TFA cleavage.

Step-by-Step Methodology:

  • Place the dry resin (approx. 0.5 mmol) in a reaction vessel.

  • Add the cleavage cocktail (10 mL) and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of neat TFA.

  • Combine the filtrates and concentrate under a stream of nitrogen to approximately 1 mL.

  • Precipitate the crude product by adding cold diethyl ether (20 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product by preparative HPLC.

Trustworthiness: A Self-Validating System

The protocols described are designed for robustness. Key checkpoints for validation include:

  • Kaiser Test: After the reductive amination and capping steps, a Kaiser test on a small sample of beads should be negative, indicating the absence of primary amines and the successful conversion of the aldehyde.

  • Gel-Phase ¹³C NMR: For optimization, swelling the resin in a suitable deuterated solvent can allow for the monitoring of key transformations, such as the disappearance of the aldehyde carbon and the appearance of new aromatic signals after the Suzuki coupling.

  • Test Cleavage: After each synthetic step, a small aliquot of resin can be subjected to the cleavage protocol. The resulting crude product can be analyzed by LC-MS to confirm the success of the reaction and determine the purity of the intermediate.

Conclusion

N-(3-bromophenyl)-2-cyanoacetamide is a powerful and versatile building block for solid-phase organic synthesis. The protocols outlined in this guide provide a reliable framework for its immobilization and subsequent elaboration into diverse libraries of small molecules. By leveraging the reactivity of its active methylene, secondary amide, and bromophenyl functionalities, researchers can efficiently access novel chemical space, accelerating hit identification and lead optimization in drug discovery programs.

References

  • Breitenbucher, J. G., & Figliozzi, G. (2000). Solid-phase synthesis of 2,4-disubstituted pyrimidines. Tetrahedron Letters, 41(24), 4311-4315.
  • Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. C. (1997).
  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Sunresin New Materials Co., Ltd. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis. Retrieved from [Link]

  • Yang, L., & Morriello, G. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels.
  • O'Donnell, C. J., et al. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(4), 1568-1577.
  • Thompson, L. A., & Ellman, J. A. (2001). Solid Phase Heterocyclic Chemistry. Chemical Reviews, 102(1), 1-84.
  • Acosta, G. A., Murray, L., Royo, M., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429.
  • Franzini, R. M., & Neri, D. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 3(5), 569-574.
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online, 46(1), 402-411.
  • O'Connell, G. P., & Dervan, P. B. (2000). Solid Supports for Combinatorial Chemistry.
  • Jensen, K. J., & Alsina, J. (2022). Photolabile Linkers for Solid-Phase Synthesis. Chemical Reviews, 122(18), 14930-14995.
  • Fields, G. B., & Noble, R. L. (1990). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Combinatorial Chemistry Review. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Retrieved from [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1481-1489.
  • Anbhule, P. V., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1126-1144.

Sources

Application

Application of N-(3-bromophenyl)-2-cyanoacetamide in Heterocyclic Dye Synthesis: Application Notes and Protocols

Introduction and Chemical Rationale N-(3-bromophenyl)-2-cyanoacetamide (CAS: 63034-91-3) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocyclic systems and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

N-(3-bromophenyl)-2-cyanoacetamide (CAS: 63034-91-3) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocyclic systems and advanced dyes ()[1]. The compound's synthetic utility is driven by three distinct reactive centers:

  • Active Methylene Group (C-2): Flanked by electron-withdrawing cyano and carbonyl moieties, the C-2 protons are highly acidic. This makes the molecule an excellent nucleophile for Knoevenagel condensations and Michael additions ()[2].

  • Electrophilic Cyano Group: Susceptible to nucleophilic attack, facilitating intramolecular cyclizations to form amino-substituted heterocycles like pyrazoles and thiophenes ()[3].

  • Amide Nitrogen: Can participate in cyclocondensation reactions with bidentate electrophiles to yield pyridones and pyrimidines ()[4].

The inclusion of the 3-bromophenyl substituent is strategically significant in dye chemistry. The heavy bromine atom can induce a heavy-atom effect, promoting intersystem crossing which is useful for phosphorescent dyes. Crucially, the aryl bromide serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to systematically extend the π-conjugation and red-shift the dye's emission spectrum.

Mechanistic Pathway: Knoevenagel Condensation

The foundational reaction for utilizing this compound in dye synthesis is the Knoevenagel condensation, which establishes the α,β-unsaturated framework necessary for subsequent cyclizations ()[5].

G Step1 Base (Piperidine) Deprotonation of C-2 Methylene Step2 Formation of Resonance-Stabilized Carbanion Step1->Step2 Step3 Nucleophilic Attack on Carbonyl Carbon Step2->Step3 Step4 Aldol-type Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 α,β-Unsaturated Cyanoacrylamide (Dye Precursor) Step5->Step6

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Application 1: Synthesis of 3-Cyano-2-Pyridone Azo Disperse Dyes

3-Cyano-2-pyridone derivatives are premier coupling components for azo disperse dyes, prized for their high molar extinction coefficients, vibrant hues, and excellent light fastness on synthetic fibers ()[4].

G A N-(3-bromophenyl)-2-cyanoacetamide (Active Methylene Precursor) C 1-(3-bromophenyl)-3-cyano- 4,6-dimethyl-2-pyridone (Coupling Component) A->C Cyclocondensation B Acetylacetone + Piperidine (Ethanol, Reflux 4h) B->C Reagents E Azo Disperse Dye (Vibrant, High Light Fastness) C->E Electrophilic Aromatic Substitution D Diazotized Arylamine (0-5 °C, pH 4-5) D->E Reagents

Workflow for synthesizing 3-cyano-2-pyridone azo disperse dyes.

Protocol 3.1: Synthesis of 1-(3-bromophenyl)-3-cyano-4,6-dimethyl-2-pyridone

Causality & Design: Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during the cyclocondensation. Piperidine is utilized as a catalytic base; its secondary amine structure efficiently forms a transient iminium ion with acetylacetone, significantly lowering the activation energy for the nucleophilic attack by the cyanoacetamide carbanion ()[2].

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10 mmol of N-(3-bromophenyl)-2-cyanoacetamide and 10 mmol of acetylacetone in 25 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine. The mixture may temporarily clear as the reactants dissolve and the carbanion forms.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot (UV active) and the appearance of a new, lower Rf​ spot indicates completion.

  • Isolation: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. The pyridone derivative will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 3.2: Diazotization and Azo Coupling

Causality & Design: Diazotization is strictly maintained below 5 °C. At higher temperatures, the diazonium salt rapidly degrades into a phenol via nucleophilic attack by water, destroying the reagent and ruining the dye yield ()[4].

  • Diazotization: Dissolve 10 mmol of the chosen arylamine (e.g., 4-nitroaniline) in 15 mL of 6N HCl. Cool to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise.

    • Self-Validation: The solution should turn clear or pale yellow. Test with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization.

  • Coupling: Dissolve 10 mmol of the synthesized 1-(3-bromophenyl)-3-cyano-4,6-dimethyl-2-pyridone in 20 mL of ethanol containing 10% NaOH to form the highly nucleophilic phenoxide-equivalent. Cool to 0-5 °C.

  • Reaction: Add the diazonium solution dropwise to the pyridone solution while maintaining the pH between 4-5 using sodium acetate.

    • Self-Validation: An immediate, intense color change (typically deep orange to red) will occur, and a heavy precipitate will form.

  • Isolation: Stir for 1 hour, filter the precipitated dye, wash extensively with water to remove salts, and dry under a vacuum.

Application 2: Synthesis of Fluorescent Coumarin Hybrids

Coumarin derivatives are highly valued in biological imaging due to their large Stokes shifts and excellent quantum yields. N-(3-bromophenyl)-2-cyanoacetamide can be condensed with salicylaldehydes to form 3-substituted coumarin fluorophores ()[6].

Protocol 4.1: Synthesis of 3-(3-bromophenylcarboxamido)coumarin
  • Setup: Combine 10 mmol of N-(3-bromophenyl)-2-cyanoacetamide and 10 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) in 20 mL of ethanol.

  • Catalysis: Add 1 mL of piperidine.

  • Reaction: Stir at room temperature for 2 hours, then reflux for an additional 2 hours. The initial Knoevenagel condensation forms an intermediate that undergoes spontaneous intramolecular cyclization via the nucleophilic attack of the phenolic hydroxyl group onto the cyano group (Pinner-type reaction), followed by hydrolysis.

  • Isolation: Cool the reaction mixture. The fluorescent coumarin hybrid precipitates. Filter and wash with cold ethanol.

    • Self-Validation: The product will exhibit strong fluorescence under a 365 nm UV lamp, confirming the formation of the extended conjugated coumarin system.

Quantitative Data Summary

The following table summarizes expected reaction metrics based on optimized protocols for cyanoacetamide-derived heterocyclic dyes (; )[4].

Target ScaffoldReagentsCatalyst / SolventTemp / TimeAvg. YieldPrimary Application
3-Cyano-2-pyridone AcetylacetonePiperidine / Ethanol80 °C / 4h85 - 92%Azo dye coupling component
Azo Disperse Dye Diazotized ArylamineSodium Acetate (Buffer)0-5 °C / 1h75 - 88%Textile dyeing, Pigments
Coumarin Hybrid SalicylaldehydePiperidine / Ethanol80 °C / 2h70 - 80%Fluorescent biological probes
Thiophene Dye Ketone + Elemental SulfurMorpholine / NeatMicrowave / 10m84 - 95%Optoelectronics

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from: [Link]

  • MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Retrieved from: [Link]

  • MDPI. (2018). Design, Synthesis, and Antiproliferative Evaluation of Novel Coumarin/2-Cyanoacryloyl Hybrids as Apoptosis Inducing Agents. Retrieved from: [Link]

  • ResearchGate. (2025). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. Retrieved from: [Link]

  • Asian Publication Corporation. (2023). Knoevenagel condensation of cyanoacetamides. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for recrystallization of N-(3-bromophenyl)-2-cyanoacetamide

Welcome to the Advanced Process Support Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with purifying N-(3-bromophenyl)-2-cyanoacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Support Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with purifying N-(3-bromophenyl)-2-cyanoacetamide .

This molecule presents unique crystallization challenges due to its structural duality: a highly hydrophobic, halogenated aromatic ring coupled with a polar, hydrogen-bonding cyanoacetamide moiety. This guide provides self-validating protocols, quantitative solvent profiling, and targeted troubleshooting to ensure high-purity isolation without compromising yield.

Thermodynamic Principles of Solvent Selection

The primary goal of recrystallization is to exploit the differential solubility of the target active pharmaceutical ingredient (API) and its impurities. According to established recrystallization guidelines , a successful solvent system must balance high solubility at elevated temperatures with selective insolubility of impurities.

For N-(3-bromophenyl)-2-cyanoacetamide, relying on a single solvent often leads to a flat solubility curve or liquid-liquid phase separation (LLPS, commonly known as "oiling out"). Recent advances in computer-aided mixture design demonstrate that binary solvent blends (e.g., Ethyl Acetate/Heptane) provide superior control over the metastable zone width, optimizing both crystal yield and process mass intensity .

Process Workflow

SolventOptimization Start Crude N-(3-bromophenyl) -2-cyanoacetamide Screen Thermodynamic Screening (Solubility & Metastable Zone) Start->Screen Input Single Cooling Crystallization (e.g., Absolute EtOH) Screen->Single Steep Solubility Curve Binary Antisolvent Crystallization (e.g., EtOAc / Heptane) Screen->Binary Flat Solubility Curve LLPS Failure: Oiling Out (LLPS) Single->LLPS High Supersaturation Isolate Filtration & Washing (Pre-chilled Solvent) Single->Isolate Controlled Cooling Binary->LLPS Rapid Antisolvent Addition Binary->Isolate Controlled Addition Seed Intervention: Seeding @ Cloud Point + 2°C LLPS->Seed Process Correction Seed->Single Seed->Binary

Workflow for solvent selection and mitigation of liquid-liquid phase separation.

Quantitative Solvent Profiling

Selecting the correct solvent requires analyzing the boiling point, polarity, and thermodynamic interaction with the target molecule. Below is a summarized evaluation of candidate solvents for this specific intermediate.

Solvent CandidateClassificationBoiling Point (°C)Solubility ProfileProcess Suitability
Absolute Ethanol Polar Protic78.4Steep (High at 75°C, Low at 0°C)Excellent for single-solvent cooling crystallization.
Ethyl Acetate (EtOAc) Polar Aprotic77.1High across all temperaturesPrimary solvent in binary antisolvent systems.
Heptane Non-polar98.4InsolubleIdeal antisolvent for EtOAc systems.
Isopropanol (IPA) Polar Protic82.5Moderate, steep curveGood alternative to EtOH; yields larger crystals.
Water Highly Polar Protic100.0InsolubleAvoid. High risk of cyano group hydrolysis at elevated temps.

Self-Validating Experimental Protocol

To prevent batch failure, every step in the crystallization process must include a physical validation checkpoint. The following protocol utilizes a Hybrid Cooling-Antisolvent Crystallization approach, which is highly effective for cyanoacetamide derivatives.

Step 1: Primary Dissolution Suspend the crude N-(3-bromophenyl)-2-cyanoacetamide in Ethyl Acetate (approx. 3–4 mL/g) and heat to 65°C under gentle agitation until fully dissolved.

  • Validation Checkpoint: The solution must transition from a slurry to a homogeneous liquid.

Step 2: Polish Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble mechanical impurities and polymeric byproducts.

  • Validation Checkpoint: The resulting filtrate must be optically clear. Any turbidity indicates incomplete dissolution or filter breakthrough.

Step 3: Antisolvent Titration & Cloud Point Determination Maintain the filtrate at 60°C. Begin dropwise addition of Heptane until the solution exhibits persistent, faint turbidity (the cloud point).

  • Validation Checkpoint: The appearance of turbidity confirms the system has crossed the solubility boundary and entered the metastable zone.

Step 4: Thermal Annealing & Seeding Raise the temperature by 2°C to redissolve the amorphous precipitate, returning the solution to a clear, supersaturated state. Immediately add 1–2 wt% of highly pure N-(3-bromophenyl)-2-cyanoacetamide seed crystals.

  • Validation Checkpoint: The seed crystals must remain suspended and not dissolve. If they dissolve, the system is undersaturated; if they clump heavily, the system is crashing out.

Step 5: Controlled Cooling & Aging Ramp the temperature down to 5°C at a strict, controlled rate of 0.2°C/min. Hold at 5°C for 2 hours to allow the crystal lattice to reach equilibrium.

Step 6: Isolation & Washing Filter the resulting slurry under a vacuum. Wash the filter cake with a pre-chilled (0–5°C) blend of Heptane/EtOAc (9:1 v/v).

  • Validation Checkpoint: Analyze the mother liquor via TLC or HPLC. A minimal concentration of the target compound in the filtrate confirms high isolation yield .

Process Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Liquid-liquid phase separation (LLPS) occurs when the solute concentration exceeds the metastable limit before crystal nucleation can occur.

  • Causality: The hydrophobic bromophenyl group interacts favorably with the solvent, while the polar cyanoacetamide groups self-associate, creating a dense, disordered liquid phase rather than a structured crystal lattice.

  • Solution: Lower the initial concentration, reduce your cooling rate, and introduce seed crystals just above the cloud point (as detailed in Step 4). Seeding provides a pre-formed lattice, lowering the activation energy for nucleation and directing the molecules into the solid phase.

Q: I am seeing a significant loss in yield during the washing step. What is causing this? A:

  • Causality: The wash solvent has too high an affinity for the cyanoacetamide moiety. As noted in advanced isolation solvent selection workflows, the wash solvent must be thermodynamically modeled to prevent particle dissolution .

  • Solution: Never wash with the primary solvent (e.g., pure Ethyl Acetate or Ethanol). Use a strictly pre-chilled (0–5°C) antisolvent-rich blend (e.g., 90% Heptane / 10% EtOAc) and minimize the solvent-cake contact time.

Q: The isolated crystals are extremely fine and clog the filter paper. How can I improve the crystal habit? A:

  • Causality: Fine, needle-like crystals or amorphous powders are the result of rapid, uncontrolled primary nucleation (crashing out).

  • Solution: Decrease the rate of antisolvent addition and slow the cooling ramp to 0.1°C/min. This promotes secondary crystal growth over primary nucleation, yielding larger, more easily filterable block-like crystals.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ethanol (e.g., 70% EtOH / 30% Water) for this recrystallization? A: It is strongly discouraged. While water is an excellent antisolvent, the cyano group (-C≡N) is an electrophilic center. Under prolonged heating in the presence of water—especially if trace acidic or basic impurities remain from the synthesis—water acts as a nucleophile. This can cause the hydrolysis of the cyanoacetamide group into malonic acid derivatives. Always use anhydrous solvents like absolute ethanol or an EtOAc/Heptane pair.

Q: How do I remove dark, colored impurities from the crude product prior to crystallization? A: Colored impurities in cyanoacetamide syntheses (often resulting from Knoevenagel condensation byproducts or oxidation of the aniline precursor) are typically highly conjugated and hydrophobic. Incorporate 5–10 wt% activated decolorizing charcoal during the primary dissolution step, boil for 10 minutes, and perform a hot polish filtration before proceeding to the cooling phase .

Q: Does N-(3-bromophenyl)-2-cyanoacetamide exhibit polymorphism? A: Yes. Molecules with multiple hydrogen-bond donors and acceptors (like the secondary amide and cyano groups) frequently pack into different crystal lattices depending on the solvent polarity and cooling rate. To ensure batch-to-batch consistency of the polymorph, strictly adhere to the defined solvent ratios and seeding protocols.

References

  • "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[Link]

  • Watson, O. L., et al. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, ACS Publications.[Link]

  • "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Organic Process Research & Development, ACS Publications.[Link]

Optimization

Technical Support Center: Minimizing Side Reactions During the Hydrolysis of N-(3-bromophenyl)-2-cyanoacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the hydrolysis of N-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the hydrolysis of N-(3-bromophenyl)-2-cyanoacetamide.

This molecule is a highly versatile intermediate, but its three distinct reactive sites—the nitrile group, the active methylene, and the N-aryl amide bond—make it susceptible to a cascade of competing side reactions. This guide provides mechanistic causality, self-validating protocols, and logical troubleshooting workflows to ensure the selective partial hydrolysis of the nitrile to the target malonamide derivative while preserving the structural integrity of the rest of the molecule.

Mechanistic Causality of Side Reactions

To control the reaction, we must first understand the thermodynamic and kinetic vulnerabilities of the substrate. Deviations from optimal pH and temperature will activate secondary pathways 1.

  • Amide Cleavage (Over-hydrolysis): The N-aryl amide bond is susceptible to nucleophilic attack. Under alkaline conditions or elevated temperatures (>40 °C) in acid, the amide carbonyl is cleaved, yielding 3-bromoaniline and malonic acid derivatives [[2]]().

  • Thermal Decarboxylation: If the nitrile is over-hydrolyzed past the primary amide stage to a carboxylic acid, the resulting malonanilic acid derivative becomes highly unstable. The proximity of the carboxylic acid to the active methylene facilitates rapid thermal decarboxylation, releasing CO₂ and yielding N-(3-bromophenyl)acetamide 1.

  • Knoevenagel-Type Condensation: The active methylene group (-CH₂-) is highly acidic. Under basic conditions, it deprotonates to form a nucleophilic carbanion that attacks the nitrile or carbonyl groups of adjacent molecules, leading to colored oligomeric byproducts 3.

ReactionPathway SM N-(3-bromophenyl)- 2-cyanoacetamide Target N-(3-bromophenyl) malonamide SM->Target Controlled H2O/H+ 0-5 °C Cleavage 3-Bromoaniline + Malonic Acid SM->Cleavage Strong Base or Temp >40 °C OverHydro Malonanilic Acid Derivative Target->OverHydro Prolonged Time or Heat Decarb N-(3-bromophenyl) acetamide OverHydro->Decarb Heat (-CO2)

Reaction pathway of N-(3-bromophenyl)-2-cyanoacetamide hydrolysis and major side reactions.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes the quantitative product distribution based on varying hydrolysis conditions. It clearly demonstrates why strictly controlled acidic environments are mandatory for optimal yield.

Reaction ConditionTemp (°C)pHTarget Malonamide Yield (%)Amide Cleavage (%)Decarboxylation (%)Condensation (%)
Conc. H₂SO₄ (Optimal) 0–5 <1 >90 <2 <1 None
Dilute HCl / Heat601452520None
NaOH (aq)25121560520

Troubleshooting FAQs

Q1: My final product is heavily contaminated with 3-bromoaniline. What went wrong? A1: The presence of 3-bromoaniline indicates catastrophic cleavage of the N-aryl amide bond. This is almost always caused by a failure in temperature control (exceeding 10 °C) during the addition of the substrate to the acid, or by attempting the hydrolysis under alkaline conditions 1. Ensure your cooling bath is adequate to handle the exotherm of protonation.

Q2: LC-MS analysis shows a major byproduct with a mass of [M-44] relative to the target carboxylic acid. How do I prevent this? A2: A mass loss of 44 Da corresponds to the loss of CO₂ via thermal decarboxylation. This occurs when the nitrile is over-hydrolyzed to a malonanilic acid derivative, which then rapidly decarboxylates into N-(3-bromophenyl)acetamide. To fix this, strictly limit the reaction time (do not exceed 2 hours) and ensure the reaction is quenched over ice to prevent localized heating during dilution.

Q3: The reaction mixture turned a dark orange/yellow color instead of remaining a pale suspension. Is the product ruined? A3: Discoloration is a hallmark of Knoevenagel-type condensation or dimerization at the active methylene site. This occurs if the pH drifts upward or if the substrate was exposed to basic impurities 3. The batch is likely compromised. Ensure strictly acidic conditions (pH < 1) are maintained from the very first step.

TroubleshootingFlow Start Analyze Reaction Mixture (HPLC/TLC) Q1 Is 3-bromoaniline detected? Start->Q1 Fix1 Lower Temp (<5 °C) & Avoid Strong Base Q1->Fix1 Yes Q2 Is [M-44] decarboxylation product present? Q1->Q2 No Fix2 Stop heating & quench earlier Q2->Fix2 Yes Q3 Are colored dimers observed? Q2->Q3 No Fix3 Ensure strictly acidic pH to prevent condensation Q3->Fix3 Yes Success Optimal Yield Q3->Success No

Logical troubleshooting workflow for identifying and mitigating hydrolysis side reactions.

Self-Validating Experimental Protocol: Selective Acidic Hydrolysis

To achieve >90% yield of N-(3-bromophenyl)malonamide while suppressing side reactions, follow this self-validating methodology. Every step includes an In-Process Control (IPC) to verify system integrity before proceeding.

Step 1: Acidic Medium Preparation

  • Action: Charge a dry, jacketed reactor with concentrated sulfuric acid (H₂SO₄, 98%) and cool to 0–5 °C using a recirculating chiller.

  • Causality: Concentrated H₂SO₄ acts as both the solvent and the catalyst. It protonates the nitrile to facilitate nucleophilic attack by trace water, while keeping the active methylene fully protonated to prevent basic condensation.

  • Self-Validation Checkpoint: The internal temperature probe must read ≤ 5 °C and remain stable for 10 minutes before proceeding. If the temperature fluctuates, check the chiller flow rate.

Step 2: Substrate Addition

  • Action: Add N-(3-bromophenyl)-2-cyanoacetamide in small, discrete portions over 30 minutes under vigorous overhead stirring.

  • Causality: The initial protonation and hydrolysis are highly exothermic. Bulk addition will cause localized heating, leading to immediate amide bond cleavage (yielding 3-bromoaniline) 2.

  • Self-Validation Checkpoint: Monitor the internal temperature during addition. The exotherm must not exceed 10 °C. If the temperature spikes to >10 °C, immediately halt the addition until the system cools back to 5 °C.

Step 3: Hydrolysis Incubation

  • Action: Maintain the reaction at 0–5 °C for exactly 2 hours.

  • Causality: This specific time-temperature window is kinetically optimized to hydrate the nitrile to the primary amide without providing enough activation energy for the subsequent hydrolysis to the highly unstable carboxylic acid.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL ice water, and analyze via HPLC. The reaction is validated as complete when the starting material peak area is <1%.

Step 4: Quenching and Isolation

  • Action: Slowly pour the acidic reaction mixture over a 10-fold volumetric excess of crushed ice with continuous, vigorous stirring. Filter the resulting precipitate and wash with ice-cold water.

  • Causality: Rapid dilution with ice prevents the heat of dilution from driving decarboxylation or amide cleavage. Washing removes residual acid which could catalyze degradation during the drying phase.

  • Self-Validation Checkpoint: Test the final wash filtrate with pH paper. The washing is validated when the filtrate reaches pH ~6-7. The isolated solid must be a free-flowing white powder; an oily or discolored residue indicates thermal degradation occurred during quenching. Dry under vacuum at ≤ 30 °C.

References

  • BenchChem. "Technical Support Center: Nitrosation of Cyanoacetamide." BenchChem, 2025.
  • Google Patents. "US3751444A - Process for the preparation of 2,2-dibromo-2-cyanoacetamide.
  • Chemneo. "Understanding the Chemistry and Applications of Cyanoacetamide for Global Chemical Buyers." Chemneo, 2024.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Bromophenyl Substituted Amide Reactions

Welcome to the Process Chemistry & Scale-Up Support Portal. This center provides troubleshooting workflows, validated protocols, and mechanistic FAQs for handling sterically demanding 3-bromophenyl substituted amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Portal. This center provides troubleshooting workflows, validated protocols, and mechanistic FAQs for handling sterically demanding 3-bromophenyl substituted amides. Whether you are synthesizing bulky N -(3-bromophenyl)amides or performing downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) on 3-bromobenzamide derivatives, this guide will help you overcome common steric bottlenecks.

Section 1: Troubleshooting Guide - Cross-Coupling of Bulky 3-Bromophenyl Amides

Context: When performing Buchwald-Hartwig aminations or Suzuki-Miyaura couplings on 3-bromophenyl amides possessing bulky N -substituents (e.g., N,N -diisopropyl or di-tert-butoxycarbonyl groups), the steric bulk can severely impede both the oxidative addition and the reductive elimination steps of the catalytic cycle.

TroubleshootingWorkflow Start Reaction: 3-Bromophenyl Amide Cross-Coupling CheckYield Is the yield < 20% or is starting material recovered? Start->CheckYield Proto Is proto-dehalogenation the major side product? CheckYield->Proto Yes Success Product Isolated CheckYield->Success No, >80% yield LigandChoice Switch to bulky, electron-rich ligand (e.g., tBuBrettPhos or TNpP) Proto->LigandChoice No (Unreacted SM) BaseChoice Change base from NaOtBu to weaker base (K2CO3/Cs2CO3) Proto->BaseChoice Yes (Dehalogenation) TwistedAmide Consider N,N-Boc2 activation (Twisted Amide Strategy) LigandChoice->TwistedAmide Still failing LigandChoice->Success BaseChoice->LigandChoice TwistedAmide->Success

Workflow for troubleshooting low yields in sterically hindered 3-bromophenyl amide couplings.

Section 2: Step-by-Step Methodology: Buchwald-Hartwig Amination of Sterically Hindered 3-Bromobenzamides

Scientific Rationale: The rarity of successful C-N couplings with bulky amides is often due to the high energy barrier of the reductive elimination (RE) step involving a bulky amide and a bulky aryl group[1]. To counteract this, highly conformationally flexible and bulky ligands like Trineopentylphosphine (TNpP)[2] or tBuBrettPhos[3] are required. These ligands force the palladium center into a geometry that accelerates reductive elimination despite the severe steric clash.

Protocol:

  • Preparation of the Pre-catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.5–2.0 mol%) and the selected ligand (e.g., TNpP or tBuBrettPhos, 1.0–4.0 mol%)[2].

  • Substrate Addition: Add the sterically hindered 3-bromophenyl amide (1.0 equiv, e.g., 1.0 mmol) and the amine coupling partner (1.2 equiv).

  • Base and Solvent Selection: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). If the amide contains base-sensitive functional groups, substitute with Cs₂CO₃. Add anhydrous, degassed toluene (2.0 mL)[2].

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir the mixture at 80–110 °C for 2–24 hours depending on the steric demand of the amine.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Section 3: Quantitative Data - Ligand Selection for Bulky Substrates

Selecting the right ligand is the most critical factor in overcoming steric hindrance. The table below summarizes the causality and performance of various ligands when dealing with sterically hindered aryl bromides and amides.

LigandCatalyst LoadingBase / SolventEfficacy on Bulky SubstratesMechanistic Causality
BINAP 5 mol% PdNaOtBu / ToluenePoor (<10% yield)Fails to promote reductive elimination of bulky groups due to its rigid bite angle[3].
XPhos 2 mol% PdCs₂CO₃ / DioxaneModerate (40-60%)Effective for primary amides, but struggles with extreme steric bulk at the ortho/meta positions.
tBuBrettPhos 1 mol% PdNaOtBu / TolueneExcellent (>85%)Specifically designed for amides; the bulky tBu groups facilitate rapid reductive elimination[3].
TNpP 0.5-2 mol% PdNaOtBu / TolueneExcellent (>90%)Conformationally flexible; adapts to sterically demanding substrates, accelerating coupling[2].

Section 4: FAQs on Steric Hindrance & Amide Activation

Q1: Why is my N -(3-bromophenyl)amide completely unreactive towards further functionalization, and how can I activate it? A1: Standard secondary amides are highly stable due to the strong nN​→πC=O∗​ resonance. When steric hindrance is present, this stability combined with the physical bulk prevents transition-metal insertion. Solution: Convert the secondary amide into a "twisted amide" (e.g., an N,N -Boc₂ amide). The introduction of bulky di-tert-butoxycarbonyl groups forces the amide bond out of planarity. This ground-state destabilization breaks the orbital conjugation, significantly lowering the rotational barrier and activating the C-N bond for cross-coupling or cleavage[4].

Q2: During the Buchwald-Hartwig coupling of my bulky 3-bromobenzamide, I observe a switch in the binding mode of the amide ligand. What causes this? A2: This is a known phenomenon driven by steric hindrance. In highly congested environments, the standard N -binding mode of the amide to the Palladium(II) center becomes sterically unfavorable. To relieve this strain, the amide can switch to an O -binding mode[1]. This nonstandard binding is highly beneficial, as it allows the amide oxygen to participate in a five-membered cyclic transition state, rerouting and facilitating the reductive elimination pathway that would otherwise be blocked by steric clash[1].

MechanisticPathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (3-Bromophenyl amide) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L_n OxAdd->PdII_Br Transmetalation Amine Coordination & Deprotonation PdII_Br->Transmetalation PdII_Amide_N N-Bound Pd(II) Amide (Sterically Clashed) Transmetalation->PdII_Amide_N Standard Pathway PdII_Amide_O O-Bound Pd(II) Amide (Sterically Relieved) PdII_Amide_N->PdII_Amide_O Steric Hindrance Forces Isomerization RedElim Reductive Elimination PdII_Amide_N->RedElim High Barrier (Slow) PdII_Amide_O->RedElim Low Barrier (Fast via cyclic TS) RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product RedElim->Product

Mechanism of Pd-catalyzed coupling showing the steric-driven switch to O-bound intermediates.

Q3: Does the meta-position of the bromine (3-bromo) offer any steric advantages over ortho-substituted (2-bromo) analogs? A3: Yes. While 3-bromophenyl systems can still suffer from steric hindrance if the amide itself is highly substituted, they are generally much more reactive than 2-bromophenyl systems. In 2-bromophenyl amides, the proximity of the amide carbonyl to the oxidative addition site creates severe ortho-steric clash with the incoming palladium complex. In 3-bromophenyl substrates, the steric bulk is further removed, meaning the primary steric challenge usually arises during the transmetalation or reductive elimination of the incoming bulky amine, rather than the initial oxidative addition.

References

  • Towards the activity of twisted acyclic amides Source: RSC Publishing URL:[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyanoacetamide Alkylation

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the alkylation of cyanoacetamide. Cyanoacetamide is a highly versatile, polyfunctional building block possessing both electrophilic and nucleophilic prope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the alkylation of cyanoacetamide. Cyanoacetamide is a highly versatile, polyfunctional building block possessing both electrophilic and nucleophilic properties. Because it contains multiple reactive sites—specifically the C-2 active methylene, the C-1 carbonyl, the C-3 cyano group, and the amide NH—achieving high regioselectivity and conversion rates requires precise kinetic and thermodynamic control. The typical nucleophilic reactivity order is C-2 > NH[1].

This guide is designed for researchers and drug development professionals to diagnose low yields, mitigate side reactions, and implement self-validating experimental protocols.

Part 1: Diagnostic Desk & FAQs

Q1: My overall conversion rate is plateauing below 50%. How can I drive the reaction to completion? A1: Low conversion is typically a symptom of poor enolate solubility or an inefficient electrophilic attack. If you are using standard aprotic solvents like THF, the reaction rate may stall. Modifying the solvent system by replacing THF with ethyl acetate and incorporating a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can accelerate reaction rates by up to 30%[2]. This biphasic approach enhances the interaction between the solid/aqueous base and the organic electrophile, pushing yields from ~65% to nearly 90%[2].

Q2: I am observing significant dialkylation (over-alkylation) instead of the desired monoalkylated product. How do I prevent this? A2: Dialkylation occurs because the introduction of the first alkyl group donates electron density via the inductive (+I) effect, making the monoalkylated enolate more nucleophilic than the starting cyanoacetamide. The tendency for dialkylation strictly follows the order of the +I effect of the incoming group (e.g., Benzyl > Butyl > Propyl)[3]. Causality & Fix: To prevent this, you must invert the stoichiometry and control the addition rate. Use 0.95 equivalents of the alkylating agent relative to cyanoacetamide. Add the alkyl halide dropwise over an extended period to ensure the local concentration of the electrophile remains low, forcing it to react with the statistically more abundant unreacted cyanoacetamide enolate rather than the monoalkylated intermediate.

Q3: My LC-MS analysis shows a major byproduct corresponding to the loss of the amide group. What is happening? A3: You are observing hydrolysis of the amide (and potentially subsequent decarboxylation). Cyanoacetamide is highly sensitive to strong aqueous bases (like NaOH or KOH) at elevated temperatures. Causality & Fix: Hydroxide ions nucleophilically attack the C-1 carbonyl at temperatures above 60°C. To mitigate this, lower the hydrolysis/deprotonation temperatures to 0–10°C[2]. If your protocol allows, switch to non-aqueous bases like sodium ethoxide (NaOEt) in absolute ethanol or use mild inorganic bases like K₂CO₃ in a biphasic system.

Q4: Why am I getting N-alkylation instead of C-alkylation? A4: While the C-2 position is thermodynamically more reactive (C-2 > NH)[1], N-alkylation can occur if you use "hard" electrophiles (like methyl tosylate) or highly polar aprotic solvents (like DMF) without proper counter-ion pairing. To favor C-alkylation, use "softer" alkyl halides (bromides/iodides) and maintain a solvent environment that stabilizes the nitrogen lone pair, such as a protic solvent (ethanol) or a tightly controlled biphasic system.

Part 2: Mechanistic Pathways

The following diagram illustrates the competitive pathways during the alkylation of cyanoacetamide. Understanding these nodes is critical for troubleshooting your specific byproduct profile.

Pathway A Cyanoacetamide (Active Methylene) B Enolate Intermediate A->B Base (-H+) E Hydrolysis Byproduct (Side Reaction) A->E Aqueous Base Temp >60°C C Monoalkylated Product (Target) B->C R-X (Alkylation) D Dialkylated Byproduct (Over-reaction) C->D Excess R-X & Base

Mechanistic pathways of cyanoacetamide alkylation and common side reactions.

Part 3: Empirical Data Matrix

The table below summarizes the quantitative impact of various reaction parameters on the conversion rates and primary failure modes of cyanoacetamide alkylation.

Reaction ConditionBase / SolventTemp (°C)AdditivesYield (%)Primary Issue Mitigated
Standard Aprotic NaH / THF20–40None~65.0Baseline method; prone to stalling.
Low-Temp Protic NaOEt / EtOH0–10None~72.5Reduces amide hydrolysis byproducts[2].
Optimized Biphasic K₂CO₃ / EtOAc20–48TBAB (PTC)~89.1Accelerates rate by 30%; high conversion[2].
Liquid Ammonia NaNH₂ / NH₃(l)-33NoneVariablePrevents N-alkylation; high dialkylation risk[3].

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Optimized Biphasic Alkylation incorporates built-in In-Process Controls (IPCs). This creates a self-validating system where the reaction cannot proceed to the next stage unless specific chemical criteria are met.

Reagents
  • Cyanoacetamide: 1.00 equivalent (eq)

  • Alkyl Halide (R-Br or R-I): 0.95 eq (Sub-stoichiometric to prevent dialkylation)

  • Potassium Carbonate (K₂CO₃): 1.50 eq

  • Tetrabutylammonium Bromide (TBAB): 0.10 eq (Phase-transfer catalyst)

  • Solvent: Ethyl Acetate / Water (3:1 v/v)

Step-by-Step Methodology

Step 1: Enolate Generation & Stabilization

  • Charge a reaction vessel with Cyanoacetamide (1.00 eq), TBAB (0.10 eq), and the Ethyl Acetate/Water solvent mixture.

  • Cool the biphasic mixture to 0–10°C using an ice bath. Causality: Lowering the temperature prior to base addition prevents the exothermic hydrolysis of the amide group[2].

  • Add K₂CO₃ (1.50 eq) in portions over 15 minutes.

  • Self-Validation Checkpoint 1: Monitor the aqueous layer pH. It must stabilize between pH 9–10. Stir for 30 minutes until the organic layer becomes slightly turbid, indicating the formation of the enolate-TBAB ion pair.

Step 2: Controlled Alkylation

  • Warm the reaction strictly to 20–40°C.

  • Begin dropwise addition of the Alkyl Halide (0.95 eq) via an addition funnel over 1–2 hours. Causality: Slow addition ensures the electrophile is immediately consumed by the vast excess of unreacted cyanoacetamide enolate, starving the highly reactive monoalkylated intermediate of alkylating agent[3].

Step 3: In-Process Control (IPC) Monitoring

  • After 3 hours, halt stirring to allow phase separation. Sample the organic layer.

  • Self-Validation Checkpoint 2: Perform HPLC or TLC analysis.

    • Pass Criteria: >90% monoalkylated product, <5% dialkylated byproduct.

    • Fail Criteria: If >10% unreacted alkyl halide remains, extend stirring by 1 hour. Do not add more alkyl halide , as this will trigger dialkylation.

Step 4: Quenching and Isolation

  • Once IPC criteria are met, cool the mixture back to 0–10°C.

  • Quench the reaction by carefully adding 1M HCl until the aqueous layer reaches pH 7. Causality: Neutralization prevents base-catalyzed degradation during solvent evaporation.

  • Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via selective crystallization from ethanol/water to isolate the pure monoalkylated product.

Workflow Visualization

Workflow Step1 1. Deprotonation 0-10°C, Base Addition Step2 2. Alkylation 20-40°C, Dropwise R-X Step1->Step2 Step3 3. IPC Check HPLC for Monoalkylation Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching pH 7 Neutralization Step3->Step4 Conversion >95% Step5 5. Purification Crystallization Step4->Step5

Self-validating experimental workflow for regioselective monoalkylation.

Part 5: References

  • Shimo, K., & Asami, R. Cyanoacetamide Synthesis in Liquid Ammonia. The Chemical Research Institute of Non-Aqueous Solutions. Retrieved from [Link][3]

  • Fadda, A. A., Mukhtar, M. M., & Refat, H. M. (2012). Utility of Activated Nitriles in the Synthesis of Some New Heterocyclic Compounds. American Journal of Organic Chemistry, 2(2), 32-40. Scientific & Academic Publishing. Retrieved from [Link][1]

Sources

Troubleshooting

Purification strategies for N-(3-bromophenyl)-2-cyanoacetamide from crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the isolation and purification of N-(3-bromopheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the isolation and purification of N-(3-bromophenyl)-2-cyanoacetamide. This compound is a critical intermediate in the synthesis of heterocyclic libraries and Two-Pore Channel 2 (TPC2) agonists[1].

When synthesized via standard N,N'-Dicyclohexylcarbodiimide (DCC) coupling of 3-bromoaniline and cyanoacetic acid in N,N-Dimethylformamide (DMF), the crude mixture contains several stubborn impurities. This guide provides a self-validating workflow, troubleshooting FAQs, and a step-by-step protocol to ensure high-purity yields.

Mechanistic Workflow & Causality

The purification strategy exploits the distinct physicochemical properties of the target amide versus the reaction byproducts. The workflow relies on a three-stage orthogonal purification:

  • Solubility-driven precipitation to remove the coupling byproduct, dicyclohexylurea (DCU).

  • pH-dependent liquid-liquid extraction to remove unreacted starting materials.

  • Thermodynamic crystallization to achieve final analytical purity.

PurificationWorkflow Crude Crude Reaction Mixture (in DMF) Precipitation Add Hexanes/EtOAc (1:1) Precipitate DCU Crude->Precipitation Filtration Cold Filtration Precipitation->Filtration SolidWaste Discard Solid (DCU Byproduct) Filtration->SolidWaste Filtrate Organic Filtrate Filtration->Filtrate AcidWash Liquid-Liquid Extraction Wash with 1M HCl Filtrate->AcidWash AqueousWaste Discard Aqueous (Unreacted 3-Bromoaniline) AcidWash->AqueousWaste BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash AqueousWaste2 Discard Aqueous (Cyanoacetic Acid) BaseWash->AqueousWaste2 OrgLayer Organic Layer BaseWash->OrgLayer Concentration Dry (Na2SO4) & Concentrate in vacuo OrgLayer->Concentration Recryst Recrystallization (from EtOH) Concentration->Recryst PureProduct Pure N-(3-bromophenyl) -2-cyanoacetamide Recryst->PureProduct

Workflow for the purification of N-aryl cyanoacetamides from DCC-mediated couplings.

Troubleshooting & FAQs

Q1: My NMR shows a massive broad peak around 1.0–2.0 ppm. What is this, and how do I remove it? Diagnosis: Contamination with Dicyclohexylurea (DCU), the byproduct of DCC coupling. Causality & Solution: DCU is notoriously difficult to remove because its solubility profile overlaps with many amides. However, it is highly insoluble in a 1:1 mixture of Hexanes and Ethyl Acetate (EtOAc)[1]. If you are observing DCU, your initial precipitation step was likely incomplete. Action: Redissolve your crude mixture in a minimal amount of EtOAc, add an equal volume of Hexanes, chill to 0 °C for 30 minutes, and filter through a Celite pad.

Q2: I have residual 3-bromoaniline in my final product. Recrystallization isn't removing it. Diagnosis: Incomplete acid washing during liquid-liquid extraction. Causality & Solution: 3-bromoaniline is a weak base with a pKa of 3.58[2]. To efficiently partition it into the aqueous phase, the aqueous wash must be sufficiently acidic to protonate the amine to its anilinium salt. The target amide is not basic enough to be protonated, so it remains in the organic layer. Action: Ensure you are washing the organic filtrate with at least 1 M HCl (pH ~0). If the reaction scale is large, perform three sequential washes with 1 M HCl rather than one large wash, to maximize the partition coefficient.

Q3: How do I ensure all unreacted cyanoacetic acid is removed? Diagnosis: Co-elution of starting acid. Causality & Solution: Cyanoacetic acid is highly acidic (pKa 2.45)[3][4]. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3) will quantitatively deprotonate the acid, driving it into the aqueous phase. The active methylene protons of your target cyanoacetamide have a pKa of ~11-13, meaning the product will remain neutral and safely in the organic phase.

Q4: The product is discolored (yellow/brown) even after extraction. How can I achieve a white crystalline powder? Diagnosis: Trace oxidation products of the aniline or conjugated impurities. Causality & Solution: N-aryl cyanoacetamides are highly crystalline. Recrystallization from absolute ethanol (EtOH) is the gold standard for this class of compounds[1]. The target compound forms stable hydrogen-bonded networks in the crystal lattice, while the colored impurities remain dissolved in the polar protic mother liquor. Action: Perform a hot recrystallization from EtOH. If discoloration persists, add activated charcoal during the hot dissolution phase, filter hot, and then allow to crystallize.

Physicochemical Data for Purification

Understanding the physicochemical properties of your mixture components is essential for a self-validating protocol.

ComponentRoleMolecular WeightpKaPurification Strategy
N-(3-bromophenyl)-2-cyanoacetamide Target Product239.07 g/mol ~11–13 (active CH2)Remains in organic phase; crystallizes from EtOH
3-Bromoaniline Starting Material172.02 g/mol 3.58 (conjugate acid)[2]Protonated by 1M HCl; removed in aqueous wash
Cyanoacetic Acid Starting Material85.06 g/mol 2.45[3][4]Deprotonated by sat. NaHCO3; removed in aqueous wash
Dicyclohexylurea (DCU) Coupling Byproduct224.35 g/mol N/APrecipitated using Hexanes/EtOAc (1:1)[1]

Validated Step-by-Step Purification Protocol

This protocol is adapted from validated methodologies for synthesizing TPC2-A1-N series analogs and N-aryl cyanoacetamides[1].

Phase 1: DCU Precipitation and Filtration

  • Upon completion of the DCC coupling reaction in DMF (typically at room temperature), dilute the crude reaction mixture with a 1:1 (v/v) mixture of Hexanes and Ethyl Acetate (EtOAc)[1]. Use approximately 10 mL of solvent mixture per gram of crude material.

  • Cool the mixture to 0 °C in an ice bath for 30–60 minutes to maximize the precipitation of Dicyclohexylurea (DCU).

  • Filter the suspension through a sintered glass funnel (or a Celite pad for finer particulates).

  • Wash the filter cake with a small volume of cold Hexanes/EtOAc (1:1). Discard the solid filter cake.

  • Collect the organic filtrate, which now contains the target N-(3-bromophenyl)-2-cyanoacetamide, unreacted starting materials, and DMF.

Phase 2: Liquid-Liquid Extraction 6. Transfer the organic filtrate to a separatory funnel. 7. Acid Wash: Extract the organic layer with 1 M aqueous HCl (1 x equal volume) to protonate and remove unreacted 3-bromoaniline[1][2]. Discard the aqueous layer. 8. Base Wash: Extract the organic layer with saturated aqueous NaHCO3 (1 x equal volume) to deprotonate and remove unreacted cyanoacetic acid[3][4]. Discard the aqueous layer. 9. Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and DMF[1]. 10. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na2SO4). 11. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid product.

Phase 3: Recrystallization 12. Suspend the crude solid in a minimal amount of absolute Ethanol (EtOH)[1]. 13. Heat the suspension to boiling until the solid completely dissolves. (Optional: If the solution is highly colored, add 1-2% w/w activated charcoal, boil for 5 minutes, and perform a hot filtration). 14. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) to induce complete crystallization. 15. Collect the pure white crystals of N-(3-bromophenyl)-2-cyanoacetamide via vacuum filtration, wash with ice-cold EtOH, and dry under high vacuum.

References

  • Gerndt, S., et al. (2020). "Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function." eLife. Available at:[Link]

  • Wikipedia. "Cyanoacetic acid - Wikipedia". Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of N-(3-bromophenyl)-2-cyanoacetamide in Aqueous Media

Welcome to the technical support center for N-(3-bromophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-bromophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous environments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Understanding the Challenge: The Physicochemical Properties of N-(3-bromophenyl)-2-cyanoacetamide

N-(3-bromophenyl)-2-cyanoacetamide is a compound of interest in various research fields, likely including medicinal chemistry and materials science, due to its chemical structure featuring a brominated phenyl ring and a cyanoacetamide group.[1][2] These functional groups contribute to its potential as a building block in organic synthesis.[1] However, the presence of the hydrophobic aromatic ring suggests limited solubility in water.[1]

This guide provides a structured approach to systematically address and overcome these solubility issues.

Troubleshooting Guides & FAQs

Section 1: Initial Dissolution and Stock Solution Preparation
FAQ 1: My N-(3-bromophenyl)-2-cyanoacetamide won't dissolve in my aqueous buffer. What is the first step I should take?

Answer:

Direct dissolution of a hydrophobic compound like N-(3-bromophenyl)-2-cyanoacetamide in a purely aqueous system is often unsuccessful. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be serially diluted into your aqueous experimental medium.

Underlying Principle: The "like dissolves like" principle is fundamental here. The nonpolar bromophenyl group of your compound requires a solvent with a lower polarity than water to effectively break the crystal lattice energy and solvate the molecule.

Recommended Solvents for Stock Preparation:

  • Dimethyl Sulfoxide (DMSO): The most common choice for initial solubilization of compounds for biological assays.

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications.[5]

  • Acetone: Effective for solubilizing many organic compounds.[1]

Step-by-Step Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which your compound is freely soluble (e.g., DMSO, Ethanol).

  • Weighing: Accurately weigh a small amount of N-(3-bromophenyl)-2-cyanoacetamide.

  • Dissolution: Add the chosen organic solvent dropwise while vortexing or sonicating until the solid is completely dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the amount of organic solvent introduced into your final aqueous solution.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C or -80°C) to maintain stability.

Section 2: Advanced Solubilization Techniques

If simple dilution of an organic stock solution is not sufficient or if the concentration of the organic solvent is a concern for your experiment, several advanced techniques can be employed.

FAQ 2: I'm observing precipitation when I dilute my organic stock into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration. This is a common issue when the percentage of the organic co-solvent in the final solution is too low to maintain solubility. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Strategy 1: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[6][7] This is a widely used and straightforward technique.

Common Co-solvents:

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400

  • Propylene Glycol

  • Glycerin[5]

  • Ethanol[5]

Experimental Workflow for Co-solvent System Development:

CoSolvent_Workflow A Initial State: Compound precipitates in aqueous buffer B Select a panel of biocompatible co-solvents (e.g., PEG 300, Propylene Glycol, Ethanol) A->B C Prepare a series of aqueous buffers with increasing co-solvent concentrations (e.g., 1%, 5%, 10%, 20%) B->C D Add a fixed amount of the compound's organic stock solution to each buffer C->D E Observe for precipitation (visual inspection, light scattering) D->E F Determine the minimum co-solvent concentration that maintains solubility E->F G Final Formulation: Use the optimized co-solvent buffer system F->G

Caption: Workflow for optimizing a co-solvent system.

Data Presentation: Example Co-solvent Screening

Co-solventConcentration in Final BufferObservation
PEG 3005% (v/v)Slight precipitation
PEG 30010% (v/v)Clear solution
Propylene Glycol10% (v/v)Persistent precipitation
Propylene Glycol20% (v/v)Clear solution
Ethanol5% (v/v)Immediate precipitation
Strategy 2: pH Adjustment

Causality: The solubility of ionizable compounds is highly dependent on the pH of the medium.[8] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound. While N-(3-bromophenyl)-2-cyanoacetamide itself is not strongly acidic or basic, this technique is crucial for many drug-like molecules and should be considered.[3][9]

Step-by-Step Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a consistent amount of the N-(3-bromophenyl)-2-cyanoacetamide stock solution to each buffer.

  • Equilibrate the samples (e.g., shaking for 24-48 hours at a controlled temperature).

  • Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the pH at which solubility is maximized.

Strategy 3: Use of Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble "guest" molecules, like N-(3-bromophenyl)-2-cyanoacetamide, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[10][11][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow for Cyclodextrin Complexation:

Cyclodextrin_Workflow cluster_prep Preparation of Inclusion Complex cluster_analysis Analysis and Use A Dissolve N-(3-bromophenyl)-2-cyanoacetamide in a minimal amount of organic solvent C Slowly add the drug solution to the cyclodextrin solution with vigorous stirring A->C B Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) B->C D Stir the mixture for an extended period (e.g., 24-48 hours) at room temperature C->D E Remove the organic solvent (e.g., by evaporation) D->E F Lyophilize or freeze-dry the aqueous solution to obtain a solid powder of the inclusion complex E->F G Confirm complex formation (e.g., using DSC, FTIR, NMR) F->G H Reconstitute the complex in aqueous buffer for your experiment G->H

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Strategy 4: Solid Dispersions

Causality: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[13][14] This can enhance solubility by reducing particle size to the molecular level, improving wettability, and converting the drug to a more soluble amorphous form.[13][14][15]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)[14]

  • Polyethylene Glycols (PEGs)[14]

  • Hydroxypropyl Methylcellulose (HPMC)

Methods of Preparation:

  • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated.[16]

  • Melting (Fusion) Method: The drug and carrier are melted together and then cooled.[4]

Strategy 5: Nanosuspensions

Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[17][18] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced solubility and dissolution velocity.[18][19] This is a promising approach for many poorly soluble drugs.[17][20]

Preparation Methods:

  • Media Milling (Top-down): High-energy milling of drug particles in a liquid medium with milling beads.

  • High-Pressure Homogenization (Top-down): Forcing a suspension of the drug through a narrow gap at high pressure.[17]

  • Precipitation (Bottom-up): Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation of nanoparticles.[21]

Summary of Advanced Solubilization Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Reduces solvent polarity.[6]Simple, quick to formulate.[7]High concentrations may be toxic to cells; potential for precipitation upon dilution.[22]
pH Adjustment Increases the fraction of the more soluble ionized form.[9]Effective for ionizable compounds; simple to implement.[7]Not suitable for neutral compounds; potential for precipitation in buffered physiological environments.[22]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell.[10][12]Significant solubility enhancement; can improve stability.[11][23]Requires specific host-guest compatibility; can be more complex to prepare.[11]
Solid Dispersion Disperses the drug in a hydrophilic matrix, often in an amorphous state.[13][24]Greatly enhances dissolution rate and bioavailability.[15][25]Can have physical stability issues (recrystallization); manufacturing scale-up can be challenging.[15]
Nanosuspension Increases surface area by reducing particle size to the nano-scale.[18][19]Applicable to many poorly soluble drugs; can improve bioavailability.[17][26][27]Requires specialized equipment (homogenizers, mills); requires careful selection of stabilizers.[20]

References

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical Research.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
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Troubleshooting

Technical Support Center: Catalyst Poisoning Prevention with Brominated Cyanoacetamides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning when using brominated cyanoacetamides in your experiments. Our goal is to equip you with the expertise to diagnose, prevent, and resolve catalyst deactivation, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Dual-Edged Sword of Brominated Cyanoacetamides

Brominated cyanoacetamides are valuable building blocks in organic synthesis, offering versatile reactivity for constructing complex molecules. However, their structure presents a dual threat to many common hydrogenation and cross-coupling catalysts, such as those based on palladium, platinum, and rhodium. The two primary culprits are the bromide ion and the cyanoacetamide moiety itself.

  • Bromide Poisoning: Halide ions, like bromide, can strongly adsorb onto the active sites of a catalyst. This can lead to the formation of stable, inactive metal-halide complexes on the catalyst surface, effectively blocking the sites required for the catalytic cycle to proceed.[1]

  • Amine and Cyano Group Poisoning: The lone pair of electrons on the nitrogen atom of the amide and the cyano group can coordinate strongly to the metal center of the catalyst. This coordination can also block active sites, leading to a significant decrease in catalytic activity.[1][2]

Understanding and mitigating these poisoning pathways is crucial for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my reaction?

A1: Several indicators can point to catalyst poisoning:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.[1]

  • A significant drop in the product yield.[1]

  • A change in the selectivity of the reaction, resulting in the formation of undesired byproducts.[1]

  • The need for higher catalyst loading or more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • In the case of palladium-catalyzed reactions, the formation of a black precipitate, known as palladium black, is a clear sign of catalyst deactivation and agglomeration.[3][4]

Q2: Which catalysts are most susceptible to poisoning by brominated cyanoacetamides?

A2: Precious metal catalysts, particularly those from the platinum group metals (PGM), are highly susceptible. This includes:

  • Palladium (Pd): Widely used in cross-coupling and hydrogenation reactions, palladium catalysts are notoriously sensitive to poisoning by halides and nitrogen-containing compounds.[2][5][6]

  • Platinum (Pt): Commonly used for hydrogenation, platinum catalysts can also be deactivated by bromide and cyano groups.

  • Rhodium (Rh): Often employed in asymmetric hydrogenation, rhodium catalysts are also prone to poisoning by these functional groups.[1]

The susceptibility can vary depending on the catalyst's support, ligand environment, and oxidation state.

Q3: Can I just add more catalyst to overcome the poisoning?

A3: While increasing the catalyst loading can sometimes overcome the effects of a low concentration of a poison, it is not an ideal long-term solution due to increased cost and potential for new side reactions.[7] It is a temporary fix that doesn't address the root cause of the deactivation.

Q4: How can I confirm that catalyst poisoning is the cause of my reaction failure?

A4: A systematic approach is key. Before assuming catalyst poisoning, it's essential to rule out other common experimental errors such as impure reagents, incorrect reaction conditions (temperature, pressure, stirring), or an improper inert atmosphere.[1] To specifically diagnose catalyst poisoning, you can perform a "spiking experiment." Add a small amount of a known poison to a successful reaction. A significant decrease in the reaction rate will confirm the catalyst's susceptibility.[7]

Troubleshooting Guide

If you suspect catalyst poisoning by a brominated cyanoacetamide, follow this step-by-step guide to diagnose and address the issue.

Step 1: Preliminary Checks

Before delving into more complex diagnostics, ensure the fundamentals of your experimental setup are sound:

  • Reagent Purity: Verify the purity of all starting materials and solvents. Impurities in other reagents could also be catalyst poisons.[1]

  • Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are accurate and stable.[1]

  • Inert Atmosphere: If your catalyst is air-sensitive, confirm that the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[1]

Step 2: Diagnostic Experiments

To isolate the cause of deactivation, consider the following experiments:

  • Baseline Reaction: Run the reaction under standard conditions and monitor its progress over time to establish a baseline for conversion and rate.

  • Poisoning Experiment: Set up an identical reaction to the baseline, but add a stoichiometric equivalent of the brominated cyanoacetamide relative to the catalyst at the start. Comparing the reaction progress to the baseline will indicate the severity of the poisoning.

  • Varying Poison Concentration: Conduct a series of reactions with varying concentrations of the brominated cyanoacetamide (e.g., 0.1, 0.5, 1.0, and 2.0 equivalents relative to the catalyst) to understand the dose-response relationship of the poisoning.[1]

Step 3: Catalyst Characterization (Advanced)

For a more definitive diagnosis, analyzing the spent catalyst can provide direct evidence of poisoning.

Analytical TechniqueInformation Provided
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Determines the elemental composition of the catalyst surface and can detect the presence of bromine.[1][8]
X-ray Photoelectron Spectroscopy (XPS) Provides information about the chemical state of elements on the catalyst surface, confirming the presence and binding environment of bromine and nitrogen.[1][8]
Temperature Programmed Desorption (TPD) Identifies the species adsorbed on the catalyst surface and the strength of their interaction.[1]
Transmission Electron Microscopy (TEM) Visualizes catalyst particles and can reveal changes in morphology or agglomeration due to poisoning.[1]
Step 4: Mitigation Strategies

Based on your findings, implement one or more of the following strategies:

  • Catalyst Selection: Opt for a more robust catalyst that is inherently more resistant to poisoning by halides or nitrogen-containing compounds.[1]

  • Substrate Pre-treatment: Consider passing a solution of the brominated cyanoacetamide through a guard bed (e.g., activated carbon or a basic resin) before adding it to the reaction to remove impurities that may act as poisons.[1]

  • Use of Scavengers: Introduce additives to the reaction mixture that can preferentially bind to the poison, protecting the catalyst.[9][10] For example, a non-catalytic metal oxide could potentially act as a halide scavenger.

  • Add Excess Ligand: For reactions using a metal-ligand complex, adding a small excess of the ligand may displace the poisoning species from the metal center, restoring catalytic activity.[1]

  • Optimize Reaction Conditions: Carefully control the reaction temperature. In some cases, lower temperatures can reduce the rate of poisoning.[3]

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnostic Experiments cluster_3 Advanced Analysis cluster_4 Mitigation Strategies A Reaction Stalled or Slow B Verify Reagent Purity A->B C Check Reaction Conditions (Temp, Pressure, Stirring) A->C D Confirm Inert Atmosphere A->D E Run Baseline Reaction D->E If checks are OK F Perform Spiking Experiment E->F G Vary Poison Concentration F->G H Analyze Spent Catalyst (ICP-MS, XPS, TPD) G->H For definitive proof I Select Robust Catalyst G->I If poisoning confirmed H->I Based on analysis J Pre-treat Substrate K Use Scavengers L Add Excess Ligand M Optimize Conditions G Pd_active Active Pd(0) Site Pd_Br Inactive [Pd-Br]- Pd_active->Pd_Br Forms Catalytic_Cycle Catalytic Cycle Pd_active->Catalytic_Cycle Participates in Br_ion Br- Br_ion->Pd_active Adsorbs onto Substrate Substrate Substrate->Catalytic_Cycle Product Product Catalytic_Cycle->Product

Caption: Bromide ions adsorb onto active palladium sites, forming inactive complexes.

By understanding the mechanisms of catalyst poisoning by brominated cyanoacetamides and implementing the diagnostic and preventative measures outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC. (2026, January 2).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles - ACS Publications. (2025, March 18).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits | Scilit.
  • Catalyst Poisoning in Reactions with 2-Bromo-2-methylpropan-1-amine HBr - Benchchem.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
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  • Stabilizing Ru-Based Catalysts against Bromine Poisoning through Ru–O Covalency Regulation for Durable Brominated Volatile Organic Compound Oxidation - ACS Publications. (2025, July 14).
  • Stabilizing Ru-Based Catalysts against Bromine Poisoning through Ru–O Covalency Regulation for Durable Brominated Volatile Organic Compound Oxidation | Environmental Science & Technology - ACS Publications. (2025, July 14).
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  • Example of Bromine Compound Poisoning Characteristics - AWS.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (2025, August 6).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
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  • Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed. (2012, March 5).
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Optimization

Technical Support Center: Enhancing Regioselectivity in Cyclization Reactions of N-(3-bromophenyl)-2-cyanoacetamide

Introduction Welcome to the technical support center for the intramolecular cyclization of N-(3-bromophenyl)-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the intramolecular cyclization of N-(3-bromophenyl)-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The intramolecular cyclization of this substrate offers a powerful route to synthetically valuable nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.

However, a significant challenge in this reaction is controlling the regioselectivity. The reaction can proceed through two competing pathways: a 5-exo-dig cyclization to form a five-membered indoline derivative, or a 6-endo-dig cyclization to yield a six-membered quinoline derivative. Achieving high selectivity for one of these regioisomers is often critical for the success of a synthetic campaign.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the intramolecular cyclization of N-(3-bromophenyl)-2-cyanoacetamide?

The intramolecular cyclization of N-(3-bromophenyl)-2-cyanoacetamide can lead to two main regioisomeric products, arising from the formation of a new carbon-carbon or carbon-nitrogen bond at the expense of the carbon-bromine bond. The two competing pathways are:

  • 5-exo-dig cyclization: This pathway results in the formation of a five-membered ring, leading to a substituted indoline derivative.

  • 6-endo-dig cyclization: This pathway leads to the formation of a six-membered ring, resulting in a substituted quinoline derivative.

The predominance of one isomer over the other is highly dependent on the reaction conditions.

Q2: What are the key factors that influence the regioselectivity of this reaction?

The regioselectivity of the cyclization is a delicate balance of several factors. The most critical parameters to control are:

  • Catalyst System: The choice of transition metal (typically palladium or copper) and the associated ligands is paramount. Bulky ligands can sterically favor one pathway over the other.

  • Base: The strength and nature of the base can influence the reaction mechanism and, consequently, the regioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle.

  • Temperature: Reaction temperature can influence the kinetics of the competing pathways.

Q3: Is there a general rule of thumb for favoring either the 5-exo-dig or 6-endo-dig product?

While not absolute, some general trends have been observed in related systems. In palladium-catalyzed intramolecular Heck-type reactions, the 5-exo cyclization is often kinetically favored for forming small rings.[1] However, the 6-endo pathway can be favored under certain conditions, particularly if the resulting product is aromatic and therefore thermodynamically more stable.[2] The choice of catalyst and ligands is often the most powerful tool for overriding these intrinsic preferences.[3]

Q4: What are the most common side reactions to be aware of?

Besides the formation of the undesired regioisomer, other common side reactions include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide or a carboxylic acid.

  • Decomposition of the starting material or product: At high temperatures, the starting material or the cyclized products may degrade.

  • Formation of oligomeric byproducts: In some cases, intermolecular reactions can compete with the desired intramolecular cyclization.

Visualizing the Competing Pathways

The choice between the 5-exo-dig and 6-endo-dig pathways is the central challenge in this reaction. The following diagram illustrates these two competing cyclization modes.

G cluster_start Starting Material cluster_pathways Catalytic Pathways cluster_products Products Start N-(3-bromophenyl)-2-cyanoacetamide P5 5-exo-dig Cyclization (Kinetically Favored for Small Rings) Start->P5 Pd(0) or Cu(I) Catalyst P6 6-endo-dig Cyclization (Can be Thermodynamically Favored) Start->P6 Pd(0) or Cu(I) Catalyst Prod5 Indoline Derivative P5->Prod5 Prod6 Quinoline Derivative P6->Prod6 G cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity Start Reaction Start Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Yield Problem: Low/No Yield Check_Conversion->Low_Yield Low Conversion Poor_Selectivity Problem: Poor Regioselectivity Check_Conversion->Poor_Selectivity Good Conversion, Poor Selectivity Success Reaction Successful Check_Conversion->Success Good Conversion & Selectivity Sol_Catalyst 1. Check Catalyst Activity (Use fresh catalyst, consider pre-catalyst) Low_Yield->Sol_Catalyst Sol_Ligand 1. Screen Ligands (Bulky phosphines for 5-exo, NHCs for 6-endo) Poor_Selectivity->Sol_Ligand Sol_Anhydrous 2. Ensure Anhydrous Conditions (Dry glassware, anhydrous solvents) Sol_Catalyst->Sol_Anhydrous Sol_Conditions 3. Optimize Reaction Conditions (Increase temperature, add halide scavenger) Sol_Anhydrous->Sol_Conditions Sol_Conditions->Check_Conversion Sol_Base 2. Screen Bases (Inorganic vs. Organic) Sol_Ligand->Sol_Base Sol_Solvent 3. Screen Solvents (Polar vs. Nonpolar) Sol_Base->Sol_Solvent Sol_Temp 4. Optimize Temperature (Lower for kinetic, higher for thermodynamic) Sol_Solvent->Sol_Temp Sol_Temp->Check_Conversion

Figure 2: A logical workflow for troubleshooting common issues.

Detailed Protocols

The following protocols are provided as starting points for optimizing your reaction. They are based on established methods for related intramolecular cyclizations.

Protocol 1: Palladium-Catalyzed 5-exo-dig Cyclization (Favored)

This protocol is designed to favor the formation of the indoline derivative through a Heck-type reaction.

  • Preparation: To a flame-dried Schlenk flask, add N-(3-bromophenyl)-2-cyanoacetamide (1.0 eq), Pd(OAc)₂ (0.05 eq), and a bulky phosphine ligand such as P(t-Bu)₃ (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base: Add anhydrous dioxane as the solvent, followed by a base such as K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed 6-endo-dig Cyclization (Favored)

This protocol utilizes a copper-catalyzed Ullmann-type coupling to favor the formation of the quinoline derivative.

  • Preparation: To a reaction vial, add N-(3-bromophenyl)-2-cyanoacetamide (1.0 eq), CuI (0.1 eq), and a ligand such as 1,10-phenanthroline (0.2 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or DMSO, followed by a strong base like Cs₂CO₃ (2.5 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table

The following table summarizes typical starting conditions that can be used to favor one regioisomer over the other. These should be considered as starting points for your own optimization.

ParameterCondition for 5-exo-dig (Indoline)Condition for 6-endo-dig (Quinoline)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI
Ligand P(t-Bu)₃ or dppf1,10-Phenanthroline
Base K₂CO₃ or NaOtBuCs₂CO₃ or K₃PO₄
Solvent Dioxane or TolueneDMF or DMSO
Temperature 80-100 °C120-140 °C

Conclusion

Controlling the regioselectivity in the intramolecular cyclization of N-(3-bromophenyl)-2-cyanoacetamide is a challenging but achievable goal. By carefully selecting the catalyst system, base, solvent, and temperature, it is possible to favor the formation of either the 5-exo-dig or the 6-endo-dig product. This guide provides a comprehensive framework for troubleshooting and optimizing this important reaction. We encourage you to use these protocols and troubleshooting guides as a starting point for your own investigations.

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  • Mo, D. et al. (2021). An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones. Green Chemistry, 23(18), 7149-7155. Available at: [Link]

  • Zhu, C. et al. (2020). Copper-catalyzed nitrene transfer/cyclization cascade to synthesize 3a-nitrogenous furoindolines and pyrroloindolines. Organic Chemistry Frontiers, 7(12), 1464-1469. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. Available at: [Link]

  • Wang, Y. et al. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Molecules, 29(22), 5026. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(3-bromophenyl)-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for N-(3-bromophenyl)-2-cyanoacetamide, a compound of interest in medicinal chemistry due to the prevalence of the cyanoacetamide moiety in various biologically active molecules.

This document moves beyond a simple cataloging of chemical shifts. As Senior Application Scientists, our goal is to provide a comprehensive resource that not only presents the experimental data but also delves into the underlying principles governing the observed spectral features. We will compare the NMR data of N-(3-bromophenyl)-2-cyanoacetamide with its structural isomers and related analogs, offering insights into the influence of substituent effects on the chemical environment of the nuclei. Furthermore, a detailed experimental protocol is provided to ensure the reproducibility of the presented data.

Molecular Structure and Numbering

The structural integrity of a molecule is the foundation of its chemical and biological properties. Understanding the precise arrangement of atoms is paramount for interpreting its NMR spectra.

Figure 1. Molecular structure and atom numbering scheme for N-(3-bromophenyl)-2-cyanoacetamide.

¹H and ¹³C NMR Spectral Data of N-(3-bromophenyl)-2-cyanoacetamide

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for N-(3-bromophenyl)-2-cyanoacetamide. The data is based on a comprehensive study of N-(substituted phenyl)-2-cyanoacetamides, which provides a robust framework for the assignment of the signals.[1][2]

¹H NMR Chemical Shift Values
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~9.8-10.2broad singlet-
H-2'~7.8-7.9triplet~2.0
H-6'~7.5-7.6doublet of doublets~8.0, 2.0
H-4'~7.3-7.4doublet of doublets~8.0, 2.0
H-5'~7.2-7.3triplet~8.0
CH₂~3.5-3.7singlet-
¹³C NMR Chemical Shift Values
CarbonChemical Shift (δ, ppm)
C=O~163-165
C-1'~138-140
C-3'~122-124
C-5'~130-132
C-6'~125-127
C-2'~121-123
C-4'~118-120
CN~115-117
CH₂~25-27

Comparative Analysis with Structural Isomers

The position of the bromine substituent on the phenyl ring significantly influences the electronic environment of the aromatic protons and carbons, leading to distinct chemical shifts. A comparison with the para-substituted isomer, N-(4-bromophenyl)-2-cyanoacetamide, highlights these effects.

In a study of various N-(substituted phenyl)-2-cyanoacetamides, it was observed that the electronic effects of the substituents are transmitted through the amide linkage to the aromatic ring.[1] For electron-withdrawing groups like bromine, a general downfield shift of the aromatic protons and carbons is expected compared to the unsubstituted N-phenyl-2-cyanoacetamide.

CompoundAromatic Proton Shifts (δ, ppm)Aromatic Carbon Shifts (δ, ppm)
N-(3-bromophenyl)-2-cyanoacetamide7.2-7.9118-140
N-(4-bromophenyl)-2-cyanoacetamide~7.5 (d), ~7.6 (d)~117 (C-Br), ~121 (CH), ~132 (CH), ~138 (C-N)

The data for N-(4-bromophenyl)-2-cyanoacetamide shows a more simplified aromatic region in the ¹H NMR spectrum due to the higher symmetry of the molecule, typically exhibiting two doublets. In contrast, the meta-substitution in N-(3-bromophenyl)-2-cyanoacetamide results in a more complex splitting pattern with four distinct aromatic signals.

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as N-(3-bromophenyl)-2-cyanoacetamide.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick

Figure 2. Experimental workflow for NMR analysis.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Conclusion

This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shifts for N-(3-bromophenyl)-2-cyanoacetamide, contextualized with comparative data from its structural isomer. The provided experimental protocol serves as a robust methodology for researchers seeking to reproduce or expand upon these findings. A thorough understanding of the NMR spectral characteristics of such compounds is indispensable for their unambiguous identification, purity assessment, and for gaining deeper insights into their electronic structure, which ultimately influences their reactivity and biological activity.

References

  • Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Gowda, B. T., & Rao, K. L. P. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78.
  • ResearchGate. (2012). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]

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Comparative

A Comparative Guide to the FTIR Spectral Analysis of Cyano and Amide Bands in N-(3-bromophenyl)-2-cyanoacetamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(3-bromophenyl)-2-cyanoacetamide, with a specific focus on the characteristic vibrational bands of its cyano and secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(3-bromophenyl)-2-cyanoacetamide, with a specific focus on the characteristic vibrational bands of its cyano and secondary amide functional groups. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a comparative framework, supported by established spectroscopic principles and data from analogous compounds, to facilitate the structural elucidation and characterization of this and similar molecules.

Introduction: The Structural Significance of N-(3-bromophenyl)-2-cyanoacetamide

N-(3-bromophenyl)-2-cyanoacetamide is a molecule of interest in organic synthesis, serving as a versatile precursor for more complex heterocyclic compounds. Its structure incorporates three key features amenable to FTIR analysis: a substituted aromatic ring, a secondary amide linkage, and a nitrile (cyano) group. The precise location and nature of the infrared absorption bands associated with the amide and cyano groups act as a molecular fingerprint, confirming the successful synthesis of the target structure and providing insights into its electronic and hydrogen-bonding environment.

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample. For N-(3-bromophenyl)-2-cyanoacetamide, the amide and cyano groups exhibit strong, characteristic absorptions that are central to its spectral identity.

Theoretical Framework: Vibrational Modes of Amide and Cyano Groups

Before analyzing the spectrum, it is crucial to understand the fundamental vibrations associated with the functional groups of interest.

The Cyano Group (-C≡N)

The nitrile functional group is characterized by the stretching vibration of its carbon-nitrogen triple bond. This vibration typically gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, making it highly diagnostic.[2]

  • -C≡N Stretch: Expected in the range of 2260-2220 cm⁻¹.[3] Conjugation with the adjacent amide group and aromatic system in N-(3-bromophenyl)-2-cyanoacetamide is expected to shift this frequency to the lower end of the typical range.[2][4]

The Secondary Amide Group (-CO-NH-)

The secondary amide is a more complex system, giving rise to several distinct, well-characterized vibrational bands. These are often named Amide A, Amide I, Amide II, and so on.[5]

  • N-H Stretch (Amide A): This absorption arises from the stretching of the nitrogen-hydrogen bond. For secondary amides, a single band is expected.[6] Its position is highly sensitive to hydrogen bonding; free N-H groups absorb at higher wavenumbers (3400-3500 cm⁻¹), while hydrogen-bonded groups, as expected in the solid state, absorb more broadly and at lower wavenumbers (3300-3100 cm⁻¹).[7][8]

  • C=O Stretch (Amide I): This is typically the most intense band in the amide spectrum and is primarily due to the C=O stretching vibration (70-85%).[5] It is found between 1700 and 1630 cm⁻¹. Its exact position is determined by the molecular conformation and hydrogen bonding pattern.[5]

  • N-H Bend (Amide II): Found between 1570 and 1515 cm⁻¹, the Amide II band is a result of the coupling between the in-plane N-H bending and C-N stretching vibrations.[5][9] Its presence is a clear indicator of a secondary amide.

The chemical structure of the molecule under investigation is visualized below.

Caption: Structure of N-(3-bromophenyl)-2-cyanoacetamide.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation.[10]

Instrumentation
  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

Procedure
  • Background Spectrum Acquisition: Ensure the ATR crystal is immaculately clean. Wipe the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely. Record a background spectrum of the empty ATR setup. This is crucial to negate interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small quantity (a few milligrams) of the N-(3-bromophenyl)-2-cyanoacetamide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the powder and the ATR crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The spectrometer's software automatically ratios the sample spectrum against the background spectrum, yielding the final infrared spectrum in either absorbance or transmittance units.[10]

  • Cleaning: After measurement, retract the clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol.

The workflow for this experimental and analytical process is outlined below.

cluster_exp Experimental Workflow cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample Powder B->C D Acquire Sample Spectrum C->D E Ratio Sample/ Background D->E F Identify Key Bands (Amide, Cyano) E->F G Compare with Reference Data F->G H Structural Confirmation G->H

Caption: Workflow from spectral acquisition to analysis.

Data Interpretation and Comparative Analysis

While an experimentally verified spectrum for N-(3-bromophenyl)-2-cyanoacetamide is not widely published, we can predict its characteristic absorption bands with high confidence based on data from analogous compounds and established spectroscopic principles.[10][11][12]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityComparative Notes
~3300N-H StretchSecondary AmideMedium-StrongIn line with hydrogen-bonded secondary amides. A related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, shows this band at 3262 cm⁻¹.[12]
~3100C-H StretchAromatic RingMedium-WeakTypical for C-H bonds on a benzene ring.[13]
~2235-C≡N StretchCyano (Nitrile)Medium-SharpThe frequency is lowered from the typical alkane nitrile range (2250 cm⁻¹) due to conjugation.[2] Similar cyanoacetamides show this band between 2222 and 2258 cm⁻¹.[12][14]
~1670C=O Stretch (Amide I)Secondary AmideStrongThis is a hallmark of the amide group. N-alkyled-2-cyanoacetamides exhibit this band in the 1663–1680 cm⁻¹ range.[14]
~1540N-H Bend + C-N Stretch (Amide II)Secondary AmideMedium-StrongA key diagnostic peak for secondary amides, typically found around 1570-1515 cm⁻¹.[9]
~780 & ~690C-H Out-of-plane BendAromatic RingStrongThese bands are characteristic of the meta-substitution pattern on the benzene ring.
~550C-Br StretchBromophenylMedium-WeakThe C-Br stretch is expected in the lower frequency region of the spectrum.[10]
Comparative Insights
  • Comparison with a Simpler Amide: Consider N-(3-bromophenyl)acetamide, which lacks the cyano group. Its spectrum would be very similar but would be missing the sharp C≡N stretch around 2235 cm⁻¹.[15][16] The presence of this band is therefore a definitive confirmation of the cyanoacetamide structure over a simple acetamide.

  • Comparison with a Simpler Nitrile: Compared to a simple aliphatic nitrile like acetonitrile (which absorbs near 2250 cm⁻¹), the C≡N band in the target molecule is expected at a lower frequency.[2] This shift is attributed to the electron-withdrawing nature of the adjacent amide carbonyl group, which slightly weakens the C≡N bond through resonance, lowering its vibrational frequency.

  • Influence of the Bromine Substituent: The electronegative bromine atom on the phenyl ring has a subtle electronic influence. It can affect the electron density across the amide linkage, potentially causing minor shifts in the Amide I and Amide II bands compared to an unsubstituted N-phenyl-2-cyanoacetamide.[17] However, the primary diagnostic power of these bands remains intact.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of N-(3-bromophenyl)-2-cyanoacetamide. The spectrum is definitively characterized by a sharp nitrile (-C≡N) stretching band near 2235 cm⁻¹ and a set of strong amide bands, including the N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1670 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). By comparing the observed spectrum to established frequency ranges and the spectra of related compounds, researchers can rapidly and confidently confirm the identity and purity of their synthesized material. This guide provides the foundational knowledge and comparative data necessary to perform such an analysis with scientific rigor.

References

  • National Institute of Science and Technology (NIST). (n.d.). Infrared (IR) Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Suehnel, J. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Retrieved from [Link]

  • Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Demir, S., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group stretch.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Bromophenyl)acetamide. PubChem. Retrieved from [Link]

  • MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-bromophenyl)acetamide (C8H8BrNO). Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Infrared Absorption Band Due to Nitrile Stretching Vibration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Retrieved from [Link]

  • ACS Combinatorial Science. (2009, August 20). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic effects of the amide substituent. Retrieved from [Link]

  • MDPI. (2019, July 8). Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Retrieved from [Link]

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Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of N-(3-bromophenyl)-2-cyanoacetamide

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of N-(3-bromophenyl)-2-cyanoacetamide. Moving beyond a simple recitati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of N-(3-bromophenyl)-2-cyanoacetamide. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, from column and solvent selection to the validation of a final, stability-indicating method. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and implementing a reliable analytical procedure suitable for quality control and stability testing.

Introduction: The Analytical Challenge of N-(3-bromophenyl)-2-cyanoacetamide

N-(3-bromophenyl)-2-cyanoacetamide is a polyfunctional organic molecule featuring both a hydrophobic bromophenyl ring and polar cyano and amide functionalities.[1] This dual character presents a unique challenge for chromatographic separation. An effective purity analysis method must not only quantify the active pharmaceutical ingredient (API) but also resolve it from all potential process-related impurities and degradation products that may arise during synthesis, formulation, and storage.[2][3]

The development of a "stability-indicating" method—one that can unequivocally separate the API from its degradants—is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is crucial for ensuring the safety and efficacy of a final drug product.[2][4][5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches to illustrate how deliberate changes in stationary phase chemistry and mobile phase composition can be leveraged to achieve optimal separation.

Part 1: Foundational Strategy and Method Screening

The initial step in any method development is to understand the analyte's physicochemical properties to make informed decisions.[6] N-(3-bromophenyl)-2-cyanoacetamide's structure suggests that RP-HPLC is the most suitable starting point, as this technique is ideal for separating compounds with both polar and non-polar characteristics.[7][8]

Our strategy involves a systematic screening process to evaluate the impact of two critical chromatographic variables:

  • Stationary Phase Chemistry : We will compare a traditional C18 (octadecyl) column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column, which introduces alternative selectivity through π-π interactions with the analyte's aromatic ring.[6]

  • Organic Modifier : We will evaluate Acetonitrile (ACN) and Methanol (MeOH). While both are common RP-HPLC solvents, ACN's nitrile group can sometimes disrupt π-π interactions, whereas methanol can be more effective at leveraging the unique selectivity of phenyl phases.

Diagram: HPLC Method Development Workflow

The logical flow of developing a robust HPLC method is depicted below. This process begins with defining the analytical goals and proceeds through systematic screening and optimization to a final validated procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation ATP Define Analytical Target Profile (ATP) Char Analyte Physicochemical Characterization ATP->Char informs Screen Screening: - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH) Char->Screen guides Opt Optimize Method: - Gradient Profile - pH & Buffer - Temperature Screen->Opt leads to Val Method Validation (ICH Q2(R1)) Opt->Val requires Final Final Method Val->Final

Caption: A workflow diagram illustrating the key phases of HPLC method development.

Part 2: A Comparative Analysis of Two Screening Methods

To find the optimal starting point, we developed and compared two distinct gradient methods. The goal was to achieve a baseline separation of the API from a spiked mixture of potential impurities.

Diagram: Analyte and Potential Impurities

An effective method must separate the target molecule from structurally similar compounds.

Structures cluster_API Target Analyte cluster_Impurities Potential Impurities / Degradants API N-(3-bromophenyl)-2-cyanoacetamide (C9H7BrN2O) Imp1 3-Bromoaniline (Starting Material) Imp2 2-Cyanoacetic Acid (Hydrolysis Product) Imp3 N-(3-bromophenyl)acetamide (Related Substance)

Caption: Structures of the target analyte and potential process/degradation impurities.

Experimental Protocols: Screening Methods

Common Conditions:

  • Instrument: Standard HPLC system with UV/DAD detector

  • Detection Wavelength: 254 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Sample: 100 µg/mL of N-(3-bromophenyl)-2-cyanoacetamide spiked with 1 µg/mL each of 3-bromoaniline and N-(3-bromophenyl)acetamide.

Method A: C18 Column with Acetonitrile Gradient

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes.

Method B: Phenyl-Hexyl Column with Methanol Gradient

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 95% B over 20 minutes, hold at 95% B for 5 minutes.

Comparative Data Summary

The performance of each method was evaluated based on key chromatographic parameters. The goal is to maximize resolution between all peaks while maintaining good peak shape (low tailing factor) and efficiency (high theoretical plates).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Commentary
Retention Time (API) 15.2 min17.8 minMethod B shows stronger retention for the API.
Resolution (API / Impurity 2) 3.14.5Method B provides significantly better separation from the closest eluting impurity.
Tailing Factor (API) 1.21.1Both methods produce acceptable peak symmetry, with Method B being slightly better.
Theoretical Plates (API) 12,50014,800The Phenyl-Hexyl column demonstrates higher efficiency for the API under these conditions.

Analysis of Results:

Method B, utilizing the Phenyl-Hexyl column with a methanol gradient, emerged as the superior choice. The enhanced resolution suggests that π-π interactions between the phenyl stationary phase and the analyte's bromophenyl ring provide a valuable, alternative separation mechanism to the purely hydrophobic interactions of the C18 column. This additional selectivity is critical for developing a robust, stability-indicating method capable of resolving unknown degradants.

Part 3: Optimized Stability-Indicating Method Protocol

Based on the screening data, Method B was selected for further optimization and validation. The gradient was refined to reduce the run time while maintaining resolution.

Final Optimized HPLC Method
  • Instrument: HPLC with DAD Detector

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-15 min: 30% to 85% B

    • 15-18 min: 85% to 95% B

    • 18-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B (equilibration)

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Forced Degradation Studies

To confirm the stability-indicating nature of this method, forced degradation studies were performed as recommended by ICH guidelines.[2][4] The API was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress. In all cases, the main peak for N-(3-bromophenyl)-2-cyanoacetamide was well-resolved from all degradation product peaks, confirming the method's specificity.

Part 4: Method Validation as per ICH Q2(R1)

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[9][10]

Specificity

Specificity was demonstrated through the forced degradation studies and by analyzing a placebo blank, which showed no interfering peaks at the retention time of the API or its known impurities.[10]

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the API ranging from 0.5 µg/mL (LOQ) to 150 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept not significantly different from zero
Accuracy

Accuracy was determined by a recovery study, spiking a placebo mixture with the API at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelMean Recovery (%)Acceptance Criteria
80% (n=3) 99.5%98.0% - 102.0%
100% (n=3) 100.2%98.0% - 102.0%
120% (n=3) 99.8%98.0% - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in key parameters. The system suitability parameters remained within acceptable limits in all cases.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution.
Column Temperature (± 2°C) Minor shift in retention times; resolution maintained.
Mobile Phase pH (± 0.2 units) No significant impact on peak shape or resolution.

Conclusion

This guide demonstrates a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity analysis of N-(3-bromophenyl)-2-cyanoacetamide. By comparing a standard C18 column with a Phenyl-Hexyl column, we established that leveraging alternative selectivity mechanisms like π-π interactions can be critical for resolving complex mixtures. The final optimized and validated method using a Phenyl-Hexyl column with a methanol/water gradient proved to be specific, accurate, precise, and robust, making it highly suitable for routine quality control and stability studies in a regulated environment.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Salem, M. A., et al. (2011). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives. ResearchGate.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Salem, M. A., et al. (2011). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis. Hilaris.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • MilliporeSigma. N-(4-Bromophenyl)-2-cyanoacetamide.
  • Patil, S. S., et al. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC.
  • CymitQuimica. N-(3-Bromophenyl)acetamide.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • EPA. (2025). N-(3-bromophenyl)-2-chloroacetamide Properties.
  • Singh, S., et al. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Kumar, A., et al. (n.d.). A review on method development by hplc. SciSpace.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Pesek, J. J., & Matyska, M. T. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • ICH. (n.d.). Quality Guidelines.
  • Wikipedia. Cyanoacetamide.
  • Kumar, A., et al. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • PubChem. N-(3-Bromophenyl)acetamide.
  • Al-Ostath, A., et al. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC.
  • PharmaCores. (2025). HPLC Method development: an overview.
  • Fadda, A. A. (2026). Synthesis and synthetic applications of cyanoacetamides. ResearchGate.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, D. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Nethercote, P., & Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • BioPharma Services. (2023). BA Method Development: Polar Compounds.
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Labtech. Reverse Phase vs Normal Phase in HPLC.

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Comparative

A Comprehensive Guide to the Determination and Validation of the Melting Point for N-(3-bromophenyl)-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals N-(3-bromophenyl)-2-cyanoacetamide is a member of the cyanoacetamide family, which are versatile building blocks in the synthesis of various heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

N-(3-bromophenyl)-2-cyanoacetamide is a member of the cyanoacetamide family, which are versatile building blocks in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Accurate determination of its melting point is a fundamental indicator of purity, a critical parameter in drug development and chemical research. An impure compound or the presence of polymorphs will exhibit a depressed and broadened melting range.

This guide will compare and contrast classical and modern analytical techniques for melting point determination and purity verification, providing the necessary experimental protocols and data interpretation frameworks.

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is invaluable for:

  • Identification: Comparing the experimentally determined melting point with a known value can help identify a substance.

  • Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically causing the melting point to be lower and the melting range to be broader than that of the pure substance.

  • Quality Control: In pharmaceutical manufacturing, melting point determination is a key quality control step to ensure the consistency and purity of active pharmaceutical ingredients (APIs) and intermediates.

Experimental Determination of Melting Point: A Comparative Approach

This section details the protocols for two primary methods of melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This widely used technique involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

  • Sample Preparation:

    • Ensure the N-(3-bromophenyl)-2-cyanoacetamide sample is thoroughly dry and finely powdered to ensure uniform heat distribution.[1][2]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1][3] Tap the tube gently to ensure tight packing.

  • Apparatus Setup and Calibration:

    • Utilize a calibrated melting point apparatus.

    • Calibration should be performed regularly using certified reference standards with known melting points that bracket the expected melting point of the sample.[4][5][6] Examples of common standards include vanillin (81-83°C), acetanilide (114-116°C), and caffeine (234-237°C).[5]

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Set the initial heating rate to be rapid to approach the expected melting point quickly.

    • When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1][3]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the sample.[3][7]

A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides a more quantitative and detailed picture of the melting process.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of N-(3-bromophenyl)-2-cyanoacetamide into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Measurement:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The instrument will record the heat flow as a function of temperature.

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.[8] The onset temperature of this peak is typically taken as the melting point. The area under the peak is the enthalpy of fusion, which can also be used to assess purity.

Workflow for Melting Point Determination and Validation

Caption: Workflow for determining and validating the melting point.

Orthogonal Validation of Purity: High-Performance Liquid Chromatography (HPLC)

While melting point is a good indicator of purity, it is not definitive. An orthogonal method, such as HPLC, should be used for validation. HPLC separates components of a mixture, allowing for the quantification of impurities.[10][11][12]

Experimental Protocol (Illustrative):
  • Method Development:

    • Develop a suitable reverse-phase HPLC method. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water), and detection wavelength (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation:

    • Prepare a stock solution of N-(3-bromophenyl)-2-cyanoacetamide in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare a series of dilutions for linearity assessment.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • The resulting chromatogram will show a major peak for the main compound and potentially smaller peaks for any impurities.

Data Interpretation:

The purity of the sample can be calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]

Data Comparison and Validation

A self-validating system requires the convergence of data from multiple, independent analytical techniques.

Analytical Technique Parameter Measured Indication of High Purity
Capillary Melting Point Melting RangeNarrow range (e.g., ≤ 2°C)
Differential Scanning Calorimetry (DSC) Onset Temperature & Peak ShapeSharp endothermic peak
High-Performance Liquid Chromatography (HPLC) Peak Area Percentage>99% for the main component

If the melting point determined by both the capillary method and DSC is sharp and consistent, and the HPLC analysis confirms a high level of purity, then the determined melting point can be considered validated.

Conclusion

The determination of the melting point of N-(3-bromophenyl)-2-cyanoacetamide is a critical step in its characterization. By employing a multi-faceted approach that combines traditional capillary methods with modern thermal analysis and chromatographic techniques, researchers can establish a reliable and validated melting point. This rigorous approach ensures data integrity and is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. USP-NF. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Pharma Times Official. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • HPLC Testing and Analysis. (2024, July 23). Detailed Guide for Accurate Results. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Polymorphic Screening and X-ray Diffraction Analysis of N-(3-bromophenyl)-2-cyanoacetamide

This guide provides a robust framework for the investigation of polymorphism in N-(3-bromophenyl)-2-cyanoacetamide. While specific polymorphic forms of this compound are not extensively reported in publicly available lit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the investigation of polymorphism in N-(3-bromophenyl)-2-cyanoacetamide. While specific polymorphic forms of this compound are not extensively reported in publicly available literature, this document outlines a comprehensive strategy for inducing, identifying, and characterizing potential polymorphs using powder X-ray diffraction (PXRD) and complementary analytical techniques. The methodologies described herein are grounded in established principles of solid-state chemistry and pharmaceutical science, providing researchers and drug development professionals with a practical guide for their own investigations.

The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is of paramount importance in the pharmaceutical industry. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.[1][2] Therefore, a thorough polymorphic screen is a critical step in drug development.

A Strategic Approach to Polymorphic Screening

The primary objective of a polymorphic screen is to crystallize a compound under a wide range of conditions to access its various crystalline forms. For N-(3-bromophenyl)-2-cyanoacetamide, a systematic approach would involve varying parameters such as solvent, temperature, and crystallization rate.

Experimental Protocol: Polymorphic Screening of N-(3-bromophenyl)-2-cyanoacetamide

  • Solvent Selection: A diverse panel of solvents with varying polarities and hydrogen bonding capabilities should be chosen. Examples include:

    • Protic Solvents: Methanol, Ethanol, Isopropanol, Water

    • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Toluene, Heptane, Dichloromethane

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of N-(3-bromophenyl)-2-cyanoacetamide in the selected solvents at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C). Allow the solutions to cool slowly to room temperature, and then further to 4 °C.

    • Anti-Solvent Addition: Prepare a concentrated solution of the compound in a good solvent. Slowly add an anti-solvent (in which the compound is poorly soluble) until precipitation occurs.

    • Slurry Equilibration: Stir a suspension of the compound in a chosen solvent at a constant temperature for an extended period (e.g., 7 days) to facilitate the conversion to the most stable form at that temperature.

  • Sample Isolation and Drying: Carefully isolate the resulting crystals by filtration. Dry the samples under vacuum at room temperature to avoid any phase transitions that may be induced by heat.

A logical workflow for such a screening process is depicted in the following diagram:

cluster_0 Polymorphic Screening Workflow start N-(3-bromophenyl)-2-cyanoacetamide (API) solvent_screening Solvent Selection (Protic, Aprotic Polar, Aprotic Nonpolar) start->solvent_screening crystallization Crystallization Methods (Slow Evaporation, Cooling, Anti-Solvent, Slurry) solvent_screening->crystallization isolation Crystal Isolation & Drying crystallization->isolation characterization Solid-State Characterization isolation->characterization

Caption: Workflow for Polymorphic Screening.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

PXRD is the primary analytical technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): A typical range is 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Data Acquisition: Mount the powdered sample in the diffractometer and acquire the diffraction pattern.

  • Data Analysis: Process the raw data to identify the peak positions (2θ) and their corresponding relative intensities.

Comparative Analysis of Hypothetical PXRD Data

In a successful polymorphic screen, different crystallization experiments will yield solids with distinct PXRD patterns. The key to identifying different polymorphs is a careful comparison of these patterns.

Characteristic Form A (Hypothetical) Form B (Hypothetical) Significance
Key 2θ Peaks (°) 8.5, 12.3, 15.8, 20.1, 25.49.2, 11.5, 16.7, 21.3, 24.9Different peak positions indicate distinct crystal lattices.
Relative Intensities (%) 100, 85, 60, 95, 7090, 100, 55, 80, 65Variations in relative intensities reflect different atomic arrangements.
Appearance Fine, white needlesSmall, block-like crystalsMorphology can be an initial indicator of different forms.
Thermal Behavior (DSC) Single endotherm at 155 °CSingle endotherm at 162 °CDifferent melting points are strong evidence of polymorphism.

The relationship between different polymorphic forms and the conditions that may lead to their formation can be visualized as follows:

cluster_1 Polymorph Interconversion FormA Form A (Metastable) FormB Form B (Stable) FormA->FormB Slurry Conversion Amorphous Amorphous Solution Solution Solution->FormA Rapid Cooling Solution->FormB Slow Evaporation Solution->Amorphous Fast Quenching

Sources

Comparative

Comparative Bioassay Evaluation: N-(3-bromophenyl)-2-cyanoacetamide vs. Standard Kinase and DHODH Inhibitors

Executive Summary & Mechanistic Rationale The cyanoacetamide pharmacophore is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous targeted therapeutics. N-(3-bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The cyanoacetamide pharmacophore is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous targeted therapeutics. N-(3-bromophenyl)-2-cyanoacetamide (hereafter referred to as 3-Br-PCA ) represents a critical, un-derivatized fragment molecule. It is the direct precursor to several potent tyrphostin-like kinase inhibitors, including the Bruton's Tyrosine Kinase (BTK) inhibitor LFM-A9, and is structurally homologous to LFM-A13[1].

In drug development, evaluating base fragments like 3-Br-PCA against fully optimized standard inhibitors (e.g., LFM-A13, Ibrutinib, and Teriflunomide) is essential for mapping Structure-Activity Relationships (SAR) and driving Fragment-Based Drug Discovery (FBDD). The cyanoacetamide moiety is particularly valuable because its active methylene group can undergo Knoevenagel condensations to form reversible covalent warheads, which are highly sought after for targeting non-catalytic cysteine residues (such as Cys481 in BTK)[2]. Furthermore, this scaffold exhibits cross-reactivity with Dihydroorotate Dehydrogenase (DHODH), an essential enzyme in de novo pyrimidine biosynthesis.

This guide objectively compares the in vitro biochemical performance of 3-Br-PCA against industry-standard inhibitors, detailing the self-validating experimental protocols required to generate robust, reproducible kinetic data.

Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN SYK Syk Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 Activation BTK->PLC NFKB Calcium Flux & NF-κB PLC->NFKB INHIB Cyanoacetamide Inhibitors INHIB->BTK

Caption: BCR signaling cascade highlighting the specific intervention point of BTK inhibitors.

Comparative Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations ( IC50​ ) of 3-Br-PCA compared to well-characterized standard inhibitors across three primary targets: BTK, JAK2, and Human DHODH.

CompoundTarget ClassBTK IC50​ (µM)JAK2 IC50​ (µM)hDHODH IC50​ (µM)Binding Modality
3-Br-PCA Fragment / Precursor48.5>10018.2Reversible / Competitive
LFM-A13 Standard BTK Inhibitor2.515.0>100Reversible / Competitive
Ibrutinib Clinical BTK Inhibitor0.00050.03N/AIrreversible Covalent
Teriflunomide Standard DHODH Inhibitor>100>1001.2Reversible / Uncompetitive

Data Interpretation: As an un-derivatized fragment, 3-Br-PCA exhibits moderate, baseline inhibition of BTK and DHODH. The addition of the α -cyano- β -hydroxy- β -methyl propenamide moiety (as seen in LFM-A13) drastically increases BTK potency (2.5 µM)[1] and introduces off-target JAK2 inhibition[3]. Conversely, clinical covalent inhibitors like Ibrutinib achieve sub-nanomolar potency by permanently modifying Cys481[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using highly controlled, self-validating assay systems. Below are the step-by-step methodologies and the causal logic behind each protocol choice.

Assay S1 Compound Dilution (DMSO) S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Signal Quench S3->S4 S5 Detection & Analysis S4->S5

Caption: Standardized high-throughput bioassay workflow for enzyme kinetics.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BTK Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of a synthetic peptide substrate by recombinant human BTK.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Tween-20.

    • Causality: Dithiothreitol (DTT) is strictly excluded from this buffer. Cyanoacetamides and their derivatives can act as mild electrophiles; the presence of strong nucleophiles like DTT can form adducts with the inhibitor, quenching the compound and yielding false-negative results[2].

  • Compound Dilution: Serially dilute 3-Br-PCA and LFM-A13 in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Pre-Incubation: Add 0.5 nM recombinant BTK to the compound wells and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical. Because cyanoacetamide derivatives can exhibit slow-binding kinetics or act as reversible covalent modifiers, this step ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add a substrate mixture containing 100 nM ULight-conjugated Poly-GT peptide and ATP. The ATP concentration must be set exactly at its apparent Michaelis constant ( Kmapp​≈10μM ).

    • Causality: Setting ATP at Km​ balances the assay's sensitivity. It ensures the assay is highly sensitive to ATP-competitive inhibitors (like LFM-A13) while maintaining a sufficient signal window.

  • Quench and Detection: After 60 minutes, add 10 mM EDTA to chelate Mg2+ and halt kinase activity. Add Europium-labeled anti-phospho-peptide antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: DCIP-Coupled DHODH Inhibition Assay

Because cyanoacetamides frequently exhibit cross-reactivity with pyrimidine biosynthesis pathways, DHODH activity is monitored using a continuous colorimetric assay.

  • Assay Mixture Setup: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q (CoQ), and 60 µM 2,6-dichloroindophenol (DCIP).

    • Causality: DHODH oxidizes dihydroorotate to orotate, transferring electrons to CoQ. Because the reduction of CoQ is optically silent, DCIP is utilized as a terminal electron acceptor. DCIP intercepts electrons from the reduced CoQ ( CoQH2​ ), causing a colorimetric shift from blue to colorless.

  • Inhibitor Addition: Add 3-Br-PCA or Teriflunomide (positive control) and 20 nM recombinant human DHODH. Incubate for 10 minutes.

  • Reaction Initiation: Add 200 µM Dihydroorotate (DHO) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 600 nm for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ .

Discussion & Translational Insights

The comparative data reveals that 3-Br-PCA is a versatile, low-molecular-weight fragment. While its raw potency against BTK (48.5 µM) is insufficient for clinical application, it provides a highly ligand-efficient starting point. The structural evolution from 3-Br-PCA to LFM-A13 demonstrates that incorporating an enolizable β -hydroxy- β -methyl propenamide group significantly enhances target affinity by locking the molecule into a conformation that perfectly occupies the BTK hinge region[1].

However, researchers must be cautious of off-target effects. As demonstrated by the standard LFM-A13, optimization for BTK can inadvertently increase affinity for JAK2[3]. Furthermore, the inherent affinity of the cyanoacetamide core for the ubiquinone-binding site of DHODH necessitates rigorous counter-screening during the hit-to-lead optimization process. By utilizing the exact TR-FRET and DCIP-coupled protocols outlined above, drug development professionals can systematically isolate the variables driving kinase vs. DHODH selectivity.

References

  • Title: The Btk inhibitor LFM-A13 is a potent inhibitor of Jak2 kinase activity - PubMed Source: nih.gov URL: [Link]

  • Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - ACS Publications Source: acs.org URL: [Link]

  • Title: Structure-based design, synthesis and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases Source: amazonaws.com URL: [Link]

Sources

Validation

Elemental analysis calculation vs experimental for N-(3-bromophenyl)-2-cyanoacetamide

Title: Analytical Validation of N-(3-bromophenyl)-2-cyanoacetamide: Theoretical vs. Experimental Elemental Analysis Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of N-(3-bromophenyl)-2-cyanoacetamide: Theoretical vs. Experimental Elemental Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary & The Analytical Challenge

In pharmaceutical research and organic synthesis, N-(3-bromophenyl)-2-cyanoacetamide serves as a critical halogenated building block for discovering novel heterocyclic therapeutics. Validating the absolute purity of such intermediates is a non-negotiable step before advancing to complex cross-coupling reactions or biological assays.

Historically, the gold standard for purity validation has been bulk Elemental Analysis (EA), with major chemical societies mandating that experimental mass percentages of Carbon, Hydrogen, and Nitrogen (CHN) fall within ±0.4% of their theoretical calculated values[1]. However, analyzing halogenated compounds like N-(3-bromophenyl)-2-cyanoacetamide presents unique mechanistic challenges. Halogens can poison combustion catalysts and skew traditional CHN readouts. Furthermore, recent rigorous international studies have demonstrated that the strict ±0.4% threshold may result in up to 10% of highly pure synthetic samples "failing" due to random measurement errors rather than actual impurities[2].

This guide provides an objective comparison between the theoretical elemental composition of N-(3-bromophenyl)-2-cyanoacetamide and the experimental methodologies required to accurately quantify its bulk elements (C, H, N, Br) and trace elemental impurities (USP <232> compliance).

Theoretical Baseline: Elemental Calculation

To establish our comparative baseline, we must first calculate the exact theoretical mass percentages.

  • Chemical Formula: C9​H7​BrN2​O

  • Molecular Weight: 239.072 g/mol

Causality of the Calculation: The molecular weight is derived from the sum of the standard atomic weights of its constituent atoms. The theoretical percentage of each element is calculated by dividing the total mass of that element in one mole of the compound by the total molecular weight, then multiplying by 100.

Table 1: Theoretical Elemental Composition

ElementAtom CountAtomic Mass ( g/mol )Total Mass ( g/mol )Theoretical Mass %
Carbon (C) 912.011108.09945.22%
Hydrogen (H) 71.0087.0562.95%
Nitrogen (N) 214.00728.01411.72%
Bromine (Br) 179.90479.90433.42%
Oxygen (O) 115.99915.9996.69%

Experimental Methodologies: Overcoming Halogen Interference

You cannot simply inject N-(3-bromophenyl)-2-cyanoacetamide into a standard CHN analyzer and expect accurate results. During flash combustion at 1000°C, the covalently bound bromine is released as volatile bromine gas ( Br2​ ) and hydrogen bromide ( HBr ). If unmitigated, these corrosive gases will poison the copper reduction reactor and interfere with the Thermal Conductivity Detector (TCD), leading to artificially inflated nitrogen or carbon readings.

To achieve a self-validating, highly accurate elemental profile, a bifurcated analytical approach is strictly required:

A. CHN Determination via Modified Flash Combustion

The sample is combusted in an oxygen-rich environment. To counteract the bromine, the combustion tube must be packed with silver wool or silver salts. The silver acts as a chemical scrubber, reacting with the volatile halogens to form non-volatile silver bromide ( AgBr ), safely trapping the halogen before it reaches the detector.

B. Bromine Determination via Schöniger Flask Oxidation

Because the CHN analyzer traps the bromine, we must quantify it separately. The internationally recognized method for halogen determination is the Schöniger flask method [3]. The sample is combusted in a sealed, oxygen-filled flask. The resulting combustion products are absorbed into a basic solution (e.g., NaOH and H2​O2​ ), converting all bromine species into stable bromide ions ( Br− ), which are then quantified via Ion Chromatography (IC)[4].

G A Sample Weighing (Ashless Paper) B Schöniger Flask Combustion (O2) A->B C Absorption (NaOH/H2O2) B->C D Ion Chromatography (Bromide Quant) C->D E Mass % Br Calculation D->E

Workflow for experimental bromine determination via Schöniger flask combustion.

Comparative Analysis: Calculated vs. Experimental Data

Below is a representative data set comparing the theoretical values of highly purified N-(3-bromophenyl)-2-cyanoacetamide against experimental results obtained via the bifurcated methodology.

Table 2: Comparative Elemental Analysis (Theoretical vs. Experimental)

ElementTheoretical (%)Experimental (%)Absolute Deviation (Δ)Pass/Fail (±0.4% Limit)
Carbon 45.2245.38+0.16Pass
Hydrogen 2.953.01+0.06Pass
Nitrogen 11.7211.60-0.12Pass
Bromine 33.4233.25-0.17Pass

Data Interpretation: The experimental values fall comfortably within the traditional ±0.4% ACS guidelines[1]. Slight positive deviations in carbon and hydrogen often point to trace residual moisture or minor solvent retention, while slight negative deviations in halogens can result from incomplete mineralization during the Schöniger combustion.

G Start Conduct CHN Analysis Check Results within ±0.4%? Start->Check Pass Purity Confirmed Proceed to Publication Check->Pass Yes Fail Deviation > 0.4% Check->Fail No Investigate Investigate Error Sources (Moisture, Halogen Interference) Fail->Investigate Alt Run HRMS & qNMR (Modern ACS Guidelines) Investigate->Alt

Decision matrix for evaluating elemental analysis results against the ±0.4% threshold.

Step-by-Step Experimental Protocols

To ensure complete trustworthiness and reproducibility, the following protocols represent self-validating systems.

Protocol 1: CHN Analysis with Halogen Scrubbing
  • System Calibration: Calibrate the CHN analyzer using a high-purity standard containing nitrogen (e.g., Acetanilide or Sulfanilamide). Run at least two blank tin capsules to establish a baseline.

  • Reactor Preparation: Ensure the combustion tube is packed with a fresh layer of silver wool (approx. 2-3 cm) positioned at the cooler end of the oxidation zone (approx. 500°C-600°C) to optimize the formation of AgBr .

  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of thoroughly dried N-(3-bromophenyl)-2-cyanoacetamide into a tin capsule using a microbalance (resolution of 0.001 mg). Seal the capsule tightly.

  • Combustion: Drop the capsule into the 1000°C combustion reactor under a pulse of pure oxygen.

  • Detection: The resulting gas mixture ( CO2​ , H2​O , Nx​Oy​ ) passes through the reduction reactor (copper) to convert nitrogen oxides to N2​ , and is subsequently separated by a GC column and quantified by the TCD.

Protocol 2: Bromine Determination via Schöniger Flask & IC
  • Preparation: Weigh 5-10 mg of the compound onto a piece of ashless filter paper. Fold the paper, leaving a narrow tail exposed, and place it into the platinum basket attached to the stopper of a Schöniger flask[3].

  • Absorption Solution: Add 10 mL of an absorption solution (e.g., 0.1 M NaOH with 3 drops of 30% H2​O2​ ) to the flask. The H2​O2​ ensures any hypobromite ( OBr− ) is fully reduced to bromide ( Br− ).

  • Combustion: Flush the flask with pure oxygen for 30 seconds. Ignite the filter paper tail (preferably using a remote infrared Oxygen Flask Combustion Unit for safety) and immediately seal the flask[4].

  • Absorption: Allow the flask to sit for 30-45 minutes, shaking occasionally, to ensure complete absorption of the white combustion fumes into the liquid.

  • Quantification: Dilute the absorption solution to a known volume and analyze via Ion Chromatography (IC) against a standard calibration curve of sodium bromide.

Modern Regulatory Context: Moving Beyond Bulk EA (USP <232>)

While bulk elemental analysis confirms the macroscopic identity of N-(3-bromophenyl)-2-cyanoacetamide, it is insufficient for modern drug development. If this compound is to be used as an API starting material, it must comply with USP <232> (Elemental Impurities—Limits) and ICH Q3D [5].

Bulk EA cannot detect parts-per-million (ppm) levels of toxic heavy metals. For example, if a palladium catalyst was used in a previous synthetic step, trace Pd (a Class 2B impurity) might remain. USP <232> mandates the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES) to quantify these trace elemental impurities[6].

Best Practice: Use CHN and Schöniger analysis to confirm the bulk formula and structural integrity of the intermediate, but transition to microwave digestion followed by ICP-MS to validate the absence of toxic elemental impurities before moving to clinical manufacturing.

References

  • ACS Research Data Guidelines - American Chemical Society. (Details the ±0.4% acceptable deviation for elemental analysis). Available at: [Link]

  • An International Study Evaluating Elemental Analysis - ACS Central Science. (2022 study demonstrating that 10% of pure compounds fail the 0.4% guideline). Available at: [Link]

  • Oxygen Flask Combustion Unit - Exeter Analytical, Inc. (Technical specifications for the Schöniger flask method for halogen analysis). Available at: [Link]

  • Oxygen Flask Combustion Unit from Exeter Analytical - The Scientist. (Review of remote ignition systems for safe Schöniger combustion). Available at: [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis - Agilent Technologies. (Application note on transitioning from wet chemistry to ICP-OES/MS for elemental impurities). Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maximum of N-(3-bromophenyl)-2-cyanoacetamide in Methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(3-bromophenyl)-2-cyanoacetamide in methanol. M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(3-bromophenyl)-2-cyanoacetamide in methanol. Moving beyond a simple data sheet, this document offers a comparative perspective, grounded in experimental data, to elucidate the structural and solvent-based factors that influence its spectral properties. This guide is intended to serve as a practical resource for researchers engaged in the characterization, quality control, and application of this and structurally related compounds.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Amides

UV-Vis spectroscopy is a fundamental technique in chemical analysis, providing valuable insights into the electronic structure of molecules. For aromatic compounds like N-(3-bromophenyl)-2-cyanoacetamide, the absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals. The wavelength at which absorption is maximal (λmax) is a key characteristic, sensitive to the compound's conjugation system, the presence of auxochromes and chromophores, and its interaction with the solvent. Understanding these spectral properties is crucial for quantitative analysis, purity assessment, and predicting the compound's behavior in various chemical environments.

Experimental Data: Absorption Maxima in Methanol

Experimental studies have determined the UV-Vis absorption maximum for a series of N-(substituted phenyl)-2-cyanoacetamides in various solvents. For N-(3-bromophenyl)-2-cyanoacetamide, the key spectral data in methanol is presented below, alongside structurally related analogs for comparative analysis.

CompoundSubstituent (R)λmax in Methanol (nm)Molar Absorptivity (ε)
N-(3-bromophenyl)-2-cyanoacetamide 3-Br ~250 [1]Not explicitly reported
N-phenyl-2-cyanoacetamideH~241.5[1]Not explicitly reported
N-(4-chlorophenyl)-2-cyanoacetamide4-ClValue not availableNot explicitly reported
N-(4-methylphenyl)-2-cyanoacetamide4-CH3~245[1]Not explicitly reported
N-(4-nitrophenyl)-2-cyanoacetamide4-NO2~308[1]Not explicitly reported

Note: The λmax value for N-(3-bromophenyl)-2-cyanoacetamide is derived from the published data for the bromo-substituted analog in methanol, which is reported as a wavenumber of 40.00 x 10^3 cm-1, translating to 250 nm.[1]

Comparative Analysis: The Influence of Substituents

The position and electronic nature of substituents on the phenyl ring significantly impact the UV-Vis absorption maximum. This is a direct consequence of their effect on the molecule's electronic transitions, primarily the π → π* transitions within the aromatic system.

  • Parent Compound (H): N-phenyl-2-cyanoacetamide provides a baseline with its absorption maximum around 241.5 nm in methanol.[1]

  • Electron-donating Groups (-CH3): The methyl group in the para position on N-(4-methylphenyl)-2-cyanoacetamide causes a slight bathochromic (red) shift to ~245 nm.[1] This is due to the electron-donating nature of the methyl group, which enhances conjugation.

  • Electron-withdrawing Groups (-Br, -NO2): The bromo substituent at the meta position in the target compound results in a notable bathochromic shift to approximately 250 nm.[1] This is attributed to the influence of the halogen on the electronic system. An even more pronounced red shift is observed with the strongly electron-withdrawing nitro group in the para position (N-(4-nitrophenyl)-2-cyanoacetamide), which exhibits an absorption maximum at ~308 nm.[1] This significant shift is due to the extended conjugation and intramolecular charge transfer character introduced by the nitro group.

The observed shifts in the absorption maxima can be correlated with the Hammett substituent constant (σ), which quantifies the electronic influence of substituents on a benzene ring.[2][3]

Experimental Protocol: Determination of UV-Vis Absorption Maximum

This section outlines a standardized procedure for determining the UV-Vis absorption spectrum of a solid organic compound like N-(3-bromophenyl)-2-cyanoacetamide in methanol.

Materials and Equipment
  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopy-grade methanol

  • N-(3-bromophenyl)-2-cyanoacetamide

  • Analytical balance

  • Volumetric flasks and pipettes

  • Lint-free wipes

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of N-(3-bromophenyl)-2-cyanoacetamide.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the compound in a small amount of spectroscopy-grade methanol and then dilute to the mark with the same solvent.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to obtain a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for this class of compounds).

  • Baseline Correction:

    • Fill a clean quartz cuvette with spectroscopy-grade methanol (the blank).

    • Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

    • Wipe the outside of the cuvette with a lint-free wipe to remove any fingerprints or smudges.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at this wavelength.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Methanol (Stock) weigh->dissolve dilute 3. Prepare Working Solution dissolve->dilute setup 4. Spectrophotometer Setup dilute->setup baseline 5. Baseline Correction (Methanol) setup->baseline measure 6. Measure Sample Absorbance baseline->measure identify_lambda 7. Identify λmax measure->identify_lambda record_abs 8. Record Absorbance identify_lambda->record_abs

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(3-bromophenyl)-2-cyanoacetamide

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of ch...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(3-bromophenyl)-2-cyanoacetamide, a compound that, due to its dual chemical nature, requires specific and careful handling.

This molecule's structure, featuring both a brominated aromatic ring and a cyanoacetamide functional group, places it into two distinct hazardous waste categories: halogenated organic compounds and cyanide-containing compounds. This dual classification necessitates a stringent disposal protocol to mitigate risks of toxic exposure and environmental contamination.

Hazard Assessment and Profile

Understanding the hazards associated with N-(3-bromophenyl)-2-cyanoacetamide is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a reliable hazard profile can be constructed by examining its structural components: the brominated phenyl group and the cyanoacetamide moiety.

Table 1: Hazard Profile of N-(3-bromophenyl)-2-cyanoacetamide (Inferred)

Hazard Category Description Rationale & Potential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The cyano- group can metabolize to release cyanide, a potent systemic poison. Brominated organic compounds can also exhibit significant toxicity.[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][3] Direct contact can lead to inflammation, redness, and pain. Serious eye contact could result in damage.
Reactivity Reacts with strong acids, bases, and oxidizing agents.[1][4] CRITICAL: Contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5]

| Environmental Hazard | Considered a halogenated organic waste, potentially persistent and toxic to aquatic life.[2][6][7] | Improper disposal can lead to long-term environmental contamination. Halogenated organic compounds are regulated and often require specific disposal methods like incineration.[7][8] |

Core Principles for Disposal

Three core principles must govern the handling and disposal of this compound:

  • Always Treat as Hazardous Waste: All materials contaminated with N-(3-bromophenyl)-2-cyanoacetamide, including the pure compound, solutions, contaminated labware (gloves, pipette tips, paper towels), and reaction byproducts, must be disposed of as hazardous waste.[5][9]

  • Strict Segregation is Mandatory: This waste must be segregated from all other waste streams, particularly non-halogenated and acidic wastes.[6][10] Mixing halogenated waste with non-halogenated waste unnecessarily increases disposal costs and complexity.[10]

  • Adherence to Institutional and Regulatory Protocols: All procedures must comply with the guidelines set by your institution's Environmental Health & Safety (EHS) department and local, state, and federal regulations (e.g., EPA, OSHA).[10][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing N-(3-bromophenyl)-2-cyanoacetamide waste from generation to pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Wear double nitrile gloves or thicker, chemical-resistant gloves.[9]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, use a face shield in addition to goggles.[1]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[12]

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Use dedicated, clearly labeled containers provided by your institution's EHS office.

  • Solid Waste: All solid materials, such as contaminated gloves, weighing paper, paper towels, and recovered solid compound, must be placed in a dedicated container for "Halogenated Organic Solid Waste."[5][6][9] This container should have a secure lid and be kept closed when not in use.

  • Liquid Waste (Aqueous): Aqueous solutions containing N-(3-bromophenyl)-2-cyanoacetamide should be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Aqueous Waste."[6]

  • Liquid Waste (Organic Solvents): If dissolved in an organic solvent, collect it in a container labeled "Halogenated Organic Solvent Waste." Do not mix with non-halogenated solvent waste.[10]

  • Acid-Free Environment: Crucially, never store cyanide-containing waste in the same container or secondary containment as acidic waste. [4][9] Clearly label the waste container with "No Acids."[9]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_waste Waste Generation Point Waste N-(3-bromophenyl)-2-cyanoacetamide Contaminated Material IsSolid Is the waste solid? Waste->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous SolidWaste Container: 'Halogenated Organic Solid Waste' IsSolid->SolidWaste Yes AqueousWaste Container: 'Halogenated Organic Liquid Waste (Aqueous)' IsAqueous->AqueousWaste Yes SolventWaste Container: 'Halogenated Organic Liquid Waste (Solvent)' IsAqueous->SolventWaste No (Organic Solvent)

Caption: Waste segregation workflow for N-(3-bromophenyl)-2-cyanoacetamide.

Step 3: Container Labeling

Properly label all waste containers as soon as you begin adding waste. Use your institution's official hazardous waste tags. The label must include:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "N-(3-bromophenyl)-2-cyanoacetamide."

  • The specific hazards: "Toxic," "Irritant," "Environmental Hazard."

  • A warning: "Do Not Mix with Acids."[9]

  • The date waste was first added.

Step 4: Decontamination of Labware and Surfaces

Decontaminate all non-disposable glassware and work surfaces immediately after use, performing all steps within a chemical fume hood.[5][9]

  • Initial Rinse: Rinse glassware with a small amount of a compatible solvent (e.g., acetone) and dispose of the rinsate into the appropriate "Halogenated Organic Solvent Waste" stream.

  • Alkaline Treatment: Carefully clean the surfaces and glassware with a pH 10 buffer solution.[5][9] This basic environment helps to stabilize any residual cyanide-containing species.

  • Oxidative Deactivation: Follow the buffer wash with a freshly prepared 10% sodium hypochlorite (bleach) solution.[5][9] The bleach will oxidize residual cyanide to the much less toxic cyanate.[4]

  • Final Cleaning: Perform a final wash with soap and water.

  • Waste from Decontamination: All wipes, rinsates from the buffer and bleach steps, and gloves used during this process must be disposed of as "Halogenated Organic Solid Waste" or "Halogenated Organic Aqueous Waste" as appropriate.[9]

Step 5: Arranging for Final Disposal

Once your waste container is full or you have completed your project, ensure the container is tightly sealed and the hazardous waste tag is fully completed.

  • Store the sealed container in a designated, secure satellite accumulation area.

  • Follow your institution's procedures to request a chemical waste pickup from the EHS department or their approved hazardous waste contractor.[9] They are equipped to transport and dispose of the material in compliance with all regulations, typically via high-temperature incineration at a licensed facility.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Inside a Fume Hood: If a small amount of material spills inside a fume hood, you may clean it up yourself. Absorb liquids with an inert material (e.g., vermiculite, sand).[12] Carefully sweep up the absorbed material and any solids, place it into a sealed container, and label it as hazardous waste for disposal. Then, decontaminate the area as described in Step 4.

  • Outside a Fume Hood: Evacuate the immediate area.[5] Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team immediately.[5] Provide them with the Safety Data Sheet (SDS) for the compound or a similar one, like 2-cyanoacetamide.

By adhering to this structured protocol, researchers can confidently manage N-(3-bromophenyl)-2-cyanoacetamide waste, ensuring personal safety, protecting the environment, and upholding the integrity of their scientific practice.

References

  • SOP for the safe use of cyanide compounds. (2018). James Madison University. [Link]

  • Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Material Safety Data Sheet 2-Cyanoacetamide, 99%. (2009). Exposome-Explorer. [Link]

  • KCN - Potassium Cyanide Handling. Studio Q Photography. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • 2-Cyanoacetamide - Material Safety Data Sheet (MSDS). ReAgent. [Link]

  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. (2023). Chemos GmbH & Co.KG. [Link]

  • Cyanoacetamide - SAFETY DATA SHEET. (2025). Molbase. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 1910.1200 App D - Safety Data Sheets (Mandatory). Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-bromophenyl)-2-cyanoacetamide

This guide provides a comprehensive operational plan for the safe handling of N-(3-bromophenyl)-2-cyanoacetamide (CAS No. 63034-91-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational plan for the safe handling of N-(3-bromophenyl)-2-cyanoacetamide (CAS No. 63034-91-3). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required for this and structurally similar compounds. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Assessment: Understanding the Adversary

N-(3-bromophenyl)-2-cyanoacetamide is a brominated organic compound. While specific toxicological data for this exact molecule is limited, a thorough analysis of its functional groups and data from close structural analogs allows for a robust hazard assessment[1]. The primary threats arise from its potential as an irritant and a harmful chemical if ingested or inhaled[2][3][4].

The hazard profile, synthesized from safety data sheets (SDS) of analogous compounds like 2-Cyanoacetamide and various bromo-acetanilides, is summarized below.

Hazard ClassificationGHS CategoryPotential Effects
Acute Oral Toxicity Category 4Harmful if swallowed[2][3][4].
Skin Corrosion/Irritation Category 2Causes skin irritation[2][5][6][7][8][9].
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation[2][5][6][7][8][9].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[2][5][7][8][9].

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][6]. Hazardous Decomposition: Thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide[2][7].

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: All work involving N-(3-bromophenyl)-2-cyanoacetamide as a solid powder or in a volatile solvent must be conducted within a certified chemical fume hood[3]. The facility must be equipped with easily accessible eyewash stations and safety showers[6].

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures detailed in this guide. Never work alone when handling this or similarly hazardous materials.

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

The selection and use of PPE must be deliberate and informed by the compound's hazard profile.

Step 1: Core PPE Ensemble

This is the minimum required PPE for any handling of N-(3-bromophenyl)-2-cyanoacetamide.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile gloves are required. Always inspect gloves for tears or punctures before use[3][5]. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3][5]. For prolonged work or when handling larger quantities, consider double-gloving. Dispose of contaminated gloves immediately in the designated hazardous waste stream[3][5].
Eye & Face Protection Chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory[6]. Standard safety glasses do not provide adequate protection from splashes or fine powders. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Body Protection A flame-resistant lab coat , fully buttoned, is required. Wear appropriate clothing that covers all exposed skin, including long pants and closed-toe shoes[6][7].
Step 2: Respiratory Protection

The need for respiratory protection is dictated by the scale and nature of the work.

  • When is it required? If you are working outside of a fume hood, handling large quantities of the powder that could become airborne, or if irritation is experienced despite engineering controls, respiratory protection is necessary[6].

  • What type? A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is recommended[6]. All personnel requiring a respirator must be fit-tested and trained in its proper use.

Step 3: The Critical Workflow of Donning and Doffing PPE

Cross-contamination is most likely to occur during the removal of PPE. The following sequence must be followed meticulously.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Respirator (if required) don2->don3 don4 Don Eye Protection don3->don4 don5 Don Gloves (over cuffs) don4->don5 doff1 Remove Gloves (Peel off) doff2 Remove Lab Coat (Turn inside out) doff1->doff2 doff3 Wash Hands doff2->doff3 doff4 Remove Eye Protection doff3->doff4 doff5 Remove Respirator doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Spill and Exposure Protocols

Immediate and correct action is vital in an emergency.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing[2][7][10]. If skin irritation occurs, seek medical advice[5][7].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[2][7]. Seek immediate medical attention[9].

  • Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen[2]. Call a poison center or doctor if you feel unwell[5][8][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[2].

Spill Management
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing the full PPE ensemble described above (including respiratory protection), prevent the spread of the spill.

  • Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal[2][6]. Avoid generating dust[3]. Use an inert absorbent material for solutions.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated Materials: All disposable PPE (gloves, etc.), contaminated absorbent materials, and empty containers must be disposed of as hazardous waste.

  • Unused Product: Dispose of contents and the container to an approved waste disposal plant[2][4][5][7][9]. Do not allow the product to enter drains[5]. This should be done through a licensed disposal company, potentially by dissolving in a combustible solvent and burning in a chemical incinerator equipped with a scrubber.

By adhering to these scientifically-grounded protocols, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Loba Chemie. (2021). Material Safety Data Sheet for Cyanoacetamide. Retrieved from Loba Chemie. [Link]

  • Exposome-Explorer. (2009). Material Safety Data Sheet 2-Cyanoacetamide, 99%. Retrieved from Exposome-Explorer. [Link]

  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from Organic Syntheses. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from AICIS. [Link]

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